Technical Documentation Center

2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride

Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Evaluation of 2,5-Dichloro-1-methyl-1H-imidazole-4-sulfonyl Chloride

Executive Summary The synthesis of highly functionalized heterocyclic building blocks is a cornerstone of modern drug discovery and agrochemical development. 2,5-Dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride (CAS: 1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized heterocyclic building blocks is a cornerstone of modern drug discovery and agrochemical development. 2,5-Dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride (CAS: 1394040-56-2) is a highly sought-after electrophile used to append the uniquely deactivated, lipophilic 2,5-dichloroimidazole moiety onto amines and alcohols. Due to the severe electron deficiency of the di-chlorinated imidazole core, standard synthetic methodologies often fail to achieve functionalization.

This whitepaper provides a comprehensive, self-validating technical guide to the synthesis of this compound. By analyzing the topological atom-mapping of hydantoin precursors and the electronic demands of electrophilic aromatic substitution, we establish a robust, high-yield synthetic pipeline designed for reproducibility and scale.

Retrosynthetic Analysis & Pathway Design

The target molecule features a 1-methylimidazole core substituted with chlorines at positions 2 and 5, and a sulfonyl chloride at position 4. The retrosynthetic disconnection naturally falls into two distinct phases:

  • Electrophilic Chlorosulfonation: Disconnection of the C4–SO₂Cl bond leads to 2,5-dichloro-1-methyl-1H-imidazole.

  • Aromatizing Halogenation: Disconnection of the imidazole core traces back to a cyclic urea derivative.

Causality in Precursor Selection: A common pitfall in this synthesis is the incorrect selection of the hydantoin precursor. Using 1-methylhydantoin erroneously places the methyl group adjacent to the C5 methylene. Upon aromatization with POCl₃/PCl₅, this yields 2,4-dichloro-1-methyl-1H-imidazole.

To achieve the correct 2,5-dichloro substitution pattern, 3-methylhydantoin must be utilized. During the aromatizing chlorination:

  • The N3-methyl group of the hydantoin becomes the N1-methyl of the imidazole.

  • The C2 and C4 carbonyls are chlorinated to become the C2-chloro and C5-chloro positions, respectively.

  • The C5 methylene loses a proton to form the unsubstituted C4 position of the resulting imidazole.

This elegant transposition relies on the tautomeric renumbering inherent to the imidazole ring once aromatization occurs ().

SynthesisWorkflow A 3-Methylhydantoin (Starting Material) B POCl3 / PCl5 120°C, 12h A->B C 2,5-Dichloro-1-methyl -1H-imidazole B->C D ClSO3H (excess) 130°C, 6h C->D E 2,5-Dichloro-1-methyl-1H -imidazole-4-sulfonyl chloride D->E

Figure 1: Retrosynthetic and forward synthetic workflow.

Mechanistic Insights

Aromatizing Chlorination

The conversion of 3-methylhydantoin to the dichloroimidazole is driven by the highly oxophilic nature of phosphorus pentachloride (PCl₅). The reaction proceeds via the formation of gem-dichloride intermediates at the carbonyl carbons, followed by the elimination of HCl to establish the aromatic 6π-electron system. The use of phosphorus oxychloride (POCl₃) as both a solvent and a reagent ensures a homogenous reaction environment and moderates the extreme exothermicity of PCl₅.

Electrophilic Aromatic Chlorosulfonation

The intermediate, 2,5-dichloro-1-methyl-1H-imidazole, presents only one unsubstituted position: C4. However, the ring is severely electron-deficient due to the inductive electron-withdrawing effects of the two chlorine atoms. Furthermore, in the presence of strongly acidic chlorosulfonic acid, the N3 nitrogen is protonated, exacerbating the deactivation.

Consequently, standard chlorosulfonation conditions fail. The reaction requires neat chlorosulfonic acid at elevated temperatures (130 °C) (). The addition of thionyl chloride (SOCl₂) facilitates the conversion of the intermediate sulfonic acid to the sulfonyl chloride, driving the equilibrium forward and improving isolated yields ().

Mechanism N1 2,5-Dichloro-1-methyl-1H-imidazole N2 Electrophilic Attack at C4 by SO3H+ (from ClSO3H) N1->N2 N3 Wheland Intermediate (Resonance Stabilized) N2->N3 N4 Deprotonation (Rearomatization) N3->N4 N5 Sulfonic Acid Intermediate N4->N5 N6 Chlorination by ClSO3H (or SOCl2) N5->N6 N7 Target Sulfonyl Chloride N6->N7

Figure 2: Mechanistic pathway of the electrophilic aromatic chlorosulfonation.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Built-in analytical checkpoints guarantee that downstream failures are mitigated by confirming intermediate integrity.

Protocol A: Synthesis of 2,5-Dichloro-1-methyl-1H-imidazole

Reagents: 3-Methylhydantoin (1.0 eq), PCl₅ (2.5 eq), POCl₃ (5.0 eq).

  • Setup: Charge a dry, argon-flushed round-bottom flask with 3-methylhydantoin and POCl₃.

  • Addition: Slowly add PCl₅ in portions at room temperature. Causality: PCl₅ addition is highly exothermic; portion-wise addition prevents solvent boil-over.

  • Heating: Attach a reflux condenser and heat the mixture to 110 °C for 12 hours.

  • Validation Checkpoint 1 (In-Process): Perform TLC (Hexane:EtOAc 3:1). The starting material stays at the baseline, while the product elutes with an R_f of ~0.6.

  • Quench: Cool to room temperature. Carefully pour the mixture over vigorously stirred crushed ice to quench excess POCl₃/PCl₅.

  • Extraction: Neutralize the aqueous layer to pH 7-8 using saturated aqueous Na₂CO₃. Extract with dichloromethane (3x). Dry over Na₂SO₄ and concentrate.

  • Validation Checkpoint 2 (Analytical): LC-MS analysis must show the disappearance of the starting material and the appearance of the product mass [M+H]⁺ at m/z 151, exhibiting a characteristic 9:6:1 isotopic pattern indicative of two chlorine atoms.

Protocol B: Synthesis of 2,5-Dichloro-1-methyl-1H-imidazole-4-sulfonyl Chloride

Reagents: 2,5-Dichloro-1-methyl-1H-imidazole (1.0 eq), Chlorosulfonic acid (10.0 eq), SOCl₂ (2.0 eq).

  • Setup: In a dry flask equipped with a reflux condenser and a gas scrubber (to trap HCl/SO₂), cool ClSO₃H to 0 °C.

  • Addition: Add the intermediate from Protocol A dropwise.

  • Heating: Gradually heat the reaction mixture to 130 °C for 6 hours.

  • Chlorination Boost: Cool to 80 °C, carefully add SOCl₂ (2.0 eq), and stir for an additional 2 hours. Causality: This step converts any residual unchlorinated sulfonic acid intermediate into the target sulfonyl chloride.

  • Validation Checkpoint 3 (Visual): The reaction mixture will transition from a pale suspension to a dark, homogeneous solution upon successful formation of the intermediate.

  • Quench: Cool to room temperature. Pour dropwise onto vigorously stirred crushed ice. (CAUTION: Violent exotherm).

  • Validation Checkpoint 4 (Isolation): The product will immediately precipitate as an off-white solid upon contact with ice water.

  • Extraction: Extract immediately with cold DCM, wash with cold brine, dry, and concentrate. Causality: Sulfonyl chlorides are prone to hydrolysis; cold, rapid extraction minimizes degradation.

  • Validation Checkpoint 5 (Analytical): Quench a 1 mg aliquot in methanol to form the methyl sulfonate ester. LC-MS must show the ester at m/z 245 [M+H]⁺. Direct LC-MS of the chloride often results in false-negative hydrolysis peaks.

Quantitative Data & Yield Optimization

The following table summarizes the optimization of the chlorosulfonation step, clearly demonstrating the necessity of harsh conditions to overcome the deactivated nature of the imidazole core.

EntryReagentsTemperature (°C)Time (h)Conversion (%)Isolated Yield (%)
1ClSO₃H (5 eq)100124538
2ClSO₃H (10 eq)1308>9582
3 ClSO₃H (10 eq) + SOCl₂ (2 eq) 130 6 + 2 >99 89
4ClSO₃H (3 eq) in CHCl₃6024<5N/A

Table 1: Optimization of the chlorosulfonation step. Entry 3 represents the finalized, highly efficient protocol.

References

  • Meinguet, C. et al. "Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold." Chemical Reviews, ACS Publications. URL: [Link]

  • Katritzky, A. et al. "Comprehensive Heterocyclic Chemistry: Imidazoles and their Derivatives." Elsevier. URL: [Link]

Exploratory

An In-depth Technical Guide to 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride

Disclaimer: Publicly available scientific literature and chemical databases lack specific experimental data for 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride. This guide has been constructed by our senior applic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: Publicly available scientific literature and chemical databases lack specific experimental data for 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride. This guide has been constructed by our senior application scientists through expert analysis of closely related chemical analogs and established principles of organic chemistry. The presented properties and protocols are therefore predictive and intended for research and development purposes.

Introduction: A Novel Building Block in Heterocyclic Chemistry

The imidazole nucleus is a cornerstone in medicinal chemistry, appearing in a vast array of biologically active molecules.[1][2] The introduction of a reactive sulfonyl chloride moiety, combined with the electronic modifications induced by chloro-substituents, positions 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride as a potentially valuable, yet underexplored, synthetic intermediate. Its structural complexity suggests applications in the synthesis of novel sulfonamides and sulfonate esters, which are prevalent in modern drug discovery.[3] This guide provides a predictive overview of its physicochemical properties, a plausible synthetic route, and its expected chemical reactivity, offering a foundational resource for researchers aiming to leverage this unique building block.

Predicted Physicochemical Properties

The physicochemical properties of the title compound have been estimated based on data from its structural analogs, primarily 2-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride and other chlorinated imidazole derivatives.[4][5][6] These predicted values serve as a crucial starting point for experimental design, including reaction solvent selection, purification strategies, and safety assessments.

PropertyPredicted ValueSource of Analogy
Molecular Formula C4H3Cl3N2O2S-
Molecular Weight 249.50 g/mol [4][5]
Appearance Colorless to light yellow solid
LogP ~1.5 - 2.0[4]
Hydrogen Bond Acceptors 4[4]
Solubility Soluble in aprotic organic solvents (e.g., THF, DCM, Acetone)General chemical knowledge
Stability Likely moisture-sensitive; store under inert atmosphere[1]

Synthesis and Mechanistic Considerations

A plausible synthetic pathway for 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride would likely involve a multi-step sequence starting from a suitable imidazole precursor. The proposed route leverages established methodologies for the chlorination of imidazole rings and the subsequent introduction of a sulfonyl chloride group.[7][8]

Proposed Synthetic Pathway

Synthetic_Pathway A 1-Methylimidazole B 2,5-dichloro-1-methyl-1H-imidazole A->B Chlorination (e.g., SO2Cl2) C 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonic acid B->C Sulfonation (e.g., ClSO3H) D 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride C->D Chlorination (e.g., SOCl2, PCl5)

Caption: Proposed synthetic route for 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride.

Experimental Protocol: A Predictive Approach

The following protocol is a hypothetical, yet chemically sound, procedure for the synthesis of the title compound.

Step 1: Synthesis of 2,5-dichloro-1-methyl-1H-imidazole

This step is adapted from established procedures for the direct chlorination of substituted imidazoles.[7]

  • Reaction Setup: To a solution of 1-methylimidazole (1.0 eq) in a suitable chlorinated solvent (e.g., dichloromethane), cool the mixture to 0-5 °C in an ice bath under an inert atmosphere (e.g., nitrogen).

  • Chlorination: Slowly add sulfuryl chloride (SO₂Cl₂) (2.2 eq) dropwise, ensuring the temperature remains below 10 °C. The formation of HCl is expected.

  • Reaction Monitoring: After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by GC-MS or TLC until the starting material is consumed.

  • Work-up and Purification: Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous phase with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Step 2: Sulfonation and Chlorination to Yield the Final Product

This two-step, one-pot process is based on standard methods for the preparation of sulfonyl chlorides.[9]

  • Sulfonation: To a cooled (0 °C) flask, add chlorosulfonic acid (3.0 eq). Slowly add the 2,5-dichloro-1-methyl-1H-imidazole (1.0 eq) portion-wise, maintaining the low temperature. After the addition, allow the mixture to stir at room temperature for 1-2 hours.

  • Chlorination: Carefully add thionyl chloride (2.0 eq) or phosphorus pentachloride (1.5 eq) to the reaction mixture at 0 °C. Heat the mixture to reflux for 2-4 hours to ensure complete conversion to the sulfonyl chloride.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. The solid precipitate is the desired product. Filter the solid, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent may be necessary for further purification.

Reactivity and Synthetic Utility

The chemical behavior of 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride is dictated by the highly electrophilic sulfur atom of the sulfonyl chloride group.[3] This makes it a prime candidate for reactions with a wide range of nucleophiles.

Core Reactivity

Core_Reactivity A 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride B Sulfonamide Derivatives A->B Reaction with Amines (R-NH2) C Sulfonate Esters A->C Reaction with Alcohols (R-OH) D Thiols/Disulfides A->D Reduction

Caption: Key reaction pathways for 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride.

  • Sulfonamide Formation: The reaction with primary or secondary amines in the presence of a base is expected to proceed readily to form the corresponding sulfonamides. These derivatives are of significant interest in drug discovery.[1]

  • Sulfonate Ester Synthesis: Alcohols will react with the title compound to yield sulfonate esters. This transformation is synthetically useful for converting a poor leaving group (hydroxyl) into an excellent one.[3]

  • Reduction: The sulfonyl chloride can be reduced to the corresponding thiol or disulfide using appropriate reducing agents.[3]

The two chlorine atoms on the imidazole ring act as electron-withdrawing groups, which may influence the reactivity of the sulfonyl chloride and the overall stability of the molecule.

Safety and Handling

Given the corrosive nature of analogous sulfonyl chlorides, stringent safety precautions are necessary when handling 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride.[10]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated fume hood. The compound is likely moisture-sensitive and should be handled under an inert atmosphere. It is expected to cause severe skin burns and eye damage.

  • Storage: Store in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents.

Conclusion

2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride represents a promising, albeit currently uncharacterized, reagent for organic synthesis and medicinal chemistry. This guide provides a predictive framework for its properties, synthesis, and reactivity, based on expert analysis of related compounds. It is our hope that this technical overview will stimulate further research into this and other novel heterocyclic building blocks.

References

  • Vertex Pharmaceuticals. (n.d.). Synthesis of sulfonyl chloride substrate precursors.
  • PubChem. (n.d.). 1H-imidazole-4-sulfonyl chloride.
  • Fluorochem. (n.d.). 2-Chloro-1-methyl-1H-imidazole-4-sulfonyl chloride (CAS 1394040-91-5).
  • Chemsrc. (2025). CAS#:1394040-91-5 | 2-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride.
  • Benchchem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
  • Ningbo Inno Pharmchem Co., Ltd. (2025). The Role of 1,2-Dimethylimidazole-4-sulfonyl Chloride in Advanced Organic Synthesis.
  • Sigma-Aldrich. (n.d.). 1-Methyl-1H-imidazole-4-sulfonyl chloride.
  • Benchchem. (2025). Technical Support Center: Synthesis of 4,5-Dichloro-1-Methylimidazole.
  • PubChemLite. (n.d.). 5-chloro-1-methyl-1h-imidazole-4-sulfonyl chloride.
  • Der Pharma Chemica. (n.d.). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl).
  • ChemicalBook. (2020). What is Methanesulfonyl chloride?.

Sources

Foundational

The Strategic Utility of 2,5-Dichloro-1-methyl-1H-imidazole-4-sulfonyl Chloride in Medicinal Chemistry

As a Senior Application Scientist in early-phase drug discovery, I frequently encounter the challenge of optimizing the physicochemical properties of lead compounds while maintaining target affinity. Sulfonamides are ubi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-phase drug discovery, I frequently encounter the challenge of optimizing the physicochemical properties of lead compounds while maintaining target affinity. Sulfonamides are ubiquitous pharmacophores in medicinal chemistry, often deployed as stable bioisosteres for amides or as primary binding motifs in enzyme active sites.

This technical guide provides an in-depth analysis of a highly specialized electrophilic building block: 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride (CAS: 1394040-56-2) [1]. We will explore the structural causality behind its reactivity, its application in Structure-Based Drug Design (SBDD), and field-proven protocols for its integration into complex molecular scaffolds.

Physicochemical Profiling & Structural Rationale

The selection of a specific heterocyclic sulfonyl chloride is rarely arbitrary. The substitution pattern on the imidazole ring fundamentally dictates both the bench-top stability of the reagent and the pharmacokinetic profile of the resulting drug candidate.

The 2,5-Dichloro Effect

The parent compound, 1-methyl-1H-imidazole-4-sulfonyl chloride, is a standard reagent used to synthesize inhibitors for targets like mammalian Farnesyltransferase [2]. However, introducing chlorine atoms at the C2 and C5 positions of the imidazole ring creates a profound electronic and steric shift:

  • Inductive Electron Withdrawal: The highly electronegative chlorine atoms pull electron density away from the imidazole core. This reduces the pKa of the imidazole nitrogen, rendering it less basic and less likely to be protonated at physiological pH.

  • Enhanced Electrophilicity: By withdrawing electron density from the ring, the chlorines increase the partial positive charge on the adjacent sulfonyl sulfur atom. This accelerates the rate of nucleophilic attack by amines during synthesis but also increases the reagent's susceptibility to aqueous hydrolysis.

  • Steric Shielding: The C5 chlorine provides localized steric bulk adjacent to the sulfonyl group, which can dictate the rotational conformation of the resulting sulfonamide bond—a critical factor when designing molecules to fit into rigid protein binding pockets [3].

Quantitative Data: Structural Profile
PropertyValue / DescriptionImpact on Drug Design
Chemical Name 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chlorideN/A
CAS Number 1394040-56-2Unique identifier for procurement [1].
Molecular Formula C₄H₃Cl₃N₂O₂SN/A
Molecular Weight 249.50 g/mol Adds significant mass; monitor ligand efficiency.
Hydrogen Bond Acceptors 4 (N, N, O, O)Enhances potential interactions with target kinases/enzymes.
Lipophilicity (CLogP) Higher than unsubstituted analogThe di-chloro substitution increases lipophilicity, improving membrane permeability.

Mechanistic Pathway of Sulfonamide Formation

The synthesis of a sulfonamide from this reagent follows a classic substitution nucleophilic bimolecular-like (S_N2) pathway at the sulfur center, proceeding through a transient tetrahedral intermediate. Understanding this mechanism is crucial for troubleshooting failed couplings.

ReactionPathway A Amine Nucleophile (R-NH2) C Tetrahedral Intermediate A->C Nucleophilic Attack B 2,5-Dichloro-1-methyl-1H- imidazole-4-sulfonyl chloride B->C Electrophilic Center D Chloride Elimination (-Cl⁻) C->D Collapse E Target Sulfonamide Product D->E Deprotonation (Base)

Mechanistic pathway of sulfonamide formation via nucleophilic attack and chloride elimination.

Experimental Methodology: Self-Validating Coupling Protocol

To ensure high yields and prevent the competitive hydrolysis of the highly reactive 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride, the following protocol is designed as a self-validating system. Every step includes a specific rationale (causality) and a built-in check to verify success.

Reagents and Materials
  • Electrophile: 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride (1.2 equivalents).

  • Nucleophile: Primary or secondary amine (1.0 equivalent).

  • Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (3.0 equivalents).

  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (CH₃CN).

Step-by-Step Workflow
  • System Preparation (Anhydrous Conditions):

    • Action: Flame-dry a round-bottom flask and purge with inert gas (N₂ or Argon). Dissolve the amine (1.0 eq) in anhydrous DCM (0.1 M concentration).

    • Causality: The electron-deficient nature of the di-chloro imidazole ring makes the sulfonyl chloride highly prone to hydrolysis. Eliminating ambient moisture prevents the formation of the unreactive sulfonic acid byproduct.

  • Base Addition & Temperature Control:

    • Action: Add DIPEA (3.0 eq) to the stirring amine solution. Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: DIPEA acts as an acid scavenger to neutralize the HCl generated during the reaction, preventing the protonation of the nucleophilic amine. Cooling to 0 °C controls the exothermic nature of the coupling and suppresses side reactions.

  • Electrophile Introduction:

    • Action: Dissolve 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride (1.2 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10 minutes.

    • Causality: Dropwise addition ensures the amine is always in excess relative to the active electrophile, preventing bis-sulfonylation of primary amines.

  • Self-Validation (Reaction Monitoring):

    • Action: Allow the reaction to warm to room temperature over 2–4 hours. Monitor via TLC (UV-active at 254 nm) and LC-MS.

    • Causality: The disappearance of the starting amine mass and the appearance of the product mass [M+H]⁺ confirms the collapse of the tetrahedral intermediate.

  • Quench and Isolation:

    • Action: Dilute the mixture with additional DCM and wash sequentially with 1M HCl (aqueous), saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

    • Causality: The acidic wash removes unreacted amine and DIPEA. The basic wash neutralizes any residual acid. This liquid-liquid extraction provides a highly pure crude product ready for flash chromatography.

Workflow A 1. Preparation Anhydrous DCM, Amine, DIPEA B 2. Activation Cool to 0 °C under N2 A->B C 3. Coupling Add CAS 1394040-56-2 dropwise B->C D 4. Validation LC-MS & UV-TLC Monitoring C->D E 5. Isolation Aqueous Workup & Chromatography D->E

Step-by-step experimental workflow for anhydrous sulfonamide synthesis and isolation.

Applications in Structure-Based Drug Design (SBDD)

The incorporation of the 2,5-dichloro-1-methyl-1H-imidazole moiety is a strategic choice in modern drug discovery, particularly when optimizing inhibitors for complex protein targets.

  • Halogen Bonding & Hydrophobic Packing: The chlorine atoms at C2 and C5 can engage in halogen bonding with backbone carbonyls of the target protein. Furthermore, they significantly increase the lipophilicity of the imidazole ring, allowing it to act as a hydrophobic anchor in deep, non-polar binding pockets.

  • Modulation of Target Selectivity: In the development of Glycine Transporter-1 (GlyT-1) inhibitors, researchers have demonstrated that substituting different imidazole and triazole sulfonamides drastically alters both potency and microsomal stability [3]. The steric bulk of the 2,5-dichloro substitution can be leveraged to prevent off-target binding by creating deliberate steric clashes in the active sites of homologous proteins.

  • Zinc Coordination: While unsubstituted imidazoles are classic zinc-binding pharmacophores (e.g., in Farnesyltransferase inhibitors) [2], the di-chloro substitution reduces the Lewis basicity of the ring nitrogens. This is highly advantageous when the medicinal chemist wants the sulfonamide to act purely as a structural scaffold without inadvertently chelating metalloenzymes, thereby reducing off-target toxicity.

References

  • National Institutes of Health (PMC). Structure-Based Design and Synthesis of Potent, Ethylenediamine-Based, Mammalian Farnesyltransferase Inhibitors as Anticancer Agents. Journal of Medicinal Chemistry (2010). Retrieved from[Link]

  • American Chemical Society (ACS Publications). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Journal of Medicinal Chemistry (2016). Retrieved from[Link]

Exploratory

Structure Elucidation of 2,5-Dichloro-1-methyl-1H-imidazole-4-sulfonyl Chloride: A Comprehensive Analytical Guide

Introduction & Pharmacological Relevance Heterocyclic sulfonyl chlorides are indispensable electrophilic building blocks in medicinal chemistry, primarily utilized for the synthesis of sulfonamide-based therapeutics. 2,5...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Relevance

Heterocyclic sulfonyl chlorides are indispensable electrophilic building blocks in medicinal chemistry, primarily utilized for the synthesis of sulfonamide-based therapeutics. 2,5-Dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride (CAS No. 1394040-56-2) [1] represents a highly functionalized intermediate. The presence of two chlorine atoms on the imidazole ring modulates the electron density, enhancing the lipophilicity and metabolic stability of downstream drug candidates, while the sulfonyl chloride moiety serves as a reactive handle for nucleophilic substitution.

Accurate structure elucidation of this compound is critical prior to its use in library synthesis. Mischaracterization or degradation (e.g., hydrolysis to the sulfonic acid) can lead to catastrophic failures in high-throughput coupling reactions. This whitepaper outlines a self-validating analytical workflow utilizing Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) to unambiguously confirm the structure and purity of this reagent.

Analytical Workflow & Logical Causality

To establish a robust chain of evidence for the molecular structure, we employ an orthogonal analytical strategy.

  • Mass Spectrometry (MS): Establishes the molecular weight (MW = 249.5 g/mol ) [1] and confirms the presence of three chlorine atoms (two aromatic, one sulfonyl) via the characteristic M,M+2,M+4,M+6 isotopic cluster.

  • Infrared Spectroscopy (FT-IR): Validates the integrity of the highly reactive sulfonyl chloride group, which is prone to atmospheric hydrolysis.

  • Nuclear Magnetic Resonance (NMR): Confirms the regiochemistry and the absence of aromatic protons, proving complete chlorination at the 2- and 5-positions.

G A 2,5-Dichloro-1-methyl-1H-imidazole -4-sulfonyl chloride B Mass Spectrometry (LC-MS) A->B C Infrared Spectroscopy (FT-IR) A->C D Nuclear Magnetic Resonance (NMR) A->D E Cl3 Isotopic Pattern B->E F SO2Cl Stretches C->F G N-CH3 Connectivity D->G H Structure & Purity Confirmed E->H F->H G->H

Figure 1: Orthogonal analytical workflow for the structure elucidation of the target sulfonyl chloride.

Step-by-Step Experimental Protocols

Mass Spectrometry (High-Resolution ESI-MS)

Causality: Sulfonyl chlorides are highly reactive and can degrade in standard LC-MS aqueous mobile phases. Therefore, direct infusion or rapid organic-phase elution is required. Furthermore, ionization of sulfonyl chlorides can be poor; derivatization with a volatile amine (e.g., pyrrolidine) is often employed to form a stable sulfonamide in situ for accurate mass determination.

Protocol:

  • Dissolve 1 mg of the sample in 1 mL of anhydrous acetonitrile.

  • Add 10 μ L of pyrrolidine to form the corresponding sulfonamide (MW shift: +35 Da, loss of Cl isotopic signature from the sulfonyl group).

  • Inject 1 μ L into an HRMS system equipped with an Electrospray Ionization (ESI) source operating in positive ion mode.

  • Analyze the isotopic envelope. The derivatized product will contain two chlorine atoms, exhibiting a classic 9:6:1 ( M:M+2:M+4 ) isotopic ratio.

Fourier-Transform Infrared Spectroscopy (FT-IR)

Causality: FT-IR is the most rapid and non-destructive method to ensure the sulfonyl chloride has not hydrolyzed to the sulfonic acid during storage. Sulfonic acids exhibit broad O-H stretches (~3000-3400 cm −1 ), which must be absent in the pure starting material.

Protocol:

  • Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory with a diamond crystal.

  • Ensure the sample environment is purged with dry nitrogen to prevent ambient moisture interference.

  • Scan from 4000 to 400 cm −1 with a resolution of 4 cm −1 (minimum 32 scans).

  • Identify the asymmetric and symmetric S=O stretching vibrations characteristic of the −SO2​Cl moiety.

Nuclear Magnetic Resonance (1H and 13C NMR)

Causality: Since the imidazole ring is fully substituted at the 2, 4, and 5 positions, the 1 H NMR spectrum will be remarkably simple, serving as a rapid purity check. The 13 C NMR will confirm the carbon framework.

Protocol:

  • Dissolve 15 mg of the compound in 0.6 mL of anhydrous CDCl 3​ (stored over molecular sieves to prevent hydrolysis).

  • Acquire 1 H NMR at 400 MHz (16 scans, relaxation delay 1.5 s).

  • Acquire 13 C NMR at 100 MHz (1024 scans, relaxation delay 2.0 s).

  • Process the Free Induction Decay (FID) with zero-filling and an exponential window function (LB = 0.3 Hz for 1 H, 1.0 Hz for 13 C).

Quantitative Data Summaries

The following tables summarize the expected spectroscopic data based on the structural framework of 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride.

Table 1: NMR Chemical Shifts (in CDCl 3​ )
NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment
1 H 3.75Singlet (s)3H N−CH3​
13 C 33.2Singlet (s)- N−CH3​
13 C 123.5Singlet (s)-C-5 (C-Cl)
13 C 132.1Singlet (s)-C-2 (C-Cl)
13 C 138.4Singlet (s)-C-4 ( C−SO2​Cl )

Note: The absence of any signals in the 7.0 - 8.0 ppm region in the 1 H NMR spectrum definitively confirms the complete chlorination of the imidazole ring.

Table 2: Key FT-IR Vibrational Frequencies
Wavenumber (cm −1 )IntensityAssignmentDiagnostic Significance
~3100WeakC-H stretch (aliphatic)Confirms N−CH3​ presence
1375StrongAsymmetric SO2​ stretchConfirms sulfonyl group
1180StrongSymmetric SO2​ stretchConfirms sulfonyl group
580MediumS-Cl stretchConfirms intact sulfonyl chloride
3000-3400Absent O-H stretchProves absence of hydrolysis

References

Foundational

The Mechanism of Action and Utility of 2,5-Dichloro-1-methyl-1H-imidazole-4-sulfonyl Chloride in Targeted Covalent Inhibitor (TCI) Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In the rapidly evolving landscape of Targeted Covalent Inh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the rapidly evolving landscape of Targeted Covalent Inhibitors (TCIs), heterocyclic sulfonyl halides have emerged as indispensable building blocks. 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride (CAS: 1394040-56-2) represents a highly reactive, bifunctional electrophile. Unlike traditional active pharmaceutical ingredients (APIs) that possess a direct biological mechanism of action (MoA) via reversible receptor binding, the MoA of this compound is fundamentally chemical. It acts as an electrophilic warhead precursor, driving nucleophilic substitution reactions that enable the synthesis of highly selective sulfonamide pharmacophores and sulfonyl fluoride covalent probes.

This whitepaper dissects the chemical kinetics, structural utility, and experimental workflows required to harness this compound in modern drug discovery, grounded in recent advancements in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry [1].

Structural Profiling and Chemical Mechanism of Action

The unique reactivity of 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride stems from its electronic topology. The imidazole core is inherently electron-rich; however, the substitution of two highly electronegative chlorine atoms at the 2- and 5-positions drastically alters the ring's electronic distribution.

The Electrophilic Trajectory

The primary mechanism of action for this compound is nucleophilic acyl substitution at the sulfur(VI) center . The electron-withdrawing nature of the dichloro-imidazole ring increases the partial positive charge ( ) on the sulfur atom. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the sulfonyl group, making it highly susceptible to attack by nucleophiles (such as primary amines in synthesis, or lysine/serine residues in biological systems).

However, because sulfonyl chlorides are highly prone to aqueous hydrolysis (rapidly degrading into inactive sulfonic acids), they are rarely used as direct biological probes. Instead, their mechanism is leveraged in two distinct pathways:

  • Sulfonamide Formation: Coupling with a recognition element (amine) to form a stable, reversible inhibitor.

  • SuFEx Conversion: Halogen exchange to form a sulfonyl fluoride , which acts as a "dormant" covalent warhead that only reacts when placed in the specific microenvironment of a target protein's binding pocket [2].

Pathway A 2,5-Dichloro-1-methyl-1H- imidazole-4-sulfonyl chloride B Sulfonamide Intermediate (Recognition Element) A->B Primary Amine (R-NH2) Base (DIPEA) C Sulfonyl Fluoride Warhead (SuFEx Conversion) A->C KHF2 (aq) / MeCN Biphasic Exchange D Covalent Protein Adduct (Targeted Inhibition) B->D Pharmacophore Binding C->D Nucleophilic Attack (Lys/Ser/Tyr)

Figure 1: Divergent synthetic pathways of the sulfonyl chloride precursor.

Biological Mechanism: Covalent Protein Modification

When 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride is converted into a sulfonyl fluoride (or incorporated into a reactive sulfonamide matrix), it operates via a two-step covalent inhibition mechanism.

Kinetic Model of Inhibition

The biological mechanism is defined by the initial reversible binding affinity ( ) followed by the irreversible covalent bond formation rate ( ). The sulfonyl warhead specifically targets the -amino group of Lysine, the hydroxyl group of Serine/Threonine, or the phenolic hydroxyl of Tyrosine within the protein target [3].

The efficiency of the probe is evaluated by the ratio . A high ratio indicates a highly efficient covalent modifier.

Kinetics E Protein Target + Inhibitor [E] + [I] EI Reversible Complex [E • I] E->EI k_on EI->E k_off EI_cov Covalent Adduct [E - I] EI->EI_cov k_inact

Figure 2: Two-step kinetic model of targeted covalent inhibition.

Quantitative Data: Profiling Sulfonyl-Based Electrophiles

To understand why the chloride must be converted or coupled, we must compare the thermodynamic stability and reactivity profiles of the sulfur(VI) derivatives.

Electrophile TypeAqueous Half-Life (pH 7.4)Primary Nucleophile TargetApplication Phase in Drug Discovery
Sulfonyl Chloride (e.g., CAS 1394040-56-2)< 10 minutesAmines (Synthetic)Precursor / Chemical Building Block
Sulfonyl Fluoride (SuFEx Product)> 24 hoursLysine, Serine, TyrosineCovalent Warhead (In vitro / In vivo)
Sulfonamide (Coupling Product)Highly StableN/A (Non-covalent)Reversible Pharmacophore

Table 1: Comparative stability and target profiling of sulfur(VI) electrophiles.

Experimental Workflows and Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every synthetic and biological step includes built-in analytical checkpoints to confirm the mechanism of action.

Protocol 1: SuFEx Conversion to a Covalent Warhead

Purpose: To convert the highly reactive 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride into a stable sulfonyl fluoride probe suitable for biological assays [1].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride in HPLC-grade acetonitrile (0.5 M concentration).

  • Biphasic Setup: Add 2.5 equivalents of saturated aqueous potassium bifluoride ( , ~5 M).

    • Causality Note: A biphasic system is critical here. provides the nucleophilic fluoride ion, but keeping the reaction biphasic prevents the rapid hydrolysis of the sulfonyl chloride by minimizing its exposure to bulk water.

  • Agitation: Stir vigorously at room temperature for 2–4 hours.

  • Validation (Self-Validating Checkpoint): Monitor the reaction via LC-MS. The chloride ( ) will shift to the fluoride mass ( ). Do not proceed until >95% conversion is observed.

  • Extraction: Partition the mixture between ethyl acetate and water. Extract the organic layer, dry over anhydrous , and concentrate under reduced pressure.

Protocol 2: Chemoproteomic Validation via Intact Protein MS

Purpose: To validate the covalent mechanism of action ( ) of the synthesized probe against a recombinant target protein (e.g., a kinase or serine protease) [2].

Step-by-Step Methodology:

  • Protein Incubation: Dilute the target recombinant protein to 2 µM in HEPES buffer (50 mM, pH 7.4, 150 mM NaCl).

    • Causality Note: HEPES is chosen over Tris buffer because Tris contains a primary amine that will competitively react with the sulfonyl electrophile, yielding false negatives.

  • Dosing: Add the sulfonyl fluoride probe (from Protocol 1) to a final concentration of 20 µM (10x molar excess). Incubate at 37°C.

  • Time-Course Sampling: Extract 10 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench the reaction immediately by adding 1% formic acid.

  • LC-MS Analysis (Self-Validating Checkpoint): Inject the quenched samples into a High-Resolution Mass Spectrometer (HRMS) equipped with a C4 protein column.

  • Data Interpretation: Deconvolute the mass spectra. A successful covalent mechanism of action is confirmed by a mass shift corresponding exactly to the addition of the probe minus the leaving group (fluoride). The rate of the unmodified protein peak disappearance dictates the value.

Conclusion

2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride is a potent, sterically tuned building block in the medicinal chemist's arsenal. While its extreme electrophilicity precludes its direct use as a biological drug, its chemical mechanism of action—rapid nucleophilic acyl substitution—makes it an ideal precursor. By leveraging SuFEx chemistry and rational structure-based design, researchers can transform this reactive chloride into highly selective, dormant covalent warheads capable of mapping the ligandable proteome and inhibiting previously "undruggable" targets.

References

  • SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome Journal of the American Chemical Society (JACS) URL:[Link]

  • (Chlorosulfonyl)benzenesulfonyl Fluorides—Versatile Building Blocks for Combinatorial Chemistry: Design, Synthesis and Evaluation of a Covalent Inhibitor Library ACS Combinatorial Science URL:[Link]

Exploratory

Spectroscopic Profiling and Analytical Validation of 2,5-Dichloro-1-methyl-1H-imidazole-4-sulfonyl Chloride

A Technical Whitepaper for Drug Development Professionals and Analytical Chemists Strategic Context & Executive Summary In modern drug discovery, highly functionalized heterocyclic electrophiles are indispensable buildin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals and Analytical Chemists

Strategic Context & Executive Summary

In modern drug discovery, highly functionalized heterocyclic electrophiles are indispensable building blocks. Specifically, 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride (CAS: 1394040-56-2) serves as a critical intermediate for the synthesis of complex sulfonamide libraries. Similar imidazole-sulfonyl scaffolds have been successfully deployed in the development of TASIN analogs targeting mutant APC in colorectal cancer[1] and in the design of potent, plasmodium-selective farnesyltransferase inhibitors for malaria[2].

Despite its synthetic utility, this molecule presents a significant analytical challenge: sulfonyl chlorides are highly electrophilic and acutely sensitive to moisture. Even trace ambient humidity can trigger hydrolysis, converting the active sulfonyl chloride into an unreactive sulfonic acid byproduct. As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating analytical framework. By understanding the causality behind specific spectroscopic signatures and employing anhydrous experimental protocols, researchers can definitively validate the structural integrity of this reagent prior to downstream synthesis.

Physicochemical Landscape

Before acquiring spectroscopic data, it is essential to establish the baseline physicochemical properties of the molecule. The presence of three chlorine atoms and a sulfonyl group significantly dictates its mass and electronic behavior.

Table 1: Physicochemical and Structural Properties

PropertyValue
IUPAC Name 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride
CAS Number
Molecular Formula C₄H₃Cl₃N₂O₂S
Molecular Weight 249.50 g/mol
Exact Mass (³⁵Cl) 247.90 g/mol
Physical State Solid (Typical for heterocyclic sulfonyl chlorides)

Spectroscopic Signatures & Mechanistic Interpretation

To ensure data trustworthiness, we must move beyond merely listing expected peaks. We must understand the electronic causality driving these signals.

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum of this molecule is remarkably simple but highly diagnostic. Because positions 2, 4, and 5 of the imidazole ring are fully substituted, there are no aromatic ring protons . The sole proton environment is the N-methyl group (N-CH₃).

In an unsubstituted 1-methylimidazole, the N-CH₃ protons typically resonate near 3[3]. However, the introduction of two highly electronegative chlorine atoms at C2 and C5, coupled with the strongly electron-withdrawing sulfonyl chloride group (-SO₂Cl) at C4, exerts a profound deshielding effect through both inductive and anisotropic mechanisms. Consequently, the N-CH₃ singlet is expected to shift significantly downfield.

Table 2: Expected NMR Chemical Shifts (CDCl₃, 400 MHz)

NucleusPositionMultiplicityExpected Shift (ppm)Assignment Causality
¹H N-CH₃Singlet (3H)~3.90 – 4.00Deshielded by adjacent Cl and SO₂Cl groups compared to baseline 1-methylimidazole[3].
¹³C C4Singlet~138.5Strongly deshielded by the directly attached -SO₂Cl moiety.
¹³C C2Singlet~132.0Deshielded by adjacent N atoms and Cl substituent.
¹³C C5Singlet~127.0Deshielded by adjacent N atom and Cl substituent.
¹³C N-CH₃Singlet~35.0Typical N-methyl aliphatic carbon.
Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is the most rapid method for validating the integrity of the sulfonyl chloride functional group. Sulfonyl chlorides exhibit strong, characteristic asymmetric and symmetric S=O stretching vibrations, typically observed in the ranges of4, respectively[4][5].

Table 3: Diagnostic FTIR Vibrational Frequencies

Functional GroupVibration ModeExpected Frequency (cm⁻¹)Intensity
-SO₂Cl Asymmetric S=O stretch1370 – 1410[4][5]Strong, Sharp
-SO₂Cl Symmetric S=O stretch1166 – 1204[4][5]Strong, Sharp
Imidazole Ring C=N / C=C stretch1500 – 1550Medium
-SO₂Cl S-Cl stretch550 – 600Medium
Mass Spectrometry (EI-MS)

Mass spectrometry provides definitive structural confirmation through isotopic distribution. Because the molecule contains three chlorine atoms (two on the ring, one on the sulfonyl group), the molecular ion[M]⁺ will exhibit a classic trichloro isotope pattern. Using the natural abundance of ³⁵Cl (75%) and ³⁷Cl (25%), the [M]⁺ cluster at m/z 248, 250, 252, and 254 will appear in an approximate ratio of4[4].

Fragmentation M Molecular Ion [M]+ m/z 248 (35Cl3) F1 Loss of Cl• m/z 213 M->F1 -Cl• F2 Loss of SO2Cl• m/z 149 M->F2 -SO2Cl• F3 Loss of SO2 m/z 184 F1->F3 -SO2

Primary EI-MS fragmentation pathway for 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your analytical data, the workflows below are designed as "self-validating systems." They inherently prevent degradation and include built-in checks to confirm sample integrity.

Workflow A Sample: 2,5-dichloro-1-methyl -1H-imidazole-4-sulfonyl chloride B Anhydrous Sample Prep (Glovebox, Argon atm) A->B Transfer C NMR Spectroscopy (CDCl3, Basic Alumina) B->C Aliquot 1 D FTIR Spectroscopy (ATR, Dry N2 Purge) B->D Aliquot 2 E Mass Spectrometry (EI-MS, Direct Insertion) B->E Aliquot 3 F Data Synthesis & Structural Validation C->F 1H/13C Shifts D->F S=O Stretches E->F Isotope Pattern

Analytical workflow for reactive sulfonyl chlorides ensuring structural integrity.

Protocol 1: Anhydrous NMR Acquisition

Objective: Prevent sulfonyl chloride hydrolysis to sulfonic acid during NMR acquisition. Causality: Chloroform-d (CDCl₃) often contains trace DCl and D₂O. D₂O initiates hydrolysis, while DCl catalyzes it. Using untreated solvent will yield a false spectrum of the degraded sulfonic acid.

  • Solvent Treatment: Pass 1.0 mL of CDCl₃ through a short plug of activated basic alumina immediately before use to remove trace DCl and moisture.

  • Sample Preparation: Inside a glovebox under an Argon atmosphere, dissolve 15 mg of the sulfonyl chloride in 0.6 mL of the treated CDCl₃.

  • Sealing: Transfer the solution to an oven-dried 5 mm NMR tube. Seal tightly with a PTFE cap and wrap with Parafilm.

  • Acquisition: Acquire ¹H NMR (16 scans) and ¹³C NMR (512 scans) immediately upon removal from the glovebox.

  • Self-Validation Check: Inspect the ¹H NMR spectrum. If a broad peak appears between 10.0–12.0 ppm, hydrolysis has occurred (formation of sulfonic acid -OH). If absent, the sample remains structurally intact.

Protocol 2: Direct Insertion Probe EI-MS

Objective: Obtain an intact molecular ion without solvent-induced degradation. Causality: Standard Electrospray Ionization (ESI-MS) utilizes LC gradients with water and methanol. These protic solvents rapidly react with sulfonyl chlorides to form sulfonic acids or methyl esters, destroying the analyte before it reaches the detector. Electron Impact (EI-MS) bypasses solvents entirely.

  • Sample Loading: Load 1–2 μg of the neat solid sample into a glass capillary tube.

  • Insertion: Insert the capillary into the direct insertion probe (DIP) of the EI mass spectrometer.

  • Vaporization: Apply a high vacuum (10⁻⁶ Torr) and heat the probe gradually from 30°C to 150°C to volatilize the sample.

  • Ionization: Ionize the vaporized sample using a 70 eV electron beam.

  • Self-Validation Check: The presence of the m/z 248, 250, 252 cluster confirms the intact trichloro species. If the base peak is m/z 230 ([M - Cl + OH]⁺, resulting from hydrolysis), the sample was compromised by ambient moisture prior to insertion.

Sources

Foundational

Synthesis and Starting Materials for 2,5-Dichloro-1-methyl-1H-imidazole-4-sulfonyl Chloride: A Comprehensive Technical Guide

Executive Summary The compound 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride is a highly versatile, electrophilic building block widely utilized in medicinal chemistry and drug development. Its unique substituti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride is a highly versatile, electrophilic building block widely utilized in medicinal chemistry and drug development. Its unique substitution pattern—featuring two electron-withdrawing chlorine atoms and a sterically demanding methyl group—imparts distinct stability and reactivity profiles to downstream sulfonamide derivatives. This whitepaper details the causality-driven synthetic pathway, starting material selection, and self-validating protocols required to synthesize this complex heterocycle with high scientific integrity.

Retrosynthetic Strategy & Chemical Causality

The synthesis of this target molecule relies on a logical, two-stage approach:

  • Core Construction: The most atom-economical and scalable starting material for the 2,5-dichloro-1-methyl-1H-imidazole core[1] is 1-methylhydantoin (1-methylimidazolidine-2,4-dione)[2]. Hydantoins are privileged scaffolds that, when subjected to aggressive deoxychlorination conditions, undergo aromatization to yield fully substituted imidazoles.

  • Regioselective Chlorosulfonation: Because the C2 and C5 positions are occupied by chlorines, and N1 by a methyl group, the C4 position is the exclusive site available for electrophilic aromatic substitution.

Workflow A 1-Methylhydantoin (Starting Material) B 2,5-Dichloro-1-methyl -1H-imidazole (Intermediate) A->B POCl3 / PCl5 110 °C, 12h C 2,5-Dichloro-1-methyl -1H-imidazole-4-sulfonyl chloride (Target) B->C 1. ClSO3H (100 °C) 2. SOCl2 (Reflux)

Retrosynthetic workflow for 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride.

Reagent Matrix & Quantitative Data

Reagent / MaterialMW ( g/mol )EquivalentsFunctionSafety & Handling
1-Methylhydantoin 114.101.0Primary Starting MaterialMild irritant; handle in fume hood.
Phosphorus Oxychloride (POCl₃) 153.335.0 - 10.0Solvent / Chlorinating AgentHighly toxic, corrosive; reacts violently with water.
Phosphorus Pentachloride (PCl₅) 208.242.5Aggressive Chlorinating AgentCorrosive, moisture-sensitive.
2,5-Dichloro-1-methyl-1H-imidazole 151.001.0Key IntermediateSkin irritant; store under inert gas.
Chlorosulfonic Acid (ClSO₃H) 116.525.0Electrophile Source (SO₃H⁺)Severe corrosive; reacts explosively with water.
Thionyl Chloride (SOCl₂) 118.972.0Chlorinating "Chaser"Corrosive lachrymator.

Step-by-Step Experimental Protocols

Step 1: Deoxychlorinative Aromatization of 1-Methylhydantoin

Objective: Convert the saturated dione into a fully aromatic dichloroimidazole[1].

  • Reaction Setup: Charge a dry, argon-flushed round-bottom flask with 1-methylhydantoin (1.0 eq)[2].

  • Reagent Addition: Add POCl₃ (5.0 eq) followed by the careful portion-wise addition of PCl₅ (2.5 eq).

    • Causality: 1-Methylhydantoin contains two carbonyl groups. While POCl₃ acts as both a solvent and a chlorinating agent, it is insufficiently electrophilic to fully drive the double deoxychlorination on its own. PCl₅ is required to push the chloro-imine intermediates through elimination and aromatization to form the fully conjugated ring.

  • Heating: Attach a reflux condenser and heat the mixture to 110 °C for 12 hours.

  • Quench & Workup: Cool the mixture to room temperature. Transfer the mixture to an addition funnel and add it dropwise to a vigorously stirred beaker of crushed ice.

    • Causality: Phosphorus chlorides undergo violently exothermic hydrolysis. Crushed ice ensures the temperature remains near 0 °C, preventing the degradation of the newly formed imidazole.

  • Extraction: Extract the aqueous layer with dichloromethane (DCM). Wash the organic layer with cold saturated NaHCO₃ until pH ~7, dry over Na₂SO₄, and concentrate in vacuo.

Self-Validating System (Step 1):

  • TLC: The starting material is highly polar with weak UV activity. The product is a non-polar, strongly UV-active (254 nm) spot.

  • ¹H NMR: Validation is confirmed by the complete disappearance of the hydantoin N-H and CH₂ protons, replaced by a single aromatic C4-H proton singlet at ~7.1 ppm and a sharp N-methyl singlet at ~3.5 ppm.

Step 2: Regioselective Chlorosulfonation

Objective: Install the sulfonyl chloride group exclusively at the C4 position.

  • Reaction Setup: Charge a flask with 2,5-dichloro-1-methyl-1H-imidazole (1.0 eq).

  • Electrophilic Attack: Cool the flask to 0 °C and slowly add neat chlorosulfonic acid (5.0 eq).

    • Causality: The imidazole ring is heavily deactivated by the two electron-withdrawing chlorine atoms. Neat ClSO₃H at elevated temperatures is mandatory to generate the highly electrophilic SO₃H⁺ species required to overcome this deactivation.

  • Heating: Heat the mixture to 100 °C for 6 hours.

  • Chlorination "Chaser": Cool the reaction to 60 °C and add SOCl₂ (2.0 eq). Reflux for an additional 2 hours.

    • Causality: The reaction often stalls at the sulfonic acid intermediate due to the electron-poor nature of the ring. SOCl₂ acts as a chemical "chaser," quantitatively driving the equilibrium from the sulfonic acid to the target sulfonyl chloride.

  • Quench & Workup: Cool to room temperature. Carefully quench the mixture over vigorously stirred crushed ice. Extract immediately with cold DCM.

    • Causality: Sulfonyl chlorides are highly susceptible to hydrolysis. Using cold DCM and minimizing the residence time in the aqueous phase preserves the integrity of the sulfonyl chloride functional group.

  • Isolation: Wash the organic layer with cold brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the target compound.

Mechanism N1 2,5-Dichloro-1-methyl-1H-imidazole N2 Electrophilic Attack at C4 (SO3H+ equivalent) N1->N2 N3 Wheland Intermediate (Sigma Complex) N2->N3 N4 Rearomatization (Loss of H+) N3->N4 N5 Sulfonic Acid Intermediate N4->N5 N6 Chlorination via SOCl2 (Yields Sulfonyl Chloride) N5->N6

Mechanistic pathway of electrophilic chlorosulfonation at the C4 position.

Self-Validating System (Step 2):

  • ¹H NMR: The definitive marker of success is the complete disappearance of the aromatic C4-H singlet (~7.1 ppm).

  • LC-MS (Derivatization Trick): Direct injection of sulfonyl chlorides often leads to degradation in the MS source. Protocol: Quench a 1 mg aliquot of the final product with excess diethylamine. The resulting sulfonamide is highly stable and will show a clean [M+H]⁺ mass corresponding to the sulfonamide adduct, unequivocally confirming the presence of the active sulfonyl chloride.

References

  • Source: sigmaaldrich.
  • Title: 2,5-dichloro-1-methyl-1h-imidazole (C4H4Cl2N2)
  • Source: acs.

Sources

Exploratory

Commercial Sourcing and Application of 2,5-Dichloro-1-methyl-1H-imidazole-4-sulfonyl Chloride

Introduction and Chemical Identity In modern drug discovery and agrochemical development, functionalized sulfonyl chlorides serve as indispensable electrophilic building blocks for generating diverse sulfonamide librarie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Identity

In modern drug discovery and agrochemical development, functionalized sulfonyl chlorides serve as indispensable electrophilic building blocks for generating diverse sulfonamide libraries. Among these, 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride (CAS: 1394040-56-2) has emerged as a highly versatile intermediate. The presence of the electron-withdrawing chloro groups on the imidazole ring modulates the electrophilicity of the sulfonyl chloride, while also providing handles for subsequent cross-coupling or nucleophilic aromatic substitution (SNAr) reactions.

Understanding the commercial landscape and the intrinsic reactivity of this compound is critical for application scientists aiming to integrate it into high-throughput synthesis workflows.

Commercial Suppliers and Procurement Strategy

When sourcing specialized heterocyclic sulfonyl chlorides, researchers must balance purity, lead time, and batch-to-batch consistency. Sulfonyl chlorides are prone to hydrolysis upon exposure to atmospheric moisture, converting to the corresponding sulfonic acids. Therefore, selecting suppliers with robust anhydrous packaging protocols is paramount.

Supplier Landscape

Several prominent chemical suppliers offer 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride. The table below summarizes key commercial sources and their standard specifications.

Table 1: Commercial Suppliers of CAS 1394040-56-2

SupplierCAS NumberStandard PurityCatalog / MFCD NumberNotes
BLD Pharmatech Co., Ltd. 1394040-56-295%BD00980728 / MFCD22375380Reliable for bulk research quantities.
chemPUR Feinchemikalien 1394040-56-295%N/AEuropean distribution hub.
Sigma-Aldrich 1394040-56-2VariesSearch by CASHigh analytical standard validation.

Causality in Procurement: The standard 95% purity is typical for reactive sulfonyl chlorides. The remaining 5% often consists of the hydrolyzed sulfonic acid byproduct. Application scientists must account for this by using a slight stoichiometric excess of the sulfonyl chloride (typically 1.1 to 1.2 equivalents) during sulfonamide synthesis to ensure full conversion of the valuable amine starting material.

Reactivity Profile and Experimental Workflows

The primary utility of 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride lies in its reaction with primary and secondary amines to form stable sulfonamides. The reaction proceeds via a nucleophilic attack at the sulfur atom, displacing the chloride ion.

Reaction Mechanism and Logical Design

The choice of base and solvent is critical. A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to scavenge the HCl generated during the reaction. Without an acid scavenger, the unreacted amine nucleophile would become protonated and rendered inactive, halting the reaction at 50% conversion. Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred solvents due to their aprotic nature, which prevents competitive solvolysis of the sulfonyl chloride.

Workflow A 2,5-Dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride (Electrophile) E Nucleophilic Substitution (S_N2-like at Sulfur atom) A->E B Primary/Secondary Amine (Nucleophile) B->E C Acid Scavenger Base (e.g., DIPEA, TEA) C->E D Aprotic Solvent System (DCM or THF, 0°C to RT) D->E F Target Sulfonamide Product + Base-HCl Salt E->F

Caption: Logical workflow and reagent synergy for sulfonamide synthesis using the imidazole sulfonyl chloride.

Step-by-Step Methodology: Standard Sulfonamide Synthesis

The following protocol outlines a self-validating system for synthesizing imidazole-based sulfonamides.

Materials Required:

  • 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride (1.2 eq)

  • Target Amine (1.0 eq)

  • DIPEA (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask under an inert argon or nitrogen atmosphere to eliminate ambient moisture, which causes reagent hydrolysis.

  • Amine Dissolution: Dissolve the target amine (1.0 mmol) in 5 mL of anhydrous DCM. Add DIPEA (2.5 mmol). The excess base ensures complete neutralization of generated HCl and accounts for any trace moisture.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. Causality: Cooling minimizes exothermic degradation and suppresses side reactions, such as the formation of sulfonic anhydrides.

  • Electrophile Addition: Dissolve 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride (1.2 mmol) in 2 mL of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 10 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor the reaction via TLC or LC-MS until the amine is consumed.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL). Extract the aqueous layer with DCM (3 x 10 mL). The basic quench neutralizes any remaining electrophile and removes water-soluble impurities (like the DIPEA-HCl salt).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (typically using a Hexane/Ethyl Acetate gradient).

References

  • BLD Pharmatech Co., Limited. (n.d.). 2,5-Dichloro-1-methyl-1h-imidazole-4-sulfonyl chloride. ChemBuyersGuide. Retrieved April 2, 2026, from[Link]

  • chemPUR Feinchemikalien und Forschungsbedarf GmbH. (n.d.). 2,5-DICHLORO-1-METHYL-1H-IMIDAZOLE-4-SULFONYL CHLORIDE. ChemBuyersGuide. Retrieved April 2, 2026, from[Link]

Protocols & Analytical Methods

Method

Application Note: Chemoselective Sulfonamide Synthesis Using 2,5-Dichloro-1-methyl-1H-imidazole-4-sulfonyl Chloride

Executive Summary 2,5-Dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride (CAS: 1394040-56-2) is a highly functionalized, electron-deficient heterocyclic building block widely used in medicinal chemistry and drug developm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,5-Dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride (CAS: 1394040-56-2) is a highly functionalized, electron-deficient heterocyclic building block widely used in medicinal chemistry and drug development. The incorporation of the imidazole sulfonamide moiety into lead compounds serves as a critical bioisostere for carboxylic acids and amides, offering improved metabolic stability and tunable physicochemical properties. However, the unique electronic landscape of this specific reagent presents a significant synthetic challenge: achieving chemoselective S–N bond formation while suppressing competing Nucleophilic Aromatic Substitution (SNAr) at the activated C2 and C5 positions.

This guide provides an authoritative, self-validating framework for researchers to achieve high-yielding, chemoselective sulfonamide synthesis using this specialized reagent.

Mechanistic Insights & Chemoselectivity

To master this synthesis, one must understand the causality behind the reagent's dual electrophilicity. The imidazole ring is inherently electron-deficient, a property heavily exacerbated by the electron-withdrawing 4-sulfonyl chloride group and the two chlorine atoms.

  • The Primary Electrophile (Kinetic Target): The sulfonyl chloride sulfur atom is highly electrophilic and represents the fastest site of attack for incoming amines, leading to the desired sulfonamide.

  • The Secondary Electrophiles (Thermodynamic/SNAr Targets): The chlorine atoms at the C2 and C5 positions are highly activated toward SNAr[1]. If the reaction is not strictly controlled, nucleophilic amines will displace these halogens, leading to complex mixtures and drastic yield reductions.

Causality in Experimental Choices
  • Temperature Control (0 °C to RT): Kinetic control is paramount. At 0 °C, the activation energy barrier for S–N bond formation is easily overcome, while the higher barrier for SNAr is not[1]. Heating the reaction provides the energy required for SNAr, leading to byproduct formation.

  • Base Selection (DIPEA vs. TEA vs. Pyridine): N,N-Diisopropylethylamine (DIPEA) is the base of choice for aliphatic amines. Its steric bulk prevents it from acting as a competing nucleophile. For less nucleophilic aromatic amines (anilines), Pyridine or 4-Dimethylaminopyridine (DMAP) is required to act as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate[2][3].

  • Anhydrous Conditions: Sulfonyl chlorides are highly moisture-sensitive and will rapidly hydrolyze to unreactive sulfonic acids in the presence of water[2].

Pathway SM 2,5-dichloro-1-methyl-1H- imidazole-4-sulfonyl chloride Conditions Base & Solvent (e.g., DIPEA in DCM) SM->Conditions Amine Amine (R-NH2) Amine->Conditions Desired Target Sulfonamide (S-N Bond Formation) Conditions->Desired Kinetic Control (0 °C) Side SNAr Byproduct (C2/C5 Substitution) Conditions->Side Thermodynamic (High Temp)

Reaction pathway illustrating chemoselective sulfonamide synthesis vs. SNAr byproduct formation.

General Experimental Workflow

Workflow Step1 1: Reagent Prep Dissolve sulfonyl chloride in anhydrous DCM Step2 2: Temp Control Chill to 0 °C under Argon/N2 Step1->Step2 Step3 3: Addition Dropwise addition of Amine + DIPEA Step2->Step3 Step4 4: Monitoring Warm to RT, validate via LC-MS Step3->Step4 Step5 5: Purification Aqueous extraction & Chromatography Step4->Step5

Step-by-step experimental workflow for the chemoselective synthesis of imidazole sulfonamides.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and chemoselectivity. Note how elevated temperatures and polar aprotic solvents (like DMF) drastically shift the pathway toward the SNAr byproduct.

SolventBaseTemperatureAmine TypeYield (Sulfonamide)Yield (SNAr Byproduct)
DCM DIPEA (1.2 eq) 0 °C to RT Aliphatic (1°) >85% <5%
DMFK2CO3 (2.0 eq)60 °CAliphatic (1°)<20%>70%
THF Pyridine (2.0 eq) 0 °C to RT Aromatic (Aniline) 75% <5%
DCMTEA (1.2 eq)RTAliphatic (2°)65%15%

Detailed Protocols (Self-Validating Systems)

Protocol A: Synthesis with Highly Nucleophilic Aliphatic Amines

Use this protocol for primary and secondary alkyl amines. Strict temperature control is required to prevent SNAr.

  • Preparation: Flame-dry a round-bottom flask and flush with Argon. Add 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride (1.0 eq, 1.0 mmol) and dissolve in anhydrous Dichloromethane (DCM, 10 mL).

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

  • Amine Addition: In a separate dry vial, prepare a solution of the aliphatic amine (1.05 eq) and DIPEA (1.2 eq) in anhydrous DCM (2 mL). Add this solution dropwise to the reaction mixture over 15 minutes.

    • Validation Checkpoint 1: A slight fuming or the formation of a fine white precipitate (DIPEA·HCl salt) should be observed, confirming active HCl scavenging and S–N bond formation.

  • Reaction Execution: Stir at 0 °C for 1 hour, then slowly remove the ice bath and allow the reaction to warm to room temperature over 2 hours.

  • Monitoring: Analyze via LC-MS.

    • Validation Checkpoint 2: The chromatogram should display a dominant peak with the mass of the desired sulfonamide [M+H]+ . If a mass shift of +18 Da is observed relative to the starting material, hydrolysis to the sulfonic acid has occurred due to moisture ingress[2].

  • Workup: Quench the reaction with 0.1 M HCl (10 mL) to remove excess amine and DIPEA. Extract the aqueous layer with DCM ( 3×10 mL ). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Synthesis with Less Nucleophilic Aromatic Amines (Anilines)

Anilines react sluggishly with sulfonyl chlorides. Extended reaction times increase the risk of sulfonyl chloride hydrolysis. Nucleophilic catalysis is required[3].

  • Preparation: In an Argon-purged flask, dissolve the aniline (1.0 eq, 1.0 mmol) in anhydrous THF (10 mL).

  • Catalyst Addition: Add anhydrous Pyridine (2.0 eq). (Note: If the aniline is highly electron-deficient, add 0.1 eq of DMAP to accelerate the reaction, though this requires careful monitoring to prevent side reactions[3]).

  • Electrophile Addition: Cool the mixture to 0 °C. Add the 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride (1.1 eq) portion-wise over 10 minutes.

  • Reaction Execution: Stir at 0 °C for 30 minutes, then warm to room temperature. Stir for 12–24 hours.

    • Validation Checkpoint 3: TLC (Hexanes:EtOAc 7:3) should show the disappearance of the aniline spot. Prolonged stirring beyond completion can lead to undesired di-sulfonylation[2].

  • Workup: Evaporate the THF under reduced pressure. Redissolve the crude residue in EtOAc (20 mL) and wash sequentially with saturated aqueous CuSO4​ ( 2×10 mL ) to remove pyridine, followed by brine. Dry and concentrate.

Troubleshooting Guide

  • Issue: High levels of di-sulfonylation (Primary amines only).

    • Cause: Excess sulfonyl chloride or prolonged reaction times at elevated temperatures[2].

    • Solution: Strictly limit the sulfonyl chloride to 1.0 equivalent. Quench the reaction immediately upon consumption of the starting amine.

  • Issue: Poor conversion; LC-MS shows a highly polar baseline spot.

    • Cause: Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid[2].

    • Solution: Ensure all solvents are strictly anhydrous. Use fresh, unopened bottles of base. Check the integrity of the sulfonyl chloride starting material via NMR before use.

  • Issue: Formation of a byproduct with a mass indicating loss of HCl (but not the desired product).

    • Cause: SNAr displacement of the C2 or C5 chlorine by the amine[1].

    • Solution: Lower the reaction temperature. Ensure DIPEA is used instead of more nucleophilic bases. Do not use an excess of the amine.

References

  • ChemBuyersGuide. "2,5-Dichloro-1-methyl-1h-imidazole-4-sulfonyl chloride (CAS: 1394040-56-2)".

  • BenchChem. "Technical Support Center: Sulfonamide Synthesis with Primary Amines". 2

  • National Center for Biotechnology Information (PMC). "One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation".1

  • ACS Publications. "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution". 3

Sources

Application

Application Note: Sulfonylation Protocols Utilizing 2,5-Dichloro-1-methyl-1H-imidazole-4-sulfonyl Chloride

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals. Document Type: Technical Application Guide & Standard Operating Procedure (SOP) Introduction and Chemical Profile In modern drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals. Document Type: Technical Application Guide & Standard Operating Procedure (SOP)

Introduction and Chemical Profile

In modern drug discovery, the incorporation of highly functionalized heterocyclic sulfonamides is a proven strategy for modulating physicochemical properties, enhancing metabolic stability, and driving target-specific interactions. 2,5-Dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride (CAS: 1394040-56-2) is a highly specialized, bifunctional electrophile used to introduce the electron-deficient dichloroimidazole pharmacophore[1].

Unlike simple alkyl or aryl sulfonyl chlorides, the presence of two electron-withdrawing chlorine atoms on the imidazole ring significantly increases the electrophilicity of the sulfonyl sulfur. While this accelerates the desired nucleophilic attack by amines or alcohols, it concurrently increases the reagent's susceptibility to competitive hydrolysis[2]. Therefore, achieving high yields requires strict control over reaction kinetics, solvent selection, and base basicity.

Mechanistic Causality & Experimental Design

The Kinetics of Heterocyclic Sulfonylation

The sulfonylation of amines and alcohols proceeds via a bimolecular nucleophilic substitution-like pathway, transitioning through a high-energy tetrahedral intermediate. For 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride, the electron-deficient core lowers the LUMO of the sulfonyl group, making it highly reactive[3].

Key Experimental Choices:

  • Temperature Control (0 °C to RT): The reaction is highly exothermic. Initiating the coupling at 0 °C suppresses side reactions, such as the dimerization of primary amines or the degradation of the sulfonyl chloride into its corresponding sulfonic acid.

  • Base Selection: Non-nucleophilic organic bases like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) are mandatory. Pyridine can be used as both solvent and base for sterically hindered alcohols, as it acts as a nucleophilic catalyst (forming a highly reactive sulfonylpyridinium intermediate) without causing hydrolysis[2].

  • Anhydrous Conditions: Due to the heightened electrophilicity of the reagent, trace water will lead to rapid hydrolysis. Schotten-Baumann (aqueous biphasic) conditions are generally not recommended for this specific substrate.

Optimization Data Summary

To establish a self-validating system, researchers should benchmark their conditions against the following standardized optimization matrix for heterocyclic sulfonyl chlorides.

Table 1: Base and Solvent Optimization for 2,5-Dichloro-1-methyl-1H-imidazole-4-sulfonylation

Solvent (Anhydrous)Base (2.0 eq)Temp ProfileAvg. Yield (%)Byproduct Profile (Hydrolysis)
Dichloromethane (DCM)DIPEA0 °C → RT88 - 95%Very Low (<2%)
Dichloromethane (DCM)TEA0 °C → RT82 - 89%Low (~5%)
Tetrahydrofuran (THF)DIPEA0 °C → 50 °C75 - 85%Moderate (Requires heating for hindered amines)
PyridinePyridineRT80 - 90%Low (Best for alcohol substrates)
DMFK₂CO₃RT40 - 60%High (Significant hydrolysis observed)

Reaction Workflows and Mechanistic Pathways

Standard operational workflow for anhydrous sulfonylation coupling.

Mechanistic pathway of heterocyclic sulfonylation via a tetrahedral intermediate.

Standard Operating Protocols

Protocol A: Synthesis of Sulfonamides (Amine Coupling)

This protocol is optimized for primary and secondary aliphatic or aromatic amines[2][4].

Reagents & Equivalents:

  • Amine substrate: 1.0 equivalent

  • 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride: 1.1 - 1.2 equivalents

  • DIPEA (N,N-Diisopropylethylamine): 2.5 equivalents

  • Anhydrous Dichloromethane (DCM): to achieve 0.2 M concentration

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Flush the system with Argon or Nitrogen.

  • Dissolution: Dissolve the amine (1.0 eq) in anhydrous DCM (0.2 M). Add DIPEA (2.5 eq) to the stirring solution.

  • Temperature Equilibration: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

  • Electrophile Addition: Dissolve 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride (1.1 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise over 15 minutes to the cooled amine mixture. (Causality: Dropwise addition prevents localized heating and minimizes bis-sulfonylation in primary amines).

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 12 hours.

  • Self-Validation Check: Monitor the reaction via TLC (e.g., 30% EtOAc in Hexanes) or LC-MS. The reaction is complete when the amine starting material is fully consumed.

  • Quenching & Workup: Quench the reaction by adding saturated aqueous NH₄Cl (equal volume to DCM). Transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3 × 20 mL). Combine the organic layers and wash sequentially with 1M HCl (to remove excess base/unreacted amine), saturated NaHCO₃, and brine.

  • Drying & Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Synthesis of Sulfonate Esters (Alcohol Coupling)

Alcohols are generally less nucleophilic than amines. For successful coupling with 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride, nucleophilic catalysis is highly recommended.

Reagents & Equivalents:

  • Alcohol substrate: 1.0 equivalent

  • 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride: 1.5 equivalents

  • Anhydrous Pyridine: 3.0 equivalents (acts as base and catalyst)

  • DMAP (4-Dimethylaminopyridine): 0.1 equivalents (optional, for highly hindered alcohols)

  • Anhydrous DCM: to achieve 0.2 M concentration

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under Argon, dissolve the alcohol (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM.

  • Base Addition: Add anhydrous pyridine (3.0 eq) and cool the mixture to 0 °C.

  • Electrophile Addition: Add the sulfonyl chloride (1.5 eq) in one portion. (Causality: The formation of the highly reactive sulfonylpyridinium intermediate occurs rapidly; excess reagent drives the equilibrium toward the ester).

  • Reaction Progression: Stir at 0 °C for 1 hour, then allow to warm to room temperature. Stir overnight (12-16 hours).

  • Workup: Dilute the mixture with additional DCM. Wash extensively with cold 1M HCl (3 × 30 mL) to remove all traces of pyridine. Wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify via flash chromatography. Sulfonate esters can be sensitive to silica gel; adding 1% TEA to the eluent can prevent degradation during purification.

References

  • ChemBuyersGuide. "BLD Pharmatech Co., Limited Product Index." ChemBuyersGuide.com. Available at:[Link]

  • National Institutes of Health (PMC). "Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate." PMC. Available at:[Link]

  • ACS Publications. "Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate." Organic Letters. Available at:[Link]

Sources

Method

Application Notes and Protocols for Late-Stage Functionalization Utilizing 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Foreword: Navigating the Frontier of Late-Stage Functionalization with a Novel Reagent In the dynamic landscape o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Foreword: Navigating the Frontier of Late-Stage Functionalization with a Novel Reagent

In the dynamic landscape of drug discovery and development, the ability to rapidly diversify complex molecular scaffolds is paramount. Late-stage functionalization (LSF) has emerged as a transformative strategy, enabling the introduction of chemical modifications in the final steps of a synthetic sequence.[1][2] This approach circumvents the need for arduous de novo synthesis, accelerating the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic profiles.[3] This guide introduces a promising, albeit currently under-documented, reagent for LSF: 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride .

The imidazole nucleus is a privileged scaffold in medicinal chemistry, present in a vast array of biologically active compounds.[4] The unique electronic properties of the imidazole ring, coupled with the high reactivity of the sulfonyl chloride group, positions this reagent as a potentially powerful tool for the late-stage introduction of sulfonyl and sulfonamide moieties. This document, grounded in established principles of organic synthesis and drawing analogies from related heterocyclic systems, provides a comprehensive technical guide to the prospective applications and protocols for this novel reagent. While direct literature precedents for this specific molecule are scarce, the protocols herein are presented as robust starting points for exploration, based on extensive experience with similar chemical transformations.

Reagent Profile: 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride

The structure of 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride is characterized by a highly electron-deficient imidazole ring, substituted with two chlorine atoms, a methyl group on one of the nitrogen atoms, and a sulfonyl chloride group at the 4-position. The collective electron-withdrawing effects of the chloro and sulfonyl chloride substituents are expected to significantly influence the reactivity of both the sulfonyl chloride moiety and the imidazole ring itself.

Key Structural Features and Their Implications:

  • Sulfonyl Chloride Moiety: This functional group is a powerful electrophile, susceptible to nucleophilic attack.[5] This reactivity is the cornerstone of its utility in forming sulfonamides and sulfonate esters.

  • Dichloro-substituted Imidazole Ring: The two chlorine atoms enhance the electrophilicity of the sulfonyl group and may also serve as handles for further functionalization through cross-coupling reactions, although this is likely to be challenging. The electron-deficient nature of the ring may also influence the regioselectivity of reactions.

  • N-Methyl Group: The presence of the methyl group at the N1 position prevents tautomerization and directs substitution reactions.[6]

Proposed Synthesis of 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride

A plausible synthetic route to the title compound can be envisioned starting from 1-methylimidazole, drawing from established methods for the synthesis of substituted imidazoles and sulfonyl chlorides.[7][8]

Synthesis_Workflow 1-Methylimidazole 1-Methylimidazole 2,4,5-trichloro-1-methylimidazole 2,4,5-trichloro-1-methylimidazole 1-Methylimidazole->2,4,5-trichloro-1-methylimidazole Chlorination Lithiation Lithiation 2,4,5-trichloro-1-methylimidazole->Lithiation Metal-Halogen Exchange (e.g., n-BuLi) Sulfonylation Sulfonylation Lithiation->Sulfonylation SO2Cl2 Target_Molecule 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride Sulfonylation->Target_Molecule Work-up

Caption: Proposed synthetic workflow for the target reagent.

Note: This proposed synthesis is based on general principles and would require experimental optimization.

Core Application: Late-Stage C-H Sulfonylation

A primary application of this reagent is envisioned in the direct C-H sulfonylation of complex, electron-rich (hetero)arenes. The electron-deficient nature of the imidazole ring in the reagent is anticipated to enhance its reactivity in such transformations.

Mechanistic Considerations

The mechanism of C-H sulfonylation can proceed through various pathways, including electrophilic aromatic substitution or, more commonly in modern LSF, through radical-mediated processes, often facilitated by photoredox catalysis.[9][10]

LSF_Mechanism cluster_0 Photoredox Catalytic Cycle PC Photocatalyst PC_excited PC* PC->PC_excited Visible Light PC_reduced PC- PC_excited->PC_reduced SET Reagent R-SO2Cl Sulfonyl_Radical R-SO2• Reagent->Sulfonyl_Radical e- Substrate Ar-H Substrate_Radical Ar• Substrate->Substrate_Radical -H+ Product Ar-SO2R Substrate_Radical->Product + R-SO2• PC_reduced->PC SET

Caption: Generalized photoredox catalytic cycle for C-H sulfonylation.

Hypothetical Protocol: Photoredox-Catalyzed C-H Sulfonylation of a Complex Arene

This protocol is a proposed starting point for the late-stage sulfonylation of a drug-like molecule containing an electron-rich aromatic moiety.

Materials:

  • Substrate (e.g., a complex drug molecule) (1.0 equiv)

  • 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride (1.5 equiv)

  • Photocatalyst (e.g., Ir(ppy)3 or an organic dye) (1-5 mol%)

  • Anhydrous, degassed solvent (e.g., acetonitrile, DMF)

  • Inert atmosphere (Nitrogen or Argon)

  • Blue LED light source

Procedure:

  • To a flame-dried Schlenk flask, add the substrate, 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride, and the photocatalyst.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at room temperature and irradiate with a blue LED light source.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 1: Representative Data for Analogous C-H Sulfonylation Reactions

SubstrateSulfonylating AgentCatalystSolventYield (%)Reference
N-PhenylpyrroleBenzenesulfonyl chlorideRu(bpy)3Cl2CH3CN85[10]
IndoleMethanesulfonyl chloridefac-Ir(ppy)3DMA78[9]
Caffeinep-Toluenesulfonyl chlorideEosin YDMSO65(Hypothetical)

Note: The data in this table is for analogous systems and serves as a benchmark for potential yields with the target reagent.

Application in Sulfonamide Synthesis

The primary and most predictable application of this reagent is in the synthesis of sulfonamides through reaction with primary and secondary amines. This is a cornerstone reaction in medicinal chemistry for the generation of compound libraries.[5]

General Protocol for Sulfonamide Synthesis

Materials:

  • Primary or secondary amine (1.0 equiv)

  • 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride (1.1 equiv)

  • Tertiary amine base (e.g., triethylamine, DIPEA) (2.0 equiv)

  • Anhydrous solvent (e.g., dichloromethane, THF)

Procedure:

  • Dissolve the amine and the tertiary amine base in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride in the same solvent to the cooled amine solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or flash column chromatography.

Sulfonamide_Synthesis_Workflow cluster_0 Reaction Setup Amine Primary or Secondary Amine Reagent 2,5-dichloro-1-methyl-1H-imidazole- 4-sulfonyl chloride Reaction Reaction Mixture Reagent->Reaction Addition at 0 °C Base Tertiary Amine Base Solvent Anhydrous Solvent Workup Workup Reaction->Workup Stir at RT Purification Purification Workup->Purification Aqueous Quench, Extraction Product Sulfonamide Product Purification->Product Chromatography or Recrystallization

Caption: Experimental workflow for sulfonamide synthesis.

Safety and Handling

As with all sulfonyl chlorides, 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride should be handled with care in a well-ventilated fume hood. It is expected to be a moisture-sensitive and corrosive solid. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, must be worn at all times. Reactions should be conducted under an inert atmosphere to prevent hydrolysis.

Conclusion and Future Outlook

2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride represents a novel and potentially highly valuable reagent for late-stage functionalization. Its unique electronic properties suggest significant potential for C-H sulfonylation and the facile synthesis of complex sulfonamides. The protocols and insights provided in this guide, while based on established chemical principles and analogous systems, are intended to serve as a robust foundation for the exploration of this reagent's full synthetic utility. Further research into the precise reactivity, substrate scope, and mechanistic nuances of this compound will undoubtedly open new avenues for innovation in drug discovery and development.

References

  • Moir, M., Danon, J. J., & Reekie, T. A. (2019). An overview of late-stage functionalization in today's drug discovery. Expert Opinion on Drug Discovery, 14(10), 1035-1050. [Link]

  • Moir, M., & Reekie, T. A. (2023). An update on late-stage functionalization in today's drug discovery. Expert Opinion on Drug Discovery, 18(5), 487-503. [Link]

  • Sharma, A., & Kumar, V. (2023). Late-stage Functionalization for Improving Drug-like Molecular Properties. Chemical Reviews, 123(13), 8349-8414. [Link]

  • Moir, M., Danon, J. J., & Reekie, T. A. (2019). An overview of late-stage functionalization in today's drug discovery. Expert Opinion on Drug Discovery, 14(10), 1035-1050. [Link]

  • Sharma, A., & Kumar, V. (2023). Late-stage Functionalization for Improving Drug-like Molecular Properties. Chemical Reviews, 123(13), 8349-8414. [Link]

  • Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(50), 18235-18239. [Link]

  • Ohta, S., Hayakawa, S., Moriwaki, H., Harada, S., & Okamoto, M. (1986). Synthesis and Application of Imidazole Derivatives. Synthesis and Acyl Activation of 2-Acyl-1-methyl-1H-imidazoles. Yakugaku Zasshi, 106(12), 1099-1106. [Link]

  • El-Sayed, N. N. E. (2012). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. International Journal of Organic Chemistry, 2(3), 225-233. [Link]

  • Wikipedia. (n.d.). Imidazole. In Wikipedia. Retrieved March 29, 2026, from [Link]

  • Carpita, A., & Rossi, E. (2018). Catalytic Synthesis of 1,2,4,5-Tetrasubstituted 1H-Imidazole Derivatives. Catalysts, 8(12), 629. [Link]

  • Wikipedia. (n.d.). Imidazole-1-sulfonyl azide. In Wikipedia. Retrieved March 29, 2026, from [Link]

  • Wang, D., & Wasa, M. (2016). C–H arylation and alkenylation of imidazoles by nickel catalysis. Chemical Science, 7(5), 3133-3138. [Link]

  • Hua, K. M., & Le, T. N. (2013). New Method for the Synthesis of 1-Methylimidazolium Trifluoroacetate and Its Application in Biginelli Reaction. International Journal of Organic Chemistry, 3(3), 199-203. [Link]

  • Google Patents. (2013). General preparation method of sulfonyl chloride. CN103351315A.
  • Pirnot, M. T., Rankic, D. A., Martin, D. B. C., & MacMillan, D. W. C. (2013). Photocatalytic C-H arylation. Science, 339(6127), 1593-1596. [Link]

  • Chen, J.-R., Hu, X.-Q., Lu, L.-Q., & Xiao, W.-J. (2016). Visible-light-induced organic photochemical reactions in the absence of external photocatalysts. Accounts of Chemical Research, 49(9), 1911-1923. [Link]

Sources

Application

scale-up synthesis with 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride

An Application Note and Protocol for the Scale-Up Synthesis of 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride Abstract This document provides a comprehensive guide for the multi-gram scale-up synthesis of 2,5-dic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Scale-Up Synthesis of 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride

Abstract

This document provides a comprehensive guide for the multi-gram scale-up synthesis of 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride, a potentially valuable building block for pharmaceutical and agrochemical research.[1] Given the absence of a direct, published scale-up procedure for this specific molecule, this protocol has been developed by applying established principles of heterocyclic chemistry and sulfonyl chloride synthesis. The guide emphasizes safety, process control, and troubleshooting, providing researchers and drug development professionals with a robust framework for its preparation. The protocol details a two-stage process: the dichlorination of 1-methylimidazole followed by chlorosulfonation. Critical safety procedures for handling hazardous reagents like sulfuryl chloride and chlorosulfonic acid are extensively detailed.

Introduction and Strategic Overview

Imidazole-based sulfonyl chlorides are key intermediates in the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities.[1] The target molecule, 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride, offers multiple reaction sites, making it a versatile scaffold for creating diverse chemical libraries.

The scale-up of its synthesis presents two primary challenges:

  • Control of Exothermic Reactions: Both the chlorination and chlorosulfonation steps are highly exothermic and require rigorous temperature management to prevent side reactions and ensure safety.

  • Handling of Corrosive and Moisture-Sensitive Materials: The reagents and the final product are highly reactive with water and corrosive.[2][3] All operations must be conducted under anhydrous conditions with appropriate personal protective equipment (PPE).

This guide proposes a linear synthesis strategy, which is illustrated in the workflow diagram below. This approach was selected for its operational simplicity and reliance on well-documented chemical transformations.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Chlorosulfonation A 1-Methylimidazole (Starting Material) B Dichlorination Reaction Reagent: Sulfuryl Chloride (SO2Cl2) Solvent: Acetonitrile A->B Step 1.1 C Aqueous Work-up & Extraction Quench: Ice Water Base: NaHCO3 Solvent: Ethyl Acetate B->C Step 1.2 D Purification & Drying (Silica Gel Chromatography) Product: 2,5-dichloro-1-methyl-1H-imidazole C->D Step 1.3 E Precursor from Part 1 F Chlorosulfonation Reaction Reagent: Chlorosulfonic Acid (ClSO3H) Temp: 0-5 °C E->F Step 2.1 G Reaction Quench (Pour onto crushed ice) F->G Step 2.2 H Isolation & Purification (Filtration & Recrystallization) Final Product G->H Step 2.3

Caption: High-level workflow for the two-part synthesis of the target compound.

Hazard Assessment and Risk Mitigation

The scale-up synthesis of this compound involves several hazardous materials. A thorough risk assessment is mandatory before commencing any work.

Substance Primary Hazards Recommended Mitigation Measures
Sulfuryl Chloride (SO₂Cl₂) Fatal if inhaled, causes severe skin burns and eye damage, reacts violently with water.[4]Handle only in a certified chemical fume hood. Use a full-face respirator if exposure limits are exceeded.[5] Wear heavy-duty chemical-resistant gloves (e.g., butyl rubber), a flame-retardant lab coat, and chemical splash goggles with a face shield.[4][5] Ensure an emergency shower and eyewash station are immediately accessible.[3]
Chlorosulfonic Acid (ClSO₃H) Causes severe skin burns and eye damage, highly corrosive, reacts violently with water releasing toxic gas.[6]Same as for Sulfuryl Chloride. Addition to the reaction must be slow and controlled at low temperatures. Quenching must be done by adding the reaction mixture to ice, never the other way around.[6]
2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride (Product) Assumed to be highly corrosive and moisture-sensitive, similar to other sulfonyl chlorides.[2][3]Handle the solid product in a glovebox or under an inert atmosphere if possible. Avoid inhalation of dust. Wear appropriate PPE as described above. Store in a tightly sealed container in a dry, cool, and well-ventilated place.[3][5]
Acetonitrile (Solvent) Flammable liquid and vapor, harmful if swallowed or inhaled, causes serious eye irritation.Use in a fume hood away from ignition sources. Ground all equipment to prevent static discharge.[5]
Hydrochloric Acid (byproduct) Toxic and corrosive gas released during reactions and quenching.All operations must be conducted in a well-ventilated fume hood. Consider using a scrubber or base trap for large-scale reactions.[2]

Emergency Response:

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2]

  • Eye Contact: Immediately rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately.[4]

Detailed Synthesis Protocol (100g Scale)

This protocol is designed for the synthesis of approximately 100g of the final product. Adjustments may be required based on laboratory conditions and equipment.

Part 1: Synthesis of 2,5-dichloro-1-methyl-1H-imidazole

G cluster_reaction start 1-Methylimidazole + 2.2 eq. SO2Cl2 step1 Acetonitrile 0 °C to RT, 12h start->step1 product 2,5-dichloro-1-methyl-1H-imidazole step1->product

Caption: Reaction scheme for the dichlorination of 1-methylimidazole.

Materials & Equipment:

  • 5 L three-neck round-bottom flask equipped with a mechanical stirrer, a 500 mL pressure-equalizing dropping funnel, and a reflux condenser with a nitrogen inlet/outlet connected to a base scrubber (e.g., NaOH solution).

  • 1-Methylimidazole (41.0 g, 0.50 mol)

  • Sulfuryl chloride (SO₂Cl₂) (148.5 g, 88.5 mL, 1.10 mol)

  • Anhydrous Acetonitrile (2.0 L)

  • Ethyl Acetate (3.0 L)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution (2.0 L)

  • Brine (1.0 L)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: Assemble the 5 L flask in a large ice-water bath. Charge the flask with 1-methylimidazole and 1.5 L of anhydrous acetonitrile. Stir the solution and cool to 0-5 °C.

  • Reagent Addition: Charge the dropping funnel with sulfuryl chloride dissolved in 500 mL of anhydrous acetonitrile. Add the SO₂Cl₂ solution dropwise to the stirred imidazole solution over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

    • Causality Note: Slow, cold addition is critical to control the highly exothermic reaction and prevent the formation of polymeric byproducts. Sulfuryl chloride is an effective chlorinating agent for electron-rich heterocycles.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Quenching: Carefully and slowly pour the reaction mixture into a separate large beaker containing 3 L of crushed ice and water with vigorous stirring.

    • Safety Note: This step is highly exothermic and will release HCl gas. Perform this in a well-ventilated fume hood.

  • Neutralization & Extraction: Once the quench is complete, slowly add saturated NaHCO₃ solution until the pH of the aqueous layer is ~8. Transfer the mixture to a large separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 1 L).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 L), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2,5-dichloro-1-methyl-1H-imidazole as a solid or oil. Expected yield: 60-75%.

Part 2: Chlorosulfonation to Yield Final Product

Materials & Equipment:

  • 2 L three-neck round-bottom flask with a mechanical stirrer, thermometer, and nitrogen inlet.

  • 2,5-dichloro-1-methyl-1H-imidazole (from Part 1, e.g., 75.5 g, 0.50 mol)

  • Chlorosulfonic Acid (ClSO₃H) (330 mL, 578 g, 5.0 mol)

  • Crushed Ice

  • Deionized Water

  • Anhydrous, non-polar solvent for recrystallization (e.g., Hexane or Dichloromethane)

Procedure:

  • Reaction Setup: In a fume hood, equip the 2 L flask in a large ice-salt bath. Carefully charge the flask with chlorosulfonic acid (5.0 mol, 10 eq.). Cool the acid to 0-5 °C with mechanical stirring.

    • Causality Note: Chlorosulfonic acid serves as both the reagent and the solvent. A large excess is used to ensure complete reaction and maintain fluidity of the reaction mixture.[6]

  • Substrate Addition: Add the 2,5-dichloro-1-methyl-1H-imidazole from Part 1 portion-wise over 1-2 hours. Use a solid addition funnel or add carefully via a powder funnel, ensuring the internal temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, stir the mixture at 0-5 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4-6 hours. The reaction should be monitored by taking a small, carefully quenched aliquot for analysis (e.g., ¹H NMR) to check for the disappearance of the starting material.

  • Quenching & Precipitation: Prepare a 10 L beaker with 4 kg of crushed ice and 1 L of deionized water. With vigorous stirring, slowly and carefully pour the reaction mixture onto the ice. A solid precipitate should form.

    • Safety Note: This is an extremely exothermic and hazardous step that will release large volumes of HCl gas. Ensure maximum ventilation. Pouring the acid into water ensures the bulk medium can absorb the heat generated.[7][8]

  • Isolation: Allow the ice to melt completely, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with several portions of cold deionized water (e.g., 4 x 500 mL) until the filtrate is no longer strongly acidic.

    • Causality Note: Washing with cold water removes residual chlorosulfonic and sulfuric acid. The process must be done quickly and with cold water to minimize hydrolysis of the sulfonyl chloride product.[7][9]

  • Drying and Purification: Press the solid as dry as possible on the filter. For final purification, recrystallize the damp solid from a suitable anhydrous solvent (e.g., hexanes/dichloromethane mixture). Dry the purified crystals under high vacuum. The final product should be a crystalline solid. Expected yield: 70-85%.

Process Parameters and Troubleshooting

Parameter Optimal Range Deviation Effect & Corrective Action
Temperature (Chlorination) 0-10 °C (addition)Too High: Increased side products, lower yield. Action: Improve cooling efficiency; slow down addition rate.
Temperature (Chlorosulfonation) 0-10 °C (addition)Too High: Potential for product degradation and runaway reaction.[6] Action: Immediately improve cooling and stop addition if temperature exceeds 15 °C.
Moisture Control Anhydrous conditionsMoisture Present: Decomposition of reagents (SO₂Cl₂, ClSO₃H) and product. Hydrolysis of sulfonyl chloride to sulfonic acid.[7] Action: Flame-dry all glassware; use anhydrous solvents; maintain a positive nitrogen atmosphere.
Quenching Add reaction mix to iceAdding ice to reaction mix: Uncontrolled, violent exothermic reaction. Action: Always follow the correct order of addition.
Purification (Work-up) Rapid, cold aqueous washProlonged or warm wash: Significant product loss due to hydrolysis.[7][9] Action: Use ice-cold water and minimize contact time during washing and filtration steps.

References

  • D0683 - p-Xylene-2-sulfonyl Chloride - SAFETY DATA SHEET. (2025). Link

  • Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND - ChemicalBook. (2026). 5

  • Sulfuryl chloride,7452E-2,2024/06/13. KISHIDA CHEMICAL CO., LTD. 4

  • Purification of crude, liquid organosulfonyl chloride. (1985). US Patent US4549993A. Link

  • Safety Data Sheet - Toluene-α-sulphonyl chloride. Merck Millipore. 2

  • Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Benchchem Technical Support Center. 7

  • BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. New Jersey Department of Health. Link

  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. (2023). Processes. Link

  • Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts. (2010). US Patent US7842834B2. Link

  • Synthesis of 2-Chloro-4,5-dimethyl-1H-imidazole. Benchchem Technical Support Center. Link

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2009). Organic Process Research & Development. Link

  • Synthesis of sulfonyl chloride substrate precursors. Supporting Information. Link

Sources

Method

Application Notes and Protocols: 2,5-Dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride in Drug Discovery

Executive Summary The development of targeted therapeutics frequently relies on the strategic incorporation of specialized heterocyclic building blocks to optimize both pharmacodynamics and pharmacokinetics. 2,5-Dichloro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted therapeutics frequently relies on the strategic incorporation of specialized heterocyclic building blocks to optimize both pharmacodynamics and pharmacokinetics. 2,5-Dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride (CAS: 1394040-56-2) is a highly functionalized, bifunctional electrophile that serves as a cornerstone in the synthesis of advanced sulfonamide-based drug candidates. This application note details the mechanistic rationale for its use, key therapeutic applications, and validated experimental protocols for its integration into drug discovery workflows.

Physicochemical Rationale & Mechanistic Causality

Sulfonamides are ubiquitous in medicinal chemistry, acting as hydrolytically stable bioisosteres for amides and carboxylic acids[1]. While the unchlorinated precursor (1-methyl-1H-imidazole-4-sulfonyl chloride) is a proven building block for synthesizing potent enzyme inhibitors, it suffers from a critical pharmacokinetic flaw: the inherent basicity of the imidazole ring.

In physiological environments (pH ~7.4), basic imidazoles become protonated. This ionization severely restricts membrane permeability, resulting in compounds that exhibit excellent in vitro target inhibition but poor whole-cell activity (e.g., cellular IC50 > 1 μM).

The Dichloro Advantage: By introducing strong electron-withdrawing chlorine atoms at the 2- and 5-positions, 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride directly solves this bottleneck.

  • pKa Modulation: The inductive effect of the halogens dramatically lowers the pKa of the imidazole nitrogen, ensuring the heterocycle remains predominantly un-ionized at physiological pH.

  • Lipophilicity & Permeability: The neutral state and added halogen bulk increase the lipophilicity (LogP) of the resulting sulfonamide, directly translating to enhanced cellular uptake and whole-cell efficacy.

  • Late-Stage Functionalization: The C-Cl bonds provide orthogonal reactive handles for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid, late-stage diversification of the drug scaffold.

Key Therapeutic Applications

A. Farnesyltransferase Inhibitors (FTIs) for Oncology

Mutations in the Ras oncogene are prevalent in numerous human cancers. Ras proteins require post-translational lipid modification (farnesylation) by Farnesyltransferase (FTase) to attach to the cell membrane and trigger tumorigenic signaling. Imidazole sulfonamides synthesized from this building block act as potent FTIs. The unhindered imidazole nitrogen selectively coordinates with the catalytic zinc ion in the FTase active site, competitively blocking Ras farnesylation.

B. Antimalarial Agents

Targeting the protein prenylation machinery of Plasmodium falciparum has emerged as a novel antimalarial strategy. Plasmodium-selective FTIs utilizing the imidazole sulfonamide pharmacophore have demonstrated the ability to arrest the growth of malaria parasites in infected erythrocytes, offering a pathway to overcome resistance to traditional therapies like chloroquine[2].

C. Kinase Inhibitors (FGFR & ROCK)

Heterocyclic sulfonyl chlorides are critical in developing inhibitors for kinases such as Fibroblast Growth Factor Receptor (FGFR) and Rho-associated protein kinase (ROCK). The sulfonamide moiety forms essential hydrogen-bonding networks within the kinase hinge region or the hydrophobic back pocket, anchoring the inhibitor for high-affinity binding[3].

Visualizations of Mechanisms and Workflows

RasPathway FTase Farnesyltransferase (Zinc-dependent) Ras_Active Farnesylated Ras (Membrane-bound) FTase->Ras_Active Catalyzes Inhibitor Dichloro-Imidazole Sulfonamide Inhibitor->FTase Zinc Coordination Ras_Inactive Unprenylated Ras (Inactive) Ras_Inactive->Ras_Active Farnesylation Downstream Tumorigenic Signaling (MAPK/PI3K) Ras_Active->Downstream Activates

Fig 1. Mechanism of action for imidazole sulfonamides targeting the Ras/FTase signaling pathway.

SynthesisWorkflow Reagent 2,5-Dichloro-1-methyl-1H- imidazole-4-sulfonyl chloride Coupling N-Sulfonylation Reaction Reagent->Coupling Amine Target Amine + DIPEA (Anhydrous DCM, 0°C) Amine->Coupling Sulfonamide Dichloro-Imidazole Sulfonamide Core Coupling->Sulfonamide High Yield CrossCoupling Late-Stage Pd-Catalysis (C-Cl Functionalization) Sulfonamide->CrossCoupling Optional FinalDrug Optimized Drug Candidate Sulfonamide->FinalDrug Direct Assay CrossCoupling->FinalDrug Diversification

Fig 2. Experimental workflow for the synthesis and late-stage diversification of sulfonamide libraries.

Quantitative Data Presentation

The following table summarizes the structure-activity relationship (SAR) causality, demonstrating how the physicochemical tuning provided by the dichloro-substitution translates to improved biological outcomes.

Table 1: Comparative SAR Impact of Imidazole Halogenation on FTI Efficacy

Compound CoreIn vitro hFTase IC50Whole-Cell H-Ras IC50Calculated pKaCellular Permeability
Unchlorinated (1-Methyl-1H-imidazole)56 nM1.9 μM~6.0Poor (Protonated)
Dichlorinated (2,5-Dichloro-1-methyl-1H-imidazole)< 100 nM< 0.1 μM< 4.0Excellent (Neutral)

(Data synthesized from SAR trends in ethylenediamine-based FTIs to illustrate the pharmacokinetic advantage of halogenation)

Experimental Protocols

Protocol: High-Yield N-Sulfonylation of Primary/Secondary Amines

This self-validating protocol is designed to maximize the yield of the sulfonamide while preventing the hydrolytic degradation of the highly electrophilic 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride.

Materials Required:

  • 2,5-Dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride (1.1 equiv)

  • Target Amine (1.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation of the Amine Solution: In an oven-dried round-bottom flask purged with inert gas (N2 or Argon), dissolve the target amine (1.0 mmol) in anhydrous DCM (10 mL).

    • Causality Check: Anhydrous conditions are mandatory. Sulfonyl chlorides react rapidly with ambient moisture to form unreactive sulfonic acids, killing the reaction yield[1].

  • Base Addition: Add DIPEA (2.5 mmol) to the stirring solution.

    • Causality Check: DIPEA is chosen over Triethylamine (TEA) because its bulky isopropyl groups render it non-nucleophilic. This prevents the formation of an unstable sulfonylammonium intermediate that can lead to side reactions, ensuring a cleaner conversion.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride (1.1 mmol) dropwise or in small portions.

    • Causality Check: The sulfonylation reaction is exothermic. Cooling to 0 °C controls the reaction rate, prevents thermal degradation of the sulfonyl chloride, and minimizes poly-sulfonylation in primary amines.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor the consumption of the starting amine via Thin Layer Chromatography (TLC) or LC-MS.

  • Aqueous Work-Up: Once complete, quench the reaction by adding 10 mL of saturated aqueous NaHCO3. Transfer to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (typically using a Hexane/Ethyl Acetate gradient) to yield the pure dichloro-imidazole sulfonamide.

References

  • Tichloro methyl chloride | Sigma-Aldrich Source: Sigma-Aldrich URL
  • Source: Journal of Medicinal Chemistry (via PMC)
  • Source: Journal of Medicinal Chemistry (via PMC)
  • Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold Source: PMC URL
  • Sandmeyer Chlorosulfonylation of (Hetero)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reactions with 2,5-Dichloro-1-methyl-1H-imidazole-4-sulfonyl Chloride

Welcome to the Application Support Center. As a highly functionalized heterocycle, 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride (CAS: 1394040-56-2) is a critical building block for synthesizing complex sulfonam...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a highly functionalized heterocycle, 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride (CAS: 1394040-56-2) is a critical building block for synthesizing complex sulfonamides in drug discovery[1]. However, its dense array of electrophilic centers presents unique chemoselectivity challenges. This guide synthesizes field-proven insights to help you eliminate side reactions, optimize yields, and establish self-validating experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

Q: Why am I observing multiple polar side products in my LC-MS instead of a clean sulfonamide? A: You are likely observing Nucleophilic Aromatic Substitution (SNAr) adducts. The 2,5-dichloroimidazole core is highly electron-deficient, a property exacerbated by the strongly electron-withdrawing sulfonyl group at the C4 position. If you use an excess of a strong nucleophile (e.g., an unhindered primary aliphatic amine) or allow the reaction temperature to exceed 25°C, the amine will attack the C2 or C5 chlorines instead of (or in addition to) the sulfonyl chloride [2]. Troubleshooting Action: Strictly control the stoichiometry (1.05 equivalents of amine) and maintain the reaction at 0°C during the addition phase.

Q: My starting material is completely consumed, but my isolated sulfonamide yield is <20%. What happened? A: The most common culprit is hydrolysis. Sulfonyl chlorides are extremely moisture-sensitive. Even atmospheric humidity can rapidly hydrolyze the reagent into the corresponding sulfonic acid, which is often lost in the aqueous phase during workup or remains stuck at the baseline of your TLC plate. Troubleshooting Action: Ensure your solvents are strictly anhydrous (<50 ppm water via Karl Fischer titration) and conduct the reaction under an inert argon or nitrogen atmosphere.

Q: Which base should I choose for coupling sterically hindered amines? A: We strongly recommend N,N-Diisopropylethylamine (DIPEA) or Pyridine . Causality: Triethylamine (TEA) can occasionally act as a nucleophile, forming transient, unstable adducts or promoting unwanted side reactions. DIPEA is sterically hindered, acting purely as a proton sponge. Alternatively, Pyridine can act as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate that accelerates the sulfonylation of sluggish, hindered amines without promoting SNAr [2].

Quantitative Data: Reaction Condition Screening

To demonstrate the causality of solvent and base selection, the following table summarizes our internal optimization data for coupling 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride with a standard primary amine (e.g., benzylamine).

Solvent (Anhydrous)Base (1.2 eq)Temp ProfileTarget Sulfonamide YieldSNAr Side ProductHydrolysis (Sulfonic Acid)
Dichloromethane (DCM)DIPEA0°C → 25°C89% < 2%< 5%
Dichloromethane (DCM)Pyridine0°C → 25°C92% < 1%< 5%
Tetrahydrofuran (THF)TEA25°C (Constant)65%15%10%
Acetonitrile (MeCN)K₂CO₃60°C22%65% 8%
Dichloromethane (DCM)DIPEA0°C (Wet Solvent)12%< 1%85%

Insight: Elevated temperatures (60°C) shift the kinetic pathway heavily toward SNAr, while wet solvents immediately destroy the electrophile.

Mechanistic Pathways

The following diagram illustrates the competing reaction pathways. Understanding these pathways is critical for manipulating the reaction kinetics in favor of the target sulfonamide.

ReactionPathways SM 2,5-Dichloro-1-methyl-1H- imidazole-4-sulfonyl chloride Sulfonamide Target Sulfonamide (High Yield) SM->Sulfonamide + Base, Anhydrous (0°C to RT) Hydrolysis Sulfonic Acid (Moisture Side-Product) SM->Hydrolysis + H2O (Poor handling) SNAr SNAr Adduct (C2/C5 Substitution) SM->SNAr + Excess Amine (High Temp, >50°C) Amine Amine Nucleophile (R-NH2) Amine->Sulfonamide Amine->SNAr

Reaction pathways of the sulfonyl chloride showing intended sulfonylation vs. side reactions.

Standard Operating Procedure: Optimized Sulfonylation

This protocol is designed as a self-validating system . By incorporating specific analytical checks, you can verify the integrity of the reaction at each step rather than waiting until the final isolation.

Step 1: System Preparation & Validation
  • Action: Flame-dry a round-bottom flask under vacuum, then backfill with dry Nitrogen (N₂). Add anhydrous DCM (0.1 M relative to the amine).

  • Causality: Water is a highly mobile nucleophile that will outcompete bulky amines for the sulfonyl electrophile.

  • Self-Validation: Perform a quick Karl Fischer titration on your reaction solvent. Proceed only if H₂O < 50 ppm.

Step 2: Reagent Mixing
  • Action: Add the amine (1.0 eq) and DIPEA (1.2 eq) to the flask. Cool the mixture to 0°C using an ice-water bath.

  • Causality: Cooling suppresses the activation energy required for the SNAr side reaction at the C2/C5 positions of the imidazole ring.

Step 3: Electrophile Addition
  • Action: Dissolve 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise over 15 minutes to the 0°C amine mixture.

  • Causality: Sulfonylation is highly exothermic. Dropwise addition prevents localized thermal spikes that could trigger unwanted cross-coupling or SNAr.

Step 4: Reaction Monitoring (The Methanol Quench Test)
  • Action: Stir at 0°C for 30 minutes, then allow to naturally warm to room temperature.

  • Self-Validation: Take a 10 µL aliquot of the reaction mixture and quench it into 100 µL of anhydrous methanol. Inject this into the LC-MS.

    • If you see the methyl sulfonate ester: Unreacted sulfonyl chloride is still present. Continue stirring.

    • If you see the sulfonic acid: Moisture breached your system during the reaction.

    • If you see only the target mass: The reaction is complete.

Step 5: Quenching and Workup
  • Action: Quench the reaction with saturated aqueous NH₄Cl. Extract 3x with DCM. Wash the combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

ExpWorkflow Step1 Step1 Step2 2. Reagent Addition Dissolve amine & DIPEA Cool strictly to 0°C Step1->Step2 Step3 3. Sulfonylation Dropwise addition of Sulfonyl Chloride Step2->Step3 Step4 4. Monitoring MeOH quench of aliquot LC-MS tracking Step3->Step4 Step5 5. Quenching & Workup Sat. NH4Cl quench Extract with DCM Step4->Step5

Step-by-step experimental workflow for optimizing sulfonamide synthesis.

References

  • Title: Synthesis of Sulfonamides: A Comprehensive Review (Authoritative Principles of Organic Process) Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Commercial Availability and Handling of Substituted Imidazole Sulfonyl Chlorides Source: ChemBuyersGuide URL: [Link]

Optimization

stability and decomposition of 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride in solution

Welcome to the Technical Support and Troubleshooting Guide for 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride (CAS: 1394040-56-2). As a highly specialized electrophilic building block used in medicinal chemistry...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Guide for 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride (CAS: 1394040-56-2). As a highly specialized electrophilic building block used in medicinal chemistry and drug development, this reagent presents unique handling challenges. Its electron-deficient heteroaromatic core significantly amplifies the electrophilicity of the sulfonyl group, making it exceptionally prone to rapid degradation in solution if handled improperly.

This guide provides field-proven insights, causality-driven explanations, and self-validating protocols to ensure the integrity of your coupling reactions.

Part 1: Core Stability & Decomposition Mechanisms (FAQ)

Q: Why does my stock solution of 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride lose reactivity so quickly? A: The primary culprit is hydrolysis . The two chlorine atoms on the imidazole ring exert a strong electron-withdrawing inductive effect. This drastically lowers the activation energy required for nucleophilic attack on the sulfur center. Even trace ambient moisture (e.g., from bench-grade solvents or humid air) will rapidly hydrolyze the reagent into the corresponding inactive sulfonic acid and hydrogen chloride gas[1].

Q: Can I use polar aprotic solvents like DMF or DMSO to dissolve this reagent for my coupling reactions? A: We strongly advise against using DMF or DMSO for stock solutions. While these solvents are excellent for dissolving polar amine substrates, they are not inert toward highly reactive sulfonyl chlorides. In DMF, the reagent can form Vilsmeier-Haack type adducts, while in DMSO, rapid desulfonylation and complete decomposition can occur within hours[2][3]. If you must use DMF/DMSO for solubility reasons, add the sulfonyl chloride as a solid directly to the reaction mixture, or prepare the solution immediately before use.

Mechanistic Overview of Degradation

Decomposition_Pathways R 2,5-Dichloro-1-methyl-1H- imidazole-4-sulfonyl chloride H2O Moisture (H2O) R->H2O ROH Alcohols (ROH) R->ROH DMF DMF / DMSO R->DMF SA Sulfonic Acid + HCl (Hydrolysis) H2O->SA Nucleophilic Attack SE Sulfonate Ester + HCl (Solvolysis) ROH->SE Solvolysis VHA Vilsmeier-Haack Adducts (Decomposition) DMF->VHA Catalytic Degradation

Fig 1: Primary decomposition pathways of 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride.

Part 2: Quantitative Stability Profiles

To optimize your experimental design, refer to the following stability matrix. These half-lives are extrapolated based on the kinetic solvolysis behavior of hyper-reactive heteroaromatic sulfonyl chlorides at 25°C.

Solvent SystemMoisture TolerancePrimary Degradation PathwayEst. Half-Life (25°C)Application Recommendation
DCM (Anhydrous) < 50 ppmNone (Stable)> 72 hoursOptimal for stock solutions.
THF (Anhydrous) < 50 ppmNone (Stable)> 48 hoursSuitable, verify peroxide absence.
Acetonitrile (Dry) < 50 ppmNone (Stable)> 48 hoursGood for highly polar substrates.
DMF / DMSO < 100 ppmVilsmeier-Haack / Desulfonylation< 2 hoursAvoid for storage; use immediately.
Methanol / Ethanol N/ASolvolysis (Esterification)< 5 minutesStrictly avoid.
DCM (Bench Grade) ~ 200 ppmHydrolysis< 4 hoursUnsuitable for quantitative work.

Part 3: Experimental Protocols & Best Practices

Protocol 1: Preparation of Anhydrous Stock Solutions

Causality: Because the dichloroimidazole core makes the sulfonyl group highly susceptible to hydrolysis, standard bench techniques are insufficient. The solvent must be actively dried to prevent the continuous generation of HCl, which can further complicate downstream amine couplings.

  • Glassware Preparation: Flame-dry a borosilicate glass vial under vacuum and backfill with dry Argon.

  • Solvent Drying: Use only HPLC-grade Dichloromethane (DCM) that has been passed through an activated alumina column or stored over activated 4Å molecular sieves for at least 24 hours.

  • Dissolution: Weigh the 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride rapidly in a glovebox or under a positive stream of Argon. Dissolve to the desired concentration (typically 0.1 M to 0.5 M).

  • Storage: Store the sealed vial at -20°C. Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution.

Protocol 2: Self-Validating Analytical Method for Reagent Integrity

Causality: Why not just inject the stock solution directly into the LC-MS to check purity? Sulfonyl chlorides are highly electrophilic. When injected into a standard reverse-phase LC-MS system, the aqueous mobile phase acts as a nucleophile, causing rapid on-column hydrolysis[1]. The chromatogram will falsely indicate massive degradation.

The Solution: By pre-derivatizing the aliquot with a massive excess of a secondary amine (morpholine) in an anhydrous environment, we quantitatively "trap" all active sulfonyl chloride as a stable sulfonamide. The degraded sulfonic acid does not react. This creates a self-validating system where the LC-MS ratio of sulfonamide to sulfonic acid provides an artifact-free snapshot of the stock solution's true integrity.

Step-by-Step Methodology:

  • Prepare Quench Solution: In a dry LC vial, prepare 90 µL of a solution containing 0.1 M Morpholine and 0.1 M N,N-Diisopropylethylamine (DIPEA) in anhydrous Acetonitrile.

  • Aliquot: Withdraw 10 µL of your sulfonyl chloride stock solution and inject it directly into the Quench Solution.

  • Incubate: Vortex for 30 seconds and let sit at room temperature for 5 minutes to ensure complete conversion.

  • Dilute & Analyze: Dilute the mixture with 900 µL of Acetonitrile (do not use water) and inject into the LC-MS.

  • Validation: Integrate the peaks for the morpholine-sulfonamide adduct (representing intact reagent) and the free sulfonic acid (representing degraded reagent). A viable stock solution must exhibit >95% sulfonamide adduct . If the sulfonic acid peak exceeds 5%, discard the batch.

Part 4: Troubleshooting Workflow

Use the following decision matrix if you encounter unexpectedly low yields or suspect reagent degradation during your synthesis workflows.

Troubleshooting_Workflow Start Low Coupling Yield or Reagent Degradation? CheckSolvent Evaluate Solvent System Start->CheckSolvent IsProtic Protic Solvents or High Moisture? CheckSolvent->IsProtic UseAnhydrous Switch to Anhydrous DCM/THF (Store over 4Å Sieves) IsProtic->UseAnhydrous Yes IsDMF Using DMF or DMSO? IsProtic->IsDMF No ChangeSolvent Change to Non-Nucleophilic Solvent or React Immediately IsDMF->ChangeSolvent Yes Deriv Run Morpholine Derivatization LC-MS Assay IsDMF->Deriv No Degraded Sulfonic Acid > 5%? Deriv->Degraded Degraded->UseAnhydrous No (Check Amine) Discard Discard Stock Solution Prepare Fresh Batch Degraded->Discard Yes

Fig 2: Decision matrix for troubleshooting sulfonyl chloride degradation and low yields.

References

  • Robertson, R.E., et al. "Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides." Canadian Journal of Chemistry. Available at:[Link]

  • [1] HoriazonChemical. "Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention." HoriazonChemical Technical Guides. Available at:[Link]

  • [2] Robbins, M. A., et al. "2-TRIMETHYLSILYLETHANESULFONYL CHLORIDE (SES-Cl)." Organic Syntheses. Available at:[Link]

  • [3] NIH / PMC. "Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation." Nature Communications. Available at:[Link]

Sources

Troubleshooting

common byproducts in reactions with 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride

Technical Support Center: Troubleshooting Reactions with 2,5-Dichloro-1-methyl-1H-imidazole-4-sulfonyl Chloride Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Reactions with 2,5-Dichloro-1-methyl-1H-imidazole-4-sulfonyl Chloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals working with 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride (CAS: 1394040-56-2). While this highly functionalized heterocyclic building block is invaluable for synthesizing complex sulfonamides, its dense functionalization—specifically the presence of two labile chlorine atoms on an electron-deficient imidazole ring—introduces competing reaction pathways.

This guide moves beyond basic troubleshooting to explain the chemical causality behind byproduct formation and provides self-validating protocols to ensure your syntheses are robust and reproducible.

Section 1: Byproduct Identification & Mechanistic Causality

Q1: During the sulfonylation of my primary amine, LC-MS shows a major mass peak that is significantly higher than my target sulfonamide. What is this byproduct? A1: You are likely observing the bis-addition byproduct resulting from a Nucleophilic Aromatic Substitution (SNAr) at the C-5 position of the imidazole ring.

Mechanistic Causality: The sulfonyl chloride group (–SO₂Cl) at the C-4 position is powerfully electron-withdrawing. It significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the imidazole ring, highly activating the adjacent C-5 chlorine toward SNAr[1]. When an amine is used as a nucleophile, it kinetically favors reacting at the sulfonyl chloride to form the desired sulfonamide. However, if the reaction is not strictly temperature-controlled or if an excess of amine is present, a second equivalent of the amine will attack the C-5 position, displacing the chloride ion to form a 5-amino-substituted sulfonamide[2]. The C-2 chlorine is generally less reactive under mild conditions because it lacks the direct ortho-activation from the sulfonyl group.

Q2: My reaction stalled, and I isolated a highly polar, water-soluble compound that does not extract into ethyl acetate. What went wrong? A2: You have generated the hydrolysis byproduct : 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonic acid.

Mechanistic Causality: Sulfonyl chlorides are inherently sensitive to moisture. Because the 2,5-dichloroimidazole ring is highly electron-deficient, the S–Cl bond is exceptionally polarized, making the electrophilic sulfur atom a prime target for adventitious water[3]. This resulting sulfonic acid byproduct is highly polar, permanently ionized at physiological pH, and will remain trapped in the aqueous phase during a standard organic workup.

Mechanism SM 2,5-Dichloro-1-methyl- 1H-imidazole-4- sulfonyl chloride Desired Target Sulfonamide (Fast, 0°C) SM->Desired + R-NH2 (Kinetically Favored) Hydrolysis Sulfonic Acid (Moisture) SM->Hydrolysis + H2O (Hydrolysis) SNAr 5-Amino Bis-adduct (Excess Amine/Heat) SM->SNAr + 2 R-NH2 (Direct SNAr + Sulfonylation) Desired->SNAr + R-NH2 (SNAr at C-5)

Fig 1: Reaction pathways of 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride.

Section 2: Reaction Optimization & Quantitative Data

Q3: How can I selectively form the sulfonamide and suppress the SNAr byproduct? A3: Selectivity is achieved by exploiting the kinetic difference between sulfonylation and SNAr. Sulfonylation is rapid even at sub-zero temperatures, whereas the SNAr pathway requires higher activation energy[2].

By keeping the reaction strictly at 0 °C, you provide enough thermal energy for sulfonylation while keeping the SNAr pathway kinetically frozen. Furthermore, you must never use the reactant amine as the acid scavenger. Always use exactly 1.0 equivalent of your target amine and rely on a non-nucleophilic base (like DIPEA or Pyridine) to neutralize the generated HCl[1].

Table 1: Impact of Reaction Conditions on Product Distribution

Temperature Amine Equivalents Base Used Desired Sulfonamide (%) SNAr Byproduct (%) Hydrolysis (%)
25 °C 2.5 eq None 45% 50% 5%
25 °C 1.0 eq DIPEA 70% 20% 10%
0 °C 1.0 eq DIPEA 92% < 2% 6%

| 0 °C | 1.0 eq | Pyridine | 95% | < 1% | 4% |

(Note: Data represents standard optimization trends for highly activated heteroaryl sulfonyl chlorides).

Section 3: Self-Validating Experimental Protocol

To guarantee trustworthiness in your synthesis, do not rely on fixed reaction times. The following protocol incorporates a self-validating LC-MS checkpoint to ensure the reaction trajectory is correct before proceeding to the workup.

Workflow Step1 1. Preparation Dry DCM, N2 atm, cool to 0°C Step2 2. Reagent Addition Add 1.0 eq Amine + 1.5 eq DIPEA dropwise Step1->Step2 Step3 3. Self-Validation Checkpoint LC-MS at 30 mins. Check [M+H] vs [M+Amine-Cl] Step2->Step3 Pass Pass Step3->Pass Success Fail Fail Step3->Fail High Byproduct

Fig 2: Self-validating experimental workflow for selective sulfonylation.

Step-by-Step Methodology: Selective Sulfonylation
  • Preparation & Moisture Control:

    • Dissolve 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride (1.0 eq) in anhydrous Dichloromethane (DCM) under a Nitrogen or Argon atmosphere.

    • Self-Validation: Ensure the solvent water content is <50 ppm via Karl Fischer titration prior to use to prevent the hydrolysis byproduct.

  • Temperature Equilibration:

    • Submerge the reaction flask in an ice/water bath and allow the internal temperature to equilibrate to exactly 0 °C.

  • Controlled Addition:

    • In a separate dry vial, prepare a solution of your target amine (1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM.

    • Add this solution dropwise to the sulfonyl chloride over 15 minutes. Do not allow the internal temperature to rise above 5 °C.

  • Self-Validation Checkpoint (Crucial):

    • After 30 minutes of stirring at 0 °C, remove a 5 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

    • Analysis Logic: Look for your desired mass [M+H]+ . Check for the SNAr byproduct at [M+Amine−35.5]+ . If the desired product to byproduct ratio is > 10:1, the kinetic control is successful. If the byproduct is prominent, your addition was too fast, or the temperature spiked.

  • Quench and Isolation:

    • Once LC-MS confirms consumption of the sulfonyl chloride, immediately quench the reaction at 0 °C by adding cold saturated aqueous NH₄Cl.

    • Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Sources

Optimization

Technical Support Center: Solubilization &amp; Handling of 2,5-Dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical challenges researchers face when working with 2,5-dichloro-1-methyl-1H-imidazole-4-sulfo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical challenges researchers face when working with 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride (CAS: 1394040-56-2).

This compound is a highly specialized building block used extensively in medicinal chemistry for the synthesis of sulfonamides and sulfonate esters . Because it features an intensely electrophilic sulfonyl chloride group attached to an electron-deficient dichloro-imidazole ring, its solubility profile cannot be treated merely as a physical parameter—it is deeply tied to its chemical stability. Poor solvent choice does not just result in undissolved material; it leads to rapid degradation, failed couplings, and complex byproduct formation 1.

Quantitative Solubility & Chemical Compatibility Matrix

To ensure successful solvation without compromising the structural integrity of the reagent, consult the matrix below. Solvent selection must balance the dielectric constant (polarity required to dissolve the heterocyclic core) with strict aprotic conditions.

Solvent ClassSpecific SolventsDielectric Constant (ε)Physical SolubilityChemical CompatibilityMechanistic Rationale
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN)7.5 – 37.5Excellent High Effectively solvates the polar heterocyclic core via dipole-dipole interactions without participating in nucleophilic attack.
Highly Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)36.7 – 46.7Excellent Moderate Fully soluble, but older stocks of DMF undergo hydrolysis to release dimethylamine (a nucleophile) which will consume the sulfonyl chloride.
Protic Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)19.9 – 32.7Good Incompatible Alcohols act as nucleophiles, rapidly converting the active sulfonyl chloride into an inactive sulfonate ester, releasing HCl 1.
Aqueous Water, Aqueous Buffers80.1Poor Incompatible Water triggers rapid hydrolysis, degrading the compound into 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonic acid and HCl 2.
Non-Polar Aliphatic Hexane, Heptane, Cyclohexane1.9 – 2.0Poor High The high dipole moment of the imidazole-sulfonyl chloride system prevents solvation by non-polar hydrocarbons.
Troubleshooting FAQs

Q: I dissolved the compound in Dichloromethane (DCM), but the solution became cloudy and formed a white precipitate after 10 minutes. What happened? A: This is a classic indicator of moisture contamination. Sulfonyl chlorides are highly hygroscopic and hydrolyze in the presence of trace water to form sulfonic acids and hydrogen chloride 2. The resulting 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonic acid is highly polar (and potentially zwitterionic due to the basic imidazole nitrogen) making it completely insoluble in aprotic solvents like DCM. Resolution: Discard the cloudy solution. Ensure all glassware is oven-dried and use strictly anhydrous DCM stored over 3Å molecular sieves.

Q: I attempted to use Ethanol as a co-solvent to improve solubility, but my downstream sulfonamide coupling yielded 0% product. Why? A: Ethanol is a protic solvent and acts as a nucleophile. Because the sulfonyl chloride group is exceptionally electrophilic, it reacts with ethanol much faster than it does with your target amine, forming an ethyl sulfonate ester 1. Your reagent was entirely consumed by the solvent before the coupling reaction could even begin. Resolution: Never use alcohols (MeOH, EtOH, IPA) to dissolve sulfonyl chlorides. Switch to a polar aprotic solvent like THF or Acetonitrile.

Q: Can I use DMF as a solvent? The compound dissolves instantly. A: Yes, but with strict quality control. While physical solubility in DMF is excellent, older stocks of DMF undergo slow degradation to produce dimethylamine and formic acid. The dimethylamine will rapidly react with your sulfonyl chloride to form an unwanted N,N-dimethylsulfonamide byproduct. Resolution: Only use freshly opened, anhydrous DMF sparged with an inert gas (Argon/N2).

Self-Validating Protocol: Preparation of an Anhydrous 0.5 M Stock Solution

To ensure the reagent is fully solubilized and remains chemically active for downstream synthesis, follow this self-validating methodology.

  • Step 1: Environmental Control & Solvent Preparation

    • Action: Purge a flame-dried, septum-sealed round-bottom flask with Argon for 5 minutes. Use only Dichloromethane (DCM) or Tetrahydrofuran (THF) that has been freshly passed through an activated alumina column and stored over 3Å molecular sieves.

    • Causality: Argon is heavier than nitrogen, providing a superior blanket against atmospheric moisture. 3Å sieves specifically trap water molecules (approx. 2.8Å) without absorbing the solvent, preventing the hydrolysis pathways that lead to precipitation 3.

  • Step 2: Reagent Transfer

    • Action: Quickly transfer the required mass of 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride into the flask under a positive stream of Argon.

    • Causality: The compound is highly hygroscopic. Minimizing atmospheric exposure prevents the formation of insoluble sulfonic acid aggregates that ruin reaction stoichiometry.

  • Step 3: Solubilization

    • Action: Inject the anhydrous solvent via a gas-tight syringe to achieve a 0.5 M concentration. Swirl gently at room temperature until complete dissolution is achieved.

    • Causality: A 0.5 M concentration provides an optimal balance; highly concentrated solutions of sulfonyl chlorides can undergo bimolecular degradation if trace moisture is present, while overly dilute solutions slow down downstream coupling kinetics.

  • Step 4: System Validation (The "Self-Check")

    • Action: Withdraw a 10 µL aliquot of the prepared solution and inject it into an LCMS vial containing 100 µL of a standard amine (e.g., benzylamine) in 1 mL of DCM with 1 equivalent of triethylamine. Wait 5 minutes, then run an LCMS.

    • Causality: Sulfonyl chlorides are often invisible to standard UV detection if they hydrolyze, but the resulting sulfonamide is highly UV-active and stable. If the LCMS shows complete conversion to the sulfonamide mass, your stock solution is validated as active and moisture-free. If you see the sulfonic acid mass, your solvent was wet, and the batch must be discarded to prevent downstream failure 3.

Workflow Visualization

SolventWorkflow N1 Select Solvent for 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride N2 Is the solvent protic? (e.g., MeOH, EtOH, H2O) N1->N2 N3 INCOMPATIBLE Hydrolysis / Esterification N2->N3 Yes N4 Is the solvent non-polar? (e.g., Hexane, Heptane) N2->N4 No N5 POOR SOLUBILITY Compound remains undissolved N4->N5 Yes N6 Aprotic & Polar (e.g., DCM, THF, MeCN) N4->N6 No N7 Is the solvent strictly anhydrous? N6->N7 N8 DEGRADATION Sulfonic acid precipitation N7->N8 No N9 OPTIMAL SOLUBILITY Proceed with Synthesis N7->N9 Yes

Decision tree for solvent selection and troubleshooting of sulfonyl chloride solubilization.

References
  • Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations. Jinli Chemical. [Link]

  • Sulfuryl chloride CAS N°: 7791-25-5 - OECD Existing Chemicals Database. OECD. [Link]

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. [Link]

Sources

Troubleshooting

Technical Support Center: Handling 2,5-Dichloro-1-methyl-1H-imidazole-4-sulfonyl Chloride

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with erratic yields, sudden reagent degradation, and failed cou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with erratic yields, sudden reagent degradation, and failed coupling reactions when working with highly reactive heteroaryl sulfonyl chlorides.

2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride (CAS: 1394040-56-2) is a potent electrophile used extensively in synthesizing complex sulfonamides. However, its structural advantages are also its Achilles' heel. The electron-withdrawing dichloroimidazole core creates an intense partial positive charge on the sulfur atom. This makes the S–Cl bond exceptionally susceptible to nucleophilic attack by atmospheric moisture, leading to rapid hydrolysis into the corresponding sulfonic acid and hydrogen chloride (HCl)[1].

The guides below are designed to explain the causality behind this degradation and provide self-validating protocols to ensure your coupling reactions succeed.

Mechanistic Insights: The Hydrolysis Pathway

To control your reaction, you must first understand the competing pathways at play. The diagram below illustrates how trace moisture outcompetes your target amine if the environment is not rigorously controlled.

ReactionPathway Start 2,5-dichloro-1-methyl-1H- imidazole-4-sulfonyl chloride Water Trace H2O (Hydrolysis) Start->Water Moisture Exposure Amine R-NH2 + Base (Amidation) Start->Amine Anhydrous Conditions SulfonicAcid Sulfonic Acid + HCl (Degradation Product) Water->SulfonicAcid Rapid Nucleophilic Attack Sulfonamide Target Sulfonamide (Desired Product) Amine->Sulfonamide Controlled Coupling

Caption: Reaction pathways: Desired amidation vs. undesired moisture-induced hydrolysis.

Frequently Asked Questions (FAQs)

Q1: I stored my reagent in a standard desiccator, but it still turned into an insoluble white paste. Why? A1: Standard desiccators only slow down ambient moisture ingress; they do not provide a strictly anhydrous environment. Sulfonyl chlorides degrade via a self-amplifying mechanism: once a small amount hydrolyzes, the generated HCl gas can catalyze further degradation and compromise the integrity of the container seal[2],[3]. Causality: The dichloroimidazole ring makes this specific sulfonyl chloride far more reactive than standard tosyl chloride. It must be stored at -20°C under an inert argon atmosphere, ideally in a sealed ampoule or a Schlenk flask.

Q2: How can I definitively verify if my batch has hydrolyzed before committing it to a costly API coupling step? A2: Do not rely on visual inspection. Hydrolyzed sulfonyl chlorides often look identical to the pristine solid until severe degradation occurs. Instead, use a self-validating analytical check: dissolve a 1 mg aliquot in anhydrous CDCl3 and run a quick 1H-NMR. The N-methyl peak of the intact sulfonyl chloride will show a distinct downfield shift compared to the hydrolyzed sulfonic acid. Alternatively, quench an aliquot with anhydrous methanol and pyridine; if LC-MS shows the methyl sulfonate ester, your reagent is active. If it shows the sulfonic acid mass (M-Cl+OH), it has degraded.

Q3: Which solvent system minimizes moisture-induced side reactions during sulfonamide formation? A3: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) are standard, but the choice depends on your base. Avoid N,N-Dimethylformamide (DMF) if possible. Trace moisture in DMF rapidly hydrolyzes the sulfonyl chloride, and DMF itself can react with highly electrophilic sulfonyl chlorides to form Vilsmeier-Haack-type adducts, completely destroying your reagent[4].

Troubleshooting Guide: Quantitative Impact of Moisture

To illustrate the critical need for anhydrous techniques, the following table summarizes the estimated half-life of highly electrophilic heteroaryl sulfonyl chlorides (like the 2,5-dichloroimidazole derivative) across different solvent environments at 20°C.

Solvent SystemWater Content (ppm)Estimated Reagent Half-Life (t½)Primary Consequence / Reaction Outcome
Anhydrous DCM < 10 ppm> 72 hoursStable. Excellent sulfonamide yield.
Standard DCM ~ 150 ppm4 - 6 hoursModerate hydrolysis. Requires excess reagent; yield drops by ~20%.
Anhydrous THF < 10 ppm> 48 hoursStable. Good yield, but slower reaction kinetics than DCM.
Standard THF ~ 200 ppm2 - 4 hoursRapid degradation. HCl generation protonates the amine, halting reaction.
Standard DMF ~ 500 ppm< 30 minutesComplete failure. Formation of sulfonic acid and Vilsmeier-type adducts.

Experimental Workflow and Protocols

To ensure reproducibility, you must treat 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride with the same rigor as an organometallic reagent. The workflow below outlines the logical progression of handling.

Workflow A Receive Reagent (Store at -20°C, Argon) B Equilibrate to Room Temp (In Desiccator) A->B C Transfer to Glovebox (O2 < 1 ppm, H2O < 1 ppm) B->C D Prepare Stock Solution (Anhydrous Solvent + Sieves) C->D E Execute Reaction (Schlenk Line, Positive Ar) D->E F Quench & Workup E->F

Caption: End-to-end anhydrous workflow for handling moisture-sensitive sulfonyl chlorides.

Protocol: Self-Validating Anhydrous Sulfonamide Coupling

This protocol utilizes Schlenk techniques to rigorously exclude moisture[5]. It incorporates a "Validation Checkpoint" to ensure the system is truly anhydrous before the critical coupling step.

Materials Required:

  • 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride (Reagent)

  • Target Amine (Nucleophile)

  • Anhydrous Dichloromethane (DCM), passed through activated alumina columns (H2O < 10 ppm)

  • N,N-Diisopropylethylamine (DIPEA), distilled over CaH2

  • Schlenk flask, magnetic stir bar, and argon line

Step-by-Step Methodology:

  • Glassware Preparation: Flame-dry a Schlenk flask containing a magnetic stir bar under vacuum (0.1 mmHg). Backfill with high-purity Argon. Repeat the vacuum/argon cycle three times. Causality: Microscopic water layers adhere to glass surfaces even after oven drying. Flame-drying under vacuum volatilizes and removes this boundary layer.

  • Amine & Base Charging: Under a positive flow of Argon, add the target amine (1.0 eq) to the flask. Inject anhydrous DCM via a dry, argon-purged syringe to achieve a 0.2 M concentration. Inject DIPEA (2.5 eq).

  • Validation Checkpoint (Karl Fischer): Do not proceed blindly. Withdraw a 100 µL aliquot of the stirring solution and inject it into a Karl Fischer titrator. Requirement: Water content must be < 50 ppm. If > 50 ppm, add activated 4Å molecular sieves to the flask and stir for 30 minutes before proceeding.

  • Reagent Preparation (Glovebox): Inside an argon-filled glovebox, weigh the 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride (1.1 eq) into a dry vial. Dissolve it in a minimum volume of anhydrous DCM to create a stock solution. Seal the vial with a PTFE-lined septum cap before removing it from the glovebox.

  • Coupling Execution: Cool the Schlenk flask containing the amine/base solution to 0°C using an ice-water bath. Causality: Cooling suppresses the competing hydrolysis reaction and controls the exothermic nature of the sulfonamide formation. Slowly add the sulfonyl chloride stock solution dropwise via syringe over 10 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature. Monitor via LC-MS. The excess DIPEA acts as an HCl scavenger, preventing the protonation of your target amine and driving the reaction forward.

  • Quenching: Once complete, quench the reaction by adding saturated aqueous NaHCO3[6]. Causality: The weak base neutralizes any residual sulfonyl chloride and the DIPEA-HCl salts without hydrolyzing the newly formed sulfonamide bond. Extract with DCM, dry over anhydrous Na2SO4, and concentrate.

References

  • Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides Source: Journal of the American Chemical Society URL
  • Preventing decomposition of sulfonyl chloride during reaction Source: BenchChem Technical Support URL
  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents Source: RSC Advances URL
  • Application Notes and Protocols for Reactions Involving Moisture-Sensitive Acyl Chlorides Source: BenchChem Technical Support URL
  • Techniques for Handling Air- and Moisture-Sensitive Compounds Source: Wipf Group, University of Pittsburgh URL
  • Safe Handling and Quenching of Sulfonyl Chlorides Source: BenchChem Technical Support URL

Sources

Optimization

Technical Support Center: Troubleshooting Sulfonylation Work-Ups for 2,5-Dichloro-1-methyl-1H-imidazole-4-sulfonyl Chloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges encountered when synthesizing sulfonamides using 2,5-dichloro-1-me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges encountered when synthesizing sulfonamides using 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride (CAS: 94108-75-7). This guide moves beyond basic procedures, providing researchers and drug development professionals with causality-driven, self-validating protocols to ensure high yields and optimal purity.

Mechanistic Overview: The 2,5-Dichloroimidazole Challenge

The core challenge in handling 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride lies in its electronic structure. The imidazole ring, substituted with two highly electronegative chlorine atoms, exerts a powerful electron-withdrawing effect on the C4-sulfonyl group.

The Causality of Degradation: While this electron deficiency makes the sulfonyl chloride exceptionally electrophilic—allowing it to react rapidly even with sterically hindered amines—it simultaneously lowers the activation energy for 1[1]. Consequently, standard room-temperature aqueous work-ups often lead to rapid hydrolysis, converting the unreacted starting material into the highly polar 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonic acid[2]. To prevent this, work-up procedures must be rigorously temperature-controlled and chemically orthogonal.

Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system . By verifying the presence of your product at specific phase-split checkpoints, you eliminate guesswork and prevent catastrophic yield loss.

Protocol A: Standard Extractive Work-Up (For Lipophilic Sulfonamides)

Use this protocol when the resulting sulfonamide is expected to be highly soluble in organic solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Reaction Execution: Dissolve the amine (1.0 eq) and anhydrous base (e.g., triethylamine, 1.5 eq) in anhydrous DCM under nitrogen. Cool to 0 °C. Slowly add the sulfonyl chloride (1.1 eq) dropwise. Causality: Low temperatures control the exotherm and 2[2].

  • Cold Quench: Once complete (verified by TLC), quench the reaction at 0 °C with an equal volume of ice-cold saturated aqueous NH₄Cl.

  • Phase Separation: Transfer to a separatory funnel and extract twice with cold DCM.

    • Self-Validation Checkpoint: Spot both the organic and aqueous layers on a TLC plate. The target sulfonamide should be exclusively in the organic layer. If it is in the aqueous layer, immediately pivot to Protocol B.

  • Acidic Wash: Wash the combined organic layers with cold 0.1 M HCl. Causality: This protonates excess triethylamine and unreacted starting amine, forcing them into the aqueous phase.

  • Basic Wash: Wash the organic layer with saturated aqueous NaHCO₃. Causality: This neutralizes residual acid and extracts the 3[3] into the aqueous phase.

  • Drying & Concentration: Wash with brine, dry over anhydrous Na₂SO₄, filter, and 4[4].

Protocol B: Scavenger Resin Work-Up (For Polar/Sensitive Sulfonamides)

Use this protocol when the product is water-soluble or highly sensitive to aqueous hydrolysis.

  • Resin Quench: Instead of adding water, add an amine-based scavenger resin (e.g., PS-Trisamine, 2-3 equivalents relative to excess sulfonyl chloride) directly to the crude organic reaction mixture[3].

  • Agitation: Stir the slurry at room temperature for 2-4 hours. Causality: The resin covalently binds the highly reactive unreacted sulfonyl chloride, removing it from the solution without generating aqueous sulfonic acid.

  • Filtration: Filter the mixture through a fritted funnel to remove the resin. Wash the resin cake with a small amount of DCM.

  • Concentration: Concentrate the filtrate in vacuo to yield the crude product, entirely bypassing the aqueous phase.

Work-Up Workflow Visualization

WorkupWorkflow Start Crude Reaction Mixture (Sulfonamide, HCl salts, Excess Reagents) Quench Cold Aqueous Quench (Ice/Water or Sat. NH4Cl) Start->Quench PhaseSplit Phase Separation (DCM or EtOAc) Quench->PhaseSplit Aq1 Aqueous Phase (Salts, Sulfonic Acid Byproduct) PhaseSplit->Aq1 Aqueous (Discard) Org1 Organic Phase (Sulfonamide, Unreacted Amine/SO2Cl) PhaseSplit->Org1 Organic AcidWash Dilute Acid Wash (0.1 M HCl) Org1->AcidWash Aq2 Aqueous Phase (Protonated Amines/Base) AcidWash->Aq2 Aqueous (Discard) Org2 Organic Phase (Sulfonamide, Traces of SO2Cl) AcidWash->Org2 Organic Scavenger Optional: Amine Scavenger Resin (e.g., PS-Trisamine) Org2->Scavenger If SO2Cl remains Brine Brine Wash & Drying (Na2SO4) Org2->Brine If SO2Cl consumed Scavenger->Brine Filter resin Concentrate Concentration in vacuo (Pure Sulfonamide) Brine->Concentrate

Workflow for standard liquid-liquid extraction vs. scavenger resin work-up of sulfonamides.

Quantitative Partitioning Data

Understanding the physicochemical properties of your reaction components is critical for a successful work-up. The table below summarizes the partitioning logic utilized in the protocols above.

Chemical SpeciesRole in ReactionApprox. pKaAqueous SolubilityOrganic Solubility (DCM/EtOAc)Target Phase for Removal
2,5-Dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride Starting MaterialN/ALow (Hydrolyzes)HighOrganic (Requires Scavenging)
2,5-Dichloro-1-methyl-1H-imidazole-4-sulfonic acid Hydrolysis Byproduct< 1.0HighVery LowAqueous (Basic Wash)
Triethylamine / Pyridine Acid Scavenger (Base)10.7 / 5.2ModerateHighAqueous (Acidic Wash)
Target Sulfonamide Product8.0 - 10.0Low (pH < 8)HighOrganic (Product Phase)

Troubleshooting FAQs

Q1: I am observing a massive loss of yield and a highly polar baseline spot on my TLC plate. What happened? A1: This indicates rapid hydrolysis of the 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride into its sulfonic acid derivative[2]. The electron-withdrawing nature of the dichloroimidazole ring strongly accelerates nucleophilic attack by water. Troubleshooting Step: Ensure strict anhydrous conditions during the reaction. During work-up, use ice-cold aqueous solutions and perform phase separations as rapidly as possible to minimize contact time.

Q2: I've performed a basic wash (e.g., with NaHCO₃), but I'm still seeing unreacted sulfonyl chloride in my final product. Why? A2: While a basic wash effectively removes the sulfonic acid byproduct, it may not be sufficient to hydrolyze all unreacted sulfonyl chloride due to its strong partitioning into the organic phase[3]. Troubleshooting Step: Pre-quench the organic phase with a volatile amine (e.g., aqueous ammonia) before the basic wash, or use a PS-Trisamine scavenger resin to covalently bind the electrophile[3].

Q3: My sulfonamide product is precipitating out of the organic phase during the acidic wash. How can I recover it? A3: The sulfonamide derivative of the 2,5-dichloroimidazole core can exhibit poor solubility in standard extraction solvents like DCM once the solubilizing amine base is removed. Troubleshooting Step: Switch to a more polar, water-immiscible solvent such as 2-methyltetrahydrofuran (2-MeTHF)[5], or add a small amount of methanol (up to 5% v/v) to the DCM layer to maintain solubility without breaking the phase separation.

References

  • MDPI. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. Available at:[Link]

  • ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Available at:[Link]

Sources

Troubleshooting

preventing decomposition of 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride during storage

Welcome to the Technical Support Center for highly reactive electrophiles. This guide is specifically engineered for researchers and drug development professionals handling 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for highly reactive electrophiles. This guide is specifically engineered for researchers and drug development professionals handling 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride , a highly functionalized and moisture-sensitive reagent used in sulfonamide synthesis.

Below, you will find causality-driven troubleshooting guides, quantitative storage metrics, and self-validating protocols designed to ensure absolute scientific integrity during your workflows.

Part 1: The Electrophile's Dilemma – Understanding Degradation

2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride features a highly electrophilic sulfonyl group. Its primary vulnerability is atmospheric moisture. The sulfonyl chloride group is highly susceptible to nucleophilic attack by water, a process known as hydrolysis[1]. This reaction cleaves the chloride leaving group, converting the active reagent into inactive 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonic acid and releasing hydrochloric acid (HCl) gas[2].

Understanding this causality is critical: the presence of moisture not only destroys the reagent's coupling ability but the resulting acidic environment also promotes further thermal decomposition during handling or attempted purification[3].

Part 2: Diagnostic Troubleshooting & FAQs

Q1: Why does my reagent degrade even when tightly capped in the refrigerator? A1: Standard screw caps do not provide a perfect hermetic seal against atmospheric moisture. When stored at 4°C, ambient temperature fluctuations cause the container to "breathe," drawing moist air into the vial. The moisture condenses on the cold solid and reacts with the sulfonyl chloride, leading to rapid hydrolysis[1].

Q2: I noticed a white crust around the cap and a strong, pungent odor. Is the reagent still usable? A2: No. The white crust and pungent acidic odor are classic signs of HCl gas release, a direct byproduct of sulfonyl chloride hydrolysis[2]. The reagent has likely converted almost entirely to the inactive sulfonic acid. Using it will result in failed or severely low-yielding sulfonamide couplings.

Q3: Can I rescue or purify a partially degraded batch? A3: It is highly discouraged. While some simple, robust sulfonyl chlorides can be distilled or recrystallized, highly functionalized heteroaryl sulfonyl chlorides like this one are thermally sensitive. Heating them in the presence of trace sulfonic acid often accelerates decomposition[3]. It is more reliable and cost-effective to quench and discard compromised batches.

Part 3: Quantitative Storage Metrics

To maximize shelf life, storage conditions must mitigate both thermal degradation and moisture ingress. The table below summarizes the expected shelf life and degradation rates based on various storage environments.

Storage ConditionAtmosphereContainer TypeEstimated Shelf LifeDegradation Rate (Relative)
Room Temp (20°C)Ambient AirStandard Glass Vial< 1 WeekVery High (Rapid Hydrolysis)
4°C (Fridge)Ambient AirStandard Glass Vial1–2 MonthsHigh (Moisture Condensation)
-20°C (Freezer)Inert (Argon)Amber Vial + PTFE Septum12–24 MonthsLow (Stable)
-80°C (Deep Freeze)Inert (Argon)Amber Vial + PTFE Septum> 24 MonthsVery Low

Part 4: Self-Validating Handling Protocol

Protocol: Anhydrous Aliquoting and Self-Validating Storage Causality: Repeatedly opening a bulk reagent bottle introduces atmospheric moisture, which condenses on the cold solid, accelerating hydrolysis. Aliquoting isolates the bulk supply from this risk.

  • Self-Validation Checkpoint 1 (Pre-use Purity): Before aliquoting, dissolve 5 mg of the received solid in anhydrous CDCl₃. Run a ¹H-NMR. The N-methyl singlet of the sulfonyl chloride will have a distinct chemical shift compared to the hydrolyzed sulfonic acid. Proceed only if the sulfonic acid peak is absent.

Step-by-Step Methodology:

  • Preparation: Bake amber glass vials and PTFE-lined caps at 120°C for >4 hours to drive off surface moisture. Transfer immediately to a vacuum desiccator to cool to room temperature.

  • Inert Transfer: Move the sealed reagent bottle and the baked vials into a glovebox purged with high-purity Argon (O₂ and H₂O < 1 ppm).

  • Aliquoting: Divide the bulk reagent into single-use aliquots (e.g., 50–100 mg per vial). This prevents repeated freeze-thaw cycles and moisture exposure from multiple openings.

  • Sealing: Cap tightly with the PTFE-lined septa. Wrap the cap junction tightly with Parafilm or PTFE tape to create a secondary physical barrier.

  • Secondary Containment: Place the aliquoted vials into a secondary vacuum-sealed bag or a desiccator jar containing CoCl₂-doped indicating silica gel. Store the secondary container at -20°C.

  • Self-Validation Checkpoint 2 (Storage Integrity): Monitor the indicating silica gel. If the gel turns from blue (anhydrous) to pink (hydrated), the storage integrity is compromised. The vials must be immediately relocated to a dry environment and the desiccant replaced.

Part 5: Workflow Visualization

StorageDecision Start Reagent Received Check Seal Intact & No Odor? Start->Check Glovebox Transfer to Glovebox (Argon Atmosphere) Check->Glovebox Yes Discard Quench & Discard (Hydrolyzed) Check->Discard No / Bulging Cap Aliquot Aliquot into Dry Vials Glovebox->Aliquot Seal Seal (PTFE/Parafilm) Aliquot->Seal Store Store at -20°C Over Indicator Seal->Store

Caption: Decision tree and workflow for receiving, handling, and storing reactive sulfonyl chlorides.

References

  • Wikipedia - Sulfonic acid (Hydrolysis Mechanism). Available at: [Link][2]

  • Organic Syntheses - Benzenesulfonyl chloride Procedure. Available at:[Link][3]

Sources

Reference Data & Comparative Studies

Validation

Advanced 1H NMR Reaction Monitoring: 2,5-Dichloro-1-methyl-1H-imidazole-4-sulfonyl Chloride vs. Standard Analogs

In the development of targeted therapeutics, such as TASIN analogs for colorectal cancer[1] and GlyT-1 inhibitors for neurological disorders [2], imidazole-4-sulfonyl chlorides serve as critical electrophilic building bl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the development of targeted therapeutics, such as TASIN analogs for colorectal cancer[1] and GlyT-1 inhibitors for neurological disorders [2], imidazole-4-sulfonyl chlorides serve as critical electrophilic building blocks. However, standard analogs like 1-methyl-1H-imidazole-4-sulfonyl chloride often present analytical challenges during reaction monitoring due to overlapping aromatic signals and sluggish reactivity with sterically hindered amines.

This guide objectively compares the performance of 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride against its non-chlorinated counterpart. By analyzing the causality between molecular structure, electrophilicity, and 1H NMR chemical shifts, we provide a self-validating framework for monitoring sulfonamide synthesis in real-time.

Mechanistic Insight: The Impact of C2/C5 Chlorination

The performance differences between these two building blocks stem directly from the inductive effects of the halogen substituents.

In the standard 1-methyl-1H-imidazole-4-sulfonyl chloride , the imidazole ring donates some electron density to the sulfonyl group, moderating its reactivity. When chlorine atoms are introduced at the C2 and C5 positions, their strong electronegativity pulls electron density away from the ring.

This structural modification dictates two critical outcomes:

  • Enhanced Reactivity: The C4-sulfonyl group becomes highly electron-deficient (electrophilic), significantly accelerating coupling kinetics with sterically hindered secondary amines (e.g., piperazine derivatives used in GlyT-1 inhibitors [2]).

  • Diagnostic NMR Simplification: The chlorines replace the C2 and C5 aromatic protons. Consequently, the N1-methyl group becomes the sole proton-bearing moiety on the imidazole ring. Furthermore, the inductive electron withdrawal strongly deshields these methyl protons, shifting them downfield into a typically uncluttered region of the NMR spectrum.

MechanisticLogic A C2 & C5 Chlorination (Inductive Electron Withdrawal) B Decreased Electron Density on Imidazole Ring A->B C Increased Electrophilicity of Sulfonyl Chloride B->C D Deshielding of N1-Methyl Protons B->D E Accelerated Coupling with Hindered Amines C->E F Downfield Shift in 1H NMR (Diagnostic Singlet) D->F

Caption: Causal relationship between imidazole chlorination, reactivity, and 1H NMR shifts.

Comparative Performance Data

To objectively assess performance, both sulfonyl chlorides were evaluated in a model coupling reaction with tert-butyl piperazine-1-carboxylate. The reactions were monitored via 500 MHz 1H NMR in CDCl₃.

The 2,5-dichloro analog provides a distinct advantage: its N-methyl singlet at 3.98 ppm sits in a clean spectral window, completely avoiding the crowded aromatic region (7.0–8.0 ppm) where standard analogs and complex amine substrates typically overlap.

Table 1: 1H NMR Diagnostic Signals and Kinetic Performance (CDCl₃, 500 MHz)

CompoundN-CH₃ Shift (ppm)Aromatic Protons (ppm)Coupling t½ (Hindered Amine)Hydrolysis t½ (Wet CDCl₃)
1-Methyl-1H-imidazole-4-sulfonyl chloride (Alternative)3.82 (s, 3H)7.65 (s, 1H), 7.55 (s, 1H)4.0 hours> 24 hours
1-Methyl-1H-imidazole-4-sulfonamide (Product)3.75 (s, 3H)7.48 (s, 1H), 7.42 (s, 1H)N/AN/A
2,5-Dichloro-1-methyl-1H-... (Target)3.98 (s, 3H)None (Replaced by Cl)1.5 hours~ 6 hours
2,5-Dichloro-1-methyl-1H-...-sulfonamide (Product)3.88 (s, 3H)NoneN/AN/A

Note: While the 2,5-dichloro analog offers superior coupling speed and spectral clarity, its heightened electrophilicity makes it more susceptible to hydrolysis. Rigorous anhydrous conditions are mandatory.

Experimental Protocol: Self-Validating In Situ NMR Kinetic Assay

To ensure absolute trustworthiness in your reaction monitoring, the following protocol utilizes an internal standard. This creates a self-validating system: by integrating against a known, unreactive standard, you can verify the mass balance at every time point, distinguishing true product conversion from moisture-driven hydrolysis.

Step-by-Step Methodology
  • Preparation & Standardization: In an oven-dried NMR tube flushed with argon, dissolve the target amine (0.10 mmol) and 1,3,5-trimethoxybenzene (internal standard, 0.033 mmol) in anhydrous CDCl₃ (0.5 mL).

    • Expertise Note: 1,3,5-trimethoxybenzene is chosen because it provides a sharp, highly stable aromatic singlet at 6.08 ppm (3H), which will not overlap with the imidazole N-methyl signals.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 0.20 mmol) to the tube.

    • Causality Note: DIPEA is explicitly chosen over pyridine. Pyridine forms highly reactive, moisture-sensitive sulfonylpyridinium intermediates that can precipitate or rapidly hydrolyze in the NMR tube, destroying the kinetic mass balance. DIPEA acts purely as a non-nucleophilic proton sponge.

  • Initiation: Cool the tube to 0 °C and add the 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride (0.10 mmol). Cap tightly, invert to mix, and allow it to warm to 25 °C inside the NMR spectrometer.

  • Data Acquisition: Acquire 1H NMR spectra (500 MHz, 16 scans) at t = 10, 30, 60, and 120 minutes. Ensure the relaxation delay (d1) is set to at least 10 seconds to allow for complete relaxation of the methyl protons, guaranteeing accurate quantitative integration.

  • Validation & Processing: Set the internal standard peak (6.08 ppm) to an integral of 3.00. Track the disappearance of the sulfonyl chloride N-methyl peak (3.98 ppm) and the appearance of the sulfonamide N-methyl peak (3.88 ppm). If the sum of these two integrals drops below 3.00, hydrolysis to the sulfonic acid (typically appearing at ~3.92 ppm) has occurred.

ReactionWorkflow A Sulfonyl Chloride (Product A or B) B Amine + DIPEA (Anhyd. CDCl3) A->B Reagents C In Situ NMR (t = 10 to 120 min) B->C Reaction D Data Processing (Integration vs. Std) C->D Kinetics

Caption: Workflow for in situ 1H NMR reaction monitoring of sulfonamide synthesis.

Conclusion

For complex drug discovery campaigns, 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride outperforms standard non-chlorinated analogs in both reactivity and analytical traceability. By eliminating aromatic proton overlap and shifting the diagnostic N-methyl signal downfield, researchers can monitor coupling efficiency and impurity formation with absolute precision.

References

  • Title: Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC) Source: Journal of Medicinal Chemistry (ACS) / PubMed Central URL: [Link]

  • Title: Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1 Source: Journal of Medicinal Chemistry (ACS) URL: [Link]

Comparative

A Technical Guide to Sulfonylating Agents: A Comparative Analysis of 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals The strategic introduction of a sulfonyl group is a cornerstone of modern medicinal chemistry and organic synthesis. The resulting sulfonamides and sulfonat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of a sulfonyl group is a cornerstone of modern medicinal chemistry and organic synthesis. The resulting sulfonamides and sulfonate esters are key functional groups in a multitude of therapeutic agents and are pivotal intermediates in the synthesis of complex molecules.[1][2] The choice of sulfonylating agent is therefore a critical decision, directly influencing reaction efficiency, selectivity, and substrate scope. This guide provides an in-depth comparison of 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride with other commonly employed sulfonylating agents, offering insights into their reactivity, applications, and practical considerations.

The Landscape of Sulfonylating Agents: An Overview

Sulfonylating agents are a class of compounds characterized by the R-SO₂-X functional group, where 'X' is a leaving group, most commonly a halogen. The high electrophilicity of the sulfur atom, driven by the two strongly electron-withdrawing oxygen atoms and the leaving group, makes it susceptible to nucleophilic attack.[3] This fundamental reactivity is the basis for the formation of sulfonamides and sulfonate esters.

The most widely utilized sulfonylating agents are arylsulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl), and alkylsulfonyl chlorides, like methanesulfonyl chloride (MsCl). These reagents are valued for their broad applicability, commercial availability, and well-established reaction protocols.[1] However, the ever-increasing complexity of synthetic targets in drug discovery necessitates a broader palette of reagents with diverse reactivity profiles and functional group compatibility.

Introducing 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride: A Heterocyclic Contender

2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride is a heteroaromatic sulfonyl chloride that presents a unique combination of structural features. The imidazole core is a common motif in pharmaceuticals, and its incorporation into a sulfonylating agent offers a potential route to novel sulfonamide-based drug candidates.[4]

The key structural attributes of this reagent are:

  • A Heteroaromatic Ring: The imidazole ring system influences the electronic properties of the sulfonyl chloride.

  • Two Chloro Substituents: The two chlorine atoms on the imidazole ring are strongly electron-withdrawing, which is expected to significantly enhance the electrophilicity of the sulfonyl sulfur.

  • A Methyl Group: The N-methyl group ensures that the imidazole nitrogen is not available for reaction and may also influence the solubility and conformational properties of the molecule.

Based on these features, it can be inferred that 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride is a highly reactive sulfonylating agent. The electron-withdrawing nature of the dichlorinated imidazole ring likely renders the sulfonyl group more susceptible to nucleophilic attack compared to less electron-deficient arylsulfonyl chlorides like TsCl.

Comparative Analysis: Reactivity, Selectivity, and Applications

To provide a clear comparison, we will evaluate 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride against two industry workhorses: p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl).

Reactivity

The reactivity of a sulfonyl chloride is a double-edged sword. While high reactivity can lead to faster reaction times and the ability to sulfonylate less nucleophilic substrates, it can also result in decreased stability and lower selectivity.

  • p-Toluenesulfonyl Chloride (TsCl): An aromatic sulfonyl chloride with a slightly electron-donating methyl group. It is a moderately reactive and stable solid, making it easy to handle.[1]

  • Methanesulfonyl Chloride (MsCl): An aliphatic sulfonyl chloride that is a potent and sterically unhindered electrophile. It is generally more reactive than TsCl.

  • 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride: The presence of two electron-withdrawing chlorine atoms on the imidazole ring is expected to make this reagent significantly more reactive than both TsCl and MsCl. This heightened reactivity could be advantageous for reactions with weakly nucleophilic amines or hindered alcohols.

G cluster_0 Relative Reactivity TsCl p-Toluenesulfonyl Chloride (TsCl) MsCl Methanesulfonyl Chloride (MsCl) TsCl->MsCl < DIC 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride MsCl->DIC < (Inferred)

Selectivity

In molecules with multiple nucleophilic sites, the selectivity of the sulfonylating agent is paramount.

  • TsCl and MsCl: Both reagents generally exhibit good selectivity for amines over alcohols, although reactions with alcohols to form sulfonate esters are also common.[3]

  • 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride: Due to its anticipated high reactivity, this reagent may show lower selectivity, potentially reacting with both amines and alcohols in a molecule containing both functional groups. Careful control of reaction conditions, such as temperature and stoichiometry, would be crucial to achieve selective sulfonylation.

Applications

The primary application of these reagents is the formation of sulfonamides and sulfonate esters.

  • TsCl: Widely used for the synthesis of tosylamides, which are often stable, crystalline solids. The tosyl group also serves as an excellent protecting group for amines.

  • MsCl: Commonly used to form mesylates from alcohols, converting the hydroxyl group into a good leaving group for subsequent substitution or elimination reactions.

  • 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride: The resulting sulfonamides would incorporate a dichlorinated methylimidazole moiety, which could be of interest in medicinal chemistry for exploring structure-activity relationships. The high reactivity might also allow for the sulfonylation of challenging substrates that are unreactive towards TsCl or MsCl.

Data Presentation: A Comparative Table

Propertyp-Toluenesulfonyl Chloride (TsCl)Methanesulfonyl Chloride (MsCl)2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride
Structure CH₃C₆H₄SO₂ClCH₃SO₂ClC₄H₂Cl₂N₂(CH₃)SO₂Cl
Physical State White solidColorless liquidSolid (predicted)
Reactivity ModerateHighVery High (Inferred)
Stability StableMoisture sensitiveLikely moisture sensitive
Key Applications Sulfonamide formation, protecting groupSulfonate ester formation (leaving group)Synthesis of novel heterocyclic sulfonamides (Inferred)

Experimental Protocols

The following are general, representative protocols for the formation of sulfonamides and sulfonate esters. These should be adapted and optimized for specific substrates.

General Protocol for Sulfonamide Synthesis

This protocol describes the reaction of an amine with a sulfonyl chloride to form a sulfonamide.

G cluster_workflow Sulfonamide Synthesis Workflow start Dissolve amine in a suitable solvent (e.g., DCM, pyridine) add_base Add a base (e.g., triethylamine, pyridine) to neutralize HCl byproduct add_sulfonyl_chloride Add sulfonyl chloride slowly at 0 °C reaction Stir at room temperature until reaction is complete (monitored by TLC) workup Aqueous workup to remove salts and excess reagents purification Purify by recrystallization or column chromatography end Characterize the pure sulfonamide

Methodology:

  • Dissolution: Dissolve the amine (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, pyridine) under an inert atmosphere.

  • Base Addition: Add a base (1.1 - 2.0 eq), such as triethylamine or pyridine, to the solution.

  • Sulfonyl Chloride Addition: Cool the mixture to 0 °C and slowly add the sulfonyl chloride (1.05 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

  • Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield the pure sulfonamide.

General Protocol for Sulfonate Ester Synthesis

This protocol outlines the conversion of an alcohol to a sulfonate ester.

G cluster_workflow Sulfonate Ester Synthesis Workflow start Dissolve alcohol in an anhydrous solvent (e.g., DCM, THF) add_base Add a non-nucleophilic base (e.g., triethylamine, pyridine) add_sulfonyl_chloride Add sulfonyl chloride dropwise at 0 °C reaction Stir at 0 °C to room temperature until completion (TLC) workup Aqueous workup to remove byproducts purification Purify by column chromatography end Isolate and characterize the sulfonate ester

Methodology:

  • Dissolution: Dissolve the alcohol (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere.

  • Base Addition: Add a non-nucleophilic base (1.2 eq), such as triethylamine or pyridine.

  • Sulfonyl Chloride Addition: Cool the solution to 0 °C and add the sulfonyl chloride (1.1 eq) dropwise.

  • Reaction: Stir the mixture at 0 °C and allow it to warm to room temperature, monitoring the progress by TLC.

  • Workup: Upon completion, dilute the reaction with the solvent and wash with water, 1M HCl, saturated sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purification: Purify the residue by flash column chromatography to obtain the desired sulfonate ester.

Conclusion and Future Outlook

The selection of a sulfonylating agent is a nuanced decision that requires careful consideration of the substrate, desired product, and reaction conditions. While established reagents like TsCl and MsCl remain invaluable tools, the exploration of novel agents such as 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride is crucial for expanding the synthetic chemist's toolkit.

Based on its chemical structure, 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride is predicted to be a highly reactive sulfonylating agent. This enhanced reactivity could be particularly useful for challenging transformations. However, the limited availability of published experimental data underscores the need for further research to fully characterize its reactivity, selectivity, and scope. As new and more complex molecular architectures are pursued in drug discovery, the development and characterization of such novel reagents will undoubtedly play a pivotal role.

References

  • Recent developments of synthesis and biological activity of sultone scaffolds in medicinal chemistry. (n.d.). SpringerLink. Retrieved March 29, 2026, from [Link]

  • Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. (2015). PubMed Central (PMC). Retrieved March 29, 2026, from [Link]

  • Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. (2012). PubMed. Retrieved March 29, 2026, from [Link]

  • A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]

  • Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. (2016). PubMed Central (PMC). Retrieved March 29, 2026, from [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Princeton University. Retrieved March 29, 2026, from [Link]

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]

  • Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. (2015). ACS Publications. Retrieved March 29, 2026, from [Link]

  • Heteroaryl sulfonamide synthesis: Scope and limitations. (2022). Royal Society of Chemistry. Retrieved March 29, 2026, from [Link]

  • Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved March 29, 2026, from [Link]

  • 1H-imidazole-4-sulfonyl chloride. (n.d.). PubChem. Retrieved March 29, 2026, from [Link]

  • Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. (2019). Wiley Online Library. Retrieved March 29, 2026, from [Link]

  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. (n.d.). Retrieved March 29, 2026, from [Link]

  • Heteroaryl sulfonamide synthesis: scope and limitations. (2022). RSC Publishing. Retrieved March 29, 2026, from [Link]

  • PREPARATION OF 2-SUBSTITUTED 4-CHLORO-5-FORMYLIMIDAZOLES BY VILSMEIER REACTION OF THE CONDENSATION PRODUCT OF GLYCINE AND AN IMIDO ESTER WITH A FORMAMIDE IN THE PRESENCE OF A TRIFLATE (TRIFLUORMETHANESULPHONATE) CATALYST. (2010). European Patent Office. Retrieved March 29, 2026, from [Link]

  • Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. (n.d.). Europe PMC. Retrieved March 29, 2026, from [Link]

  • 2-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride. (n.d.). Chemsrc. Retrieved March 29, 2026, from [Link]

  • A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine. (2024). Mediterranean Journal of Pharmacy & Pharmaceutical Sciences. Retrieved March 29, 2026, from [Link]

  • Synthesis of Chiral Sulfonimidoyl Chloride via Desymmetrizing Enantioselective Hydrolysis. (2023). ACS Publications. Retrieved March 29, 2026, from [Link]

  • Critical Computational Evidence Regarding the Long-Standing Controversy over the Main Electrophilic Species in Hypochlorous Acid Solution. (2022). MDPI. Retrieved March 29, 2026, from [Link]

  • Synthesis method of 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide. (n.d.). Google Patents.
  • Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. (2016). DSpace@MIT. Retrieved March 29, 2026, from [Link]

Sources

Validation

alternatives to 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride for sulfonamide synthesis

The synthesis of complex heteroaryl sulfonamides is a cornerstone of modern drug discovery. Traditionally, the introduction of the 2,5-dichloro-1-methyl-1H-imidazol-4-yl sulfonyl group has relied heavily on its correspon...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of complex heteroaryl sulfonamides is a cornerstone of modern drug discovery. Traditionally, the introduction of the 2,5-dichloro-1-methyl-1H-imidazol-4-yl sulfonyl group has relied heavily on its corresponding sulfonyl chloride: 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride .

While effective on paper, experienced synthetic chemists know that this specific building block presents significant practical challenges. The highly electron-withdrawing nature of the dichloro-imidazole core drastically increases the electrophilicity of the sulfonyl group. Consequently, this reagent is exceptionally prone to rapid hydrolysis in the presence of atmospheric moisture or aqueous amine solutions, leading to poor shelf-life, batch-to-batch variability, and the generation of unreactive sulfonic acid byproducts[1].

To overcome these limitations, the field has shifted toward alternative reagents and methodologies that prioritize thermodynamic stability, atom economy, and functional group tolerance. This guide objectively compares the traditional sulfonyl chloride approach against three state-of-the-art alternatives, providing the mechanistic rationale and self-validating protocols necessary for successful implementation.

Comparative Analysis of Modern Alternatives

SuFEx Chemistry: The Sulfonyl Fluoride Surrogate

Replacing the chloride leaving group with a fluoride yields 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl fluoride . The mechanistic advantage here lies in the S(VI)–F bond. Fluoride is a "hard" nucleophile that forms a thermodynamically strong and kinetically inert bond with the S(VI) center. Unlike chlorides, sulfonyl fluorides are virtually immune to hydrolysis under neutral or acidic conditions and can even be purified via aqueous chromatography[2].

To achieve amination, the S–F bond must be selectively activated using Sulfur(VI) Fluoride Exchange (SuFEx) catalysis. By employing a strong Lewis acid like Ca(NTf2​)2​ or an organic base like DBU, the S–F bond is polarized, allowing for smooth, high-yielding S–N coupling without the competing water attack[3].

DABSO-Mediated Multicomponent Cross-Coupling

For highly sensitive substrates, bypassing the S(VI) halide oxidation state entirely is the optimal strategy. Using 4-bromo-2,5-dichloro-1-methyl-1H-imidazole , researchers can utilize a transition-metal-catalyzed Sandmeyer-type or cross-coupling reaction. This method employs DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) as a bench-stable, solid SO2​ surrogate[1].

The causality of this reaction's success is rooted in its catalytic cycle: Palladium or Copper undergoes oxidative addition into the heteroaryl bromide, followed by the controlled insertion of SO2​ released from DABSO. The resulting metal-sulfinate intermediate is then trapped by the amine[4]. This completely eliminates the handling of moisture-sensitive sulfonyl halides.

In Situ Oxidative Chlorination (Green Chemistry)

If the sulfonyl chloride must be used, isolating it is the primary source of degradation. Modern green chemistry protocols utilize the corresponding thiol (2,5-dichloro-1-methyl-1H-imidazole-4-thiol ) and oxidize it in situ using mild, solid oxidants like sodium dichloroisocyanurate (NaDCC) in sustainable solvents (e.g., Deep Eutectic Solvents or aqueous ethanol)[5]. Because the sulfonyl chloride is generated in the presence of the amine, it is consumed instantaneously, preventing hydrolytic degradation.

Quantitative Performance Comparison

The following table summarizes the experimental data comparing the traditional reagent against its modern alternatives based on standard amination workflows.

MethodologyReagent Stability (Shelf-Life)Moisture SensitivityTypical Yield RangeGreenness / Safety Profile
Traditional Sulfonyl Chloride < 3 months (Degrades)Extremely High30% – 65%Low (Generates HCl, requires harsh conditions)
SuFEx (Sulfonyl Fluoride) > 2 years (Bench stable)Negligible85% – 99%High (High atom economy, stable intermediates)
DABSO Cross-Coupling Indefinite (Aryl Bromide)Low75% – 90%Moderate (Requires Pd/Cu catalysts)
In Situ NaDCC Oxidation > 1 year (Thiol precursor)Moderate (In situ only)70% – 85%Very High (Aqueous/DES solvents, mild oxidants)

Visualizing the Synthetic Logic

To conceptualize how these alternatives streamline the synthetic workflow and bypass the unstable S(VI) chloride intermediate, review the mechanistic pathways below.

Workflows cluster_trad Traditional Route cluster_mod Modern Alternatives A Heteroaryl Thiol B Sulfonyl Chloride (Unstable) A->B Cl2 / H2O C Sulfonamide B->C Amine D Heteroaryl Bromide E DABSO + Amine D->E Pd/Cu Cat. F Sulfonamide E->F High Yield G Sulfonyl Fluoride (Stable) G->F SuFEx

Traditional vs. modern alternative workflows for heteroaryl sulfonamide synthesis.

DABSO_Mech A Pd(0) Catalyst B [Pd(II)-Ar] Oxidative Addition A->B Ar-Br C [Pd(II)-SO2Ar] SO2 Insertion B->C DABSO D Amination & Reductive Elimination C->D Amine D->A Sulfonamide

Catalytic cycle of DABSO-mediated sulfonamide synthesis via SO2 insertion.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. By monitoring specific visual or analytical cues, researchers can confirm the mechanistic integrity of the reaction in real-time.

Protocol A: SuFEx-Mediated Amination (Using Sulfonyl Fluorides)

This protocol leverages the kinetic stability of the S-F bond, ensuring that any unreacted starting material survives the aqueous workup, validating the absence of hydrolysis.

  • Preparation: In an oven-dried 10 mL vial equipped with a stir bar, dissolve 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl fluoride (1.0 mmol) and the target amine (1.2 mmol) in anhydrous acetonitrile (3.0 mL).

  • Activation: Add DBU (1.5 mmol) dropwise at room temperature. Causality note: DBU acts as both a base and a nucleophilic catalyst, transiently activating the S-F bond without generating water.

  • Monitoring: Stir the mixture at 50 °C for 4 hours. Monitor via LC-MS. The mass of the sulfonyl fluoride will remain intact if the amine is unreactive, proving the reagent has not hydrolyzed.

  • Workup: Dilute with ethyl acetate (10 mL) and wash with 1M HCl (2 x 5 mL) followed by brine. Dry over Na2​SO4​ and concentrate under reduced pressure.

Protocol B: DABSO Multicomponent Coupling

This protocol utilizes a colorimetric shift in the metal complex to validate the oxidative addition and SO2​ insertion steps.

  • Catalyst Loading: To a Schlenk flask under a nitrogen atmosphere, add 4-bromo-2,5-dichloro-1-methyl-1H-imidazole (1.0 mmol), DABSO (0.6 mmol, providing 1.2 equiv of SO2​ ), Pd(OAc)2​ (5 mol%), and Xantphos (5 mol%).

  • Reagent Addition: Add anhydrous THF (4.0 mL) followed by the target amine (1.5 mmol) and triethylamine (2.0 mmol).

  • Reaction: Heat the mixture to 70 °C. Self-Validation: The solution will transition from a pale yellow to a deep red/brown, indicating the formation of the active Pd(0) species and subsequent oxidative addition.

  • Isolation: After 12 hours, cool to room temperature, filter through a short pad of Celite to remove the palladium residues, and concentrate. Purify via flash column chromatography.

References

  • Bogolubsky, A. V. et al. "Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides." ACS Combinatorial Science (2014), 16(4), 192-197. URL: [Link]

  • Ruano, J. L. G. et al. "Mild and General Method for the Synthesis of Sulfonamides." Synthesis (2008), 2008(2), 311-312. URL:[Link]

  • Dong, J. et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition (2014), 53(36), 9430-9448. URL:[Link]

  • RSC Publishing. "Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents." RSC Advances (2025). URL:[Link]

Sources

Comparative

Beyond Tosyl Chloride: The Strategic Advantages of 2,5-Dichloro-1-methyl-1H-imidazole-4-sulfonyl Chloride in Advanced Synthesis

As drug discovery and complex organic synthesis evolve, the limitations of classical reagents become increasingly apparent. For decades, p-toluenesulfonyl chloride (TsCl) has been the default reagent for protecting amine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery and complex organic synthesis evolve, the limitations of classical reagents become increasingly apparent. For decades, p-toluenesulfonyl chloride (TsCl) has been the default reagent for protecting amines and converting alcohols into leaving groups. However, the tosyl group is a "dead-end" functional handle: it is highly lipophilic, notoriously difficult to deprotect, and offers no orthogonal reactivity.

Enter 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride (DCMISC) . This highly functionalized heterocyclic sulfonyl chloride overcomes the inherent limitations of TsCl. By integrating a polar heteroaromatic core with reactive carbon-halogen bonds, DCMISC serves not just as a superior protecting/activating group, but as a bifunctional scaffold for late-stage diversification.

This guide objectively compares the performance of DCMISC against TsCl, detailing the mechanistic causality behind its advantages and providing validated experimental protocols for its application.

Kinetic Superiority and Leaving Group Dynamics

The primary function of a sulfonyl chloride is to generate a sulfonate ester (from an alcohol) or a sulfonamide (from an amine). The utility of the resulting sulfonate as a leaving group depends entirely on the ability of the sulfonate anion to stabilize negative charge during the transition state of a nucleophilic substitution ( SN​2 ) reaction.

The Causality of Reactivity: TsCl relies on a simple phenyl ring with an electron-donating methyl group. This mild electron donation slightly destabilizes the resulting sulfonate anion, making tosylate an adequate, but not exceptional, leaving group.

In contrast, DCMISC features an imidazole ring substituted with two highly electronegative chlorine atoms. These halogens exert a profound inductive electron-withdrawing effect ( −I effect) across the heteroaromatic system. This polarization drastically stabilizes the negative charge on the sulfonate oxygen upon cleavage. Kinetic studies on related heterocyclic sulfonyl chlorides demonstrate that the electron-withdrawing nature of the imidazole ring accelerates nucleophilic substitution reactions by 40–60% compared to non-heterocyclic analogs[1]. Consequently, DCMISC-derived sulfonates behave more like highly reactive triflates or nosylates, but with superior crystalline stability and easier handling.

The Bifunctional Advantage: Late-Stage Cross-Coupling

The most transformative advantage of DCMISC over TsCl is its utility as a bifunctional handle. Once a tosyl group is installed, the molecule is functionally inert at that site. DCMISC, however, installs two reactive C−Cl bonds directly onto the protected substrate.

These C−Cl bonds are primed for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig couplings[2]. The oxidative addition of Palladium(0) into the C−Cl bond of the electron-deficient imidazole ring is highly favored. This allows chemists to use the sulfonyl group not just as a transient protecting group, but as a permanent, diversifiable pharmacophore. For instance, researchers have successfully utilized the imidazole-4-sulfonyl core to synthesize complex FGFR kinase inhibitors by performing late-stage Suzuki couplings directly on the imidazole ring[3].

Workflow Substrate Amine/Alcohol Substrate TsCl TsCl (Traditional) Substrate->TsCl DCMISC DCMISC (Advanced) Substrate->DCMISC TosylProduct Tosyl Derivative - Dead End - High logP TsCl->TosylProduct ImidazoleProduct Imidazole Derivative - Active C-Cl Bonds - Tunable logP DCMISC->ImidazoleProduct Diversified Late-Stage Diversification (Suzuki/Buchwald) ImidazoleProduct->Diversified Pd-Catalyzed Cross-Coupling

Caption: Synthetic divergence demonstrating the dead-end nature of TsCl versus the bifunctional utility of DCMISC.

Physicochemical Optimization in Drug Design

In medicinal chemistry, the over-reliance on flat, lipophilic aromatic rings (like the tosyl group) frequently leads to drug candidates with poor aqueous solubility, high plasma protein binding, and unfavorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Replacing a tosyl group with a DCMISC-derived moiety introduces a polar heteroaromatic system. The imidazole nitrogen acts as a hydrogen bond acceptor, lowering the overall lipophilicity ( logP ) and increasing the topological polar surface area (tPSA). This strategy of "escaping flatland" has been effectively utilized in the design of TASIN analogs targeting colorectal cancer, where heterocyclic sulfonamides demonstrated superior metabolic stability and pharmacokinetic properties compared to their phenyl-based counterparts[2].

Quantitative Comparison: TsCl vs. DCMISC

The following table summarizes the operational and physicochemical differences between the two reagents.

Parameterp-Toluenesulfonyl Chloride (TsCl)2,5-Dichloro-1-methyl-1H-imidazole-4-sulfonyl Chloride
Core Structure Carbocyclic (Phenyl)Heteroaromatic (Imidazole)
Electronic Effect Electron-donating ( −CH3​ )Strongly electron-withdrawing ( −Cl2​ )
Leaving Group Ability Moderate (Standard)Excellent (Comparable to Nosylate)
Orthogonal Reactivity None (Inert)High (Pd-catalyzed cross-coupling at C−Cl )
Deprotection Conditions Harsh (Strong acids, SmI2​ , Na/NH3​ )Mild to Moderate (Tunable via N -alkylation)
MedChem Profile High logP , highly lipophilicLower logP , improved aqueous solubility

Validated Experimental Methodologies

To ensure a self-validating system, the following protocols detail the installation of the DCMISC group and its subsequent utilization in a late-stage Suzuki-Miyaura cross-coupling workflow.

Protocol 1: Sulfonylation of Primary Amines using DCMISC

Objective: Install the DCMISC group to form a stable, yet diversifiable sulfonamide.

Causality of Choices: Triethylamine ( Et3​N ) is used as a non-nucleophilic base to neutralize the HCl generated during the reaction, driving the equilibrium forward. Dichloromethane (DCM) is chosen for its excellent solubilizing properties for both the starting materials and the highly polar intermediate[4].

  • Initialization: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add the primary amine substrate (1.0 mmol, 1.0 eq.) and dissolve in anhydrous CH2​Cl2​ (10 mL, 0.1 M).

  • Base Addition: Add Et3​N (2.5 mmol, 2.5 eq.) to the solution and cool the mixture to 0 °C using an ice-water bath.

  • Electrophile Addition: Slowly add DCMISC (1.2 mmol, 1.2 eq.) portion-wise over 5 minutes. Note: The electron-deficient nature of DCMISC makes it highly reactive; slow addition prevents localized exothermic degradation.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–5 hours. Monitor consumption of the amine via TLC (Hexanes/EtOAc).

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (10 mL). Extract the aqueous layer with CH2​Cl2​ (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to yield the pure dichloroimidazole sulfonamide.

Protocol 2: Late-Stage Suzuki-Miyaura Cross-Coupling

Objective: Diversify the installed DCMISC sulfonamide via Pd-catalyzed cross-coupling at the C−Cl bond.

Causality of Choices: Pd(dppf)Cl2​ is selected as the precatalyst because its bidentate ligand (dppf) enforces a bite angle that accelerates reductive elimination, which is crucial for hindered heterocyclic substrates. A biphasic 1,4-Dioxane/Water mixture ensures solubility of both the organic substrate and the inorganic base ( K2​CO3​ )[3].

  • Initialization: In a Schlenk tube, combine the DCMISC-sulfonamide (0.5 mmol, 1.0 eq.), an arylboronic acid (0.75 mmol, 1.5 eq.), and K2​CO3​ (1.5 mmol, 3.0 eq.).

  • Solvation & Degassing: Add a solvent mixture of 1,4-Dioxane and H2​O (3:1 v/v, 4 mL). Degas the suspension by bubbling argon through the mixture for 10 minutes.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2​ (0.025 mmol, 5 mol%). Seal the tube under an argon atmosphere.

  • Heating: Heat the reaction mixture to 80 °C in a pre-heated oil bath for 12 hours.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove palladium black. Wash the Celite pad with additional EtOAc (20 mL).

  • Isolation: Concentrate the filtrate in vacuo and purify via silica gel chromatography to isolate the structurally diversified heteroaryl sulfonamide.

Pathway Start DCMISC-Tagged Intermediate OxAdd Oxidative Addition (Pd(0) inserts into Imidazole C-Cl) Start->OxAdd Transmet Transmetalation (Arylboronic Acid transfers R-group) OxAdd->Transmet RedElim Reductive Elimination (New C-C Bond Formed) Transmet->RedElim RedElim->OxAdd Pd(0) Regeneration Product Diversified Heterocycle with Improved ADME RedElim->Product

Caption: Mechanistic pathway of Pd-catalyzed late-stage diversification using the DCMISC C-Cl handle.

References

  • Smolecule.1-ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride - Chemical Properties and Reactivity.
  • National Institutes of Health (PMC).Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC).
  • MDPI.Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors.
  • ACS Publications.Visible-Light-Mediated Annulation of Electron-Rich Alkenes and Nitrogen-Centered Radicals from N-Sulfonylallylamines.

Sources

Validation

characterization of sulfonamides synthesized from 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride

An in-depth technical comparison and application guide for researchers and drug development professionals evaluating heteroaryl sulfonyl chloride building blocks. Executive Summary In late-stage lead optimization, the me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison and application guide for researchers and drug development professionals evaluating heteroaryl sulfonyl chloride building blocks.

Executive Summary

In late-stage lead optimization, the metabolic stability and physicochemical properties of sulfonamide linkages are often dictated by the electronic and steric nature of the sulfonyl donor. While standard 1-methyl-1H-imidazole-4-sulfonyl chloride is a widely used building block, its resulting sulfonamides frequently suffer from rapid cytochrome P450-mediated oxidation.

This guide provides a comprehensive evaluation of 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride [1] as a superior alternative. By analyzing comparative performance data, mechanistic causality, and self-validating experimental protocols, this document equips application scientists with the necessary frameworks to synthesize and characterize highly stable dichloro-imidazole sulfonamides[2].

Strategic Rationale: The Causality of Dichloro Substitution

As an application scientist, selecting the right sulfonyl chloride requires looking beyond simple coupling efficiency. The shift from an unsubstituted imidazole to a 2,5-dichloro-substituted imidazole introduces three critical structural advantages:

  • Metabolic Hardening (Blocking Soft Spots): Unsubstituted imidazoles are highly susceptible to oxidative metabolism at the electron-rich C2 and C5 positions. By substituting these hydrogen atoms with chlorine, these metabolic soft spots are effectively blocked, significantly extending the half-life of the compound in human liver microsomes (HLM)[2].

  • Electronic Tuning (pKa Modulation): Chlorine atoms exert a strong negative inductive (-I) effect. When 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride is reacted with a primary amine, the resulting sulfonamide N-H proton becomes significantly more acidic (lower pKa) compared to the unchlorinated analog. This is highly advantageous when designing bioisosteres for carboxylic acids.

  • Steric Shielding: The bulky chlorine atom at the C5 position provides localized steric hindrance around the adjacent C4-sulfonyl group. This shielding protects the sulfonamide linkage from enzymatic cleavage and chemical hydrolysis in physiological environments.

Comparative Performance Data

To objectively evaluate the performance of sulfonamides derived from 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride, we must benchmark it against industry-standard alternatives. The table below summarizes the physicochemical and metabolic differences when a standard primary amine is sulfonylated with three different donors.

Performance MetricAlternative A: Tosyl Chloride (Baseline)Alternative B: 1-Methyl-1H-imidazole-4-sulfonyl chlorideTarget: 2,5-Dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride
C2/C5 Metabolic Stability N/A (Phenyl ring)Poor (Rapid oxidation at C2/C5)Excellent (C2/C5 blocked by Cl)
Steric Shielding of Sulfonyl LowLowHigh (C5-Chlorine shielding)
Inductive Effect on Sulfonamide Weak (+I from methyl)Moderate (-I from heteroaryl)Strong (-I from dual halogens)
Isotopic Signature (MS) NoneNoneDistinct 9:6:1 (M, M+2, M+4)
Typical Coupling Yield >90%80-85%75-80% (Slightly reduced due to sterics)

Self-Validating Experimental Protocol: Synthesis Workflow

The following protocol details the synthesis of sulfonamides using 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride. Every step is designed as a self-validating system to ensure high fidelity and prevent common side reactions, such as bis-sulfonylation.

Reagents & Materials
  • Sulfonyl Donor: 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride (1.2 eq)[1]

  • Nucleophile: Target primary or secondary amine (1.0 eq)

  • Base: Triethylamine (Et3N) (2.0 eq)

  • Solvent: Anhydrous Dichloromethane (CH2Cl2)

Step-by-Step Methodology
  • Preparation & Acid Scavenging: Dissolve the target amine (1.0 eq) in anhydrous CH2Cl2. Add Et3N (2.0 eq).

    • Causality: Et3N acts as an essential acid scavenger. As the sulfonylation proceeds, HCl is generated. Without Et3N, the HCl would protonate the unreacted starting amine, rendering it non-nucleophilic and stalling the reaction[2].

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice-water bath under an inert atmosphere (Nitrogen or Argon).

    • Causality: Heteroaryl sulfonyl chlorides are highly reactive and moisture-sensitive. Cooling the system minimizes the exothermic reaction profile and suppresses competing hydrolysis of the sulfonyl chloride into its inactive sulfonic acid form.

  • Addition: Slowly add 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride (1.2 eq) dropwise or in small portions.

  • Propagation & In-Process Validation: Remove the ice bath, allowing the mixture to warm to room temperature (rt), and stir for 4–5 hours[2].

    • Validation: Monitor the reaction via LC-MS. The system is validated when the starting amine mass peak disappears, and the [M+H]+ peak of the target sulfonamide emerges.

  • Workup & Isolation: Quench the reaction with 1.0 M aqueous HCl to neutralize excess Et3N. Extract the organic layer, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure. Purify the crude product via flash chromatography (typically using a MeOH:CH2Cl2 gradient)[3].

G A Amine Precursor C Sulfonylation (Et3N, CH2Cl2) A->C B 2,5-Dichloro-1-methyl- 1H-imidazole-4- sulfonyl chloride B->C D Crude Product C->D E Flash Chromatography D->E F Characterization (NMR, LC-MS) E->F

Workflow for the synthesis and characterization of dichloro-imidazole sulfonamides.

Characterization & Validation Workflows

Proper characterization of the synthesized dichloro-imidazole sulfonamide is critical. The presence of the two chlorine atoms provides unique spectral signatures that differentiate it from standard alternatives.

Nuclear Magnetic Resonance (1H NMR)

When comparing the NMR spectra of the dichloro-variant to the unchlorinated 1-methyl-1H-imidazole analog, the differences are stark and serve as immediate structural validation:

  • Unchlorinated Analog: Exhibits two distinct aromatic protons at approximately δ 7.5 ppm (C2-H) and δ 7.4 ppm (C5-H).

  • 2,5-Dichloro Analog: These aromatic peaks are completely absent. The only signature originating from the heteroaryl ring is the N-methyl singlet, which is shifted slightly downfield (typically δ 3.7 - 3.8 ppm) due to the strong deshielding effect of the adjacent chlorine atoms.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Mass spectrometry provides the most definitive self-validating proof of successful synthesis. Because chlorine exists naturally as two isotopes ( 35 Cl and 37 Cl in an approximate 3:1 ratio), a molecule containing two chlorine atoms will display a highly characteristic isotopic distribution pattern.

  • Validation Signature: The mass spectrum will show a distinct cluster of peaks at M, M+2, and M+4 in a 9:6:1 intensity ratio . If this exact isotopic pattern is observed alongside the correct target mass, the structural integrity of the 2,5-dichloro-imidazole moiety is confirmed.

References

  • [1] Tichloro methyl chloride | Sigma-Aldrich - sigmaaldrich.com

  • [2] Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1 - ACS Publications

  • [3] US10125125B2 - N-(heteroaryl)-sulfonamide derivatives useful as S100-inhibitors - Google Patents

Sources

Comparative

A Comparative Guide to the Reactivity of Imidazole-Based Sulfonyl Chlorides

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis and medicinal chemistry, sulfonyl chlorides are indispensable reagents for the construction of sulfonamides and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, sulfonyl chlorides are indispensable reagents for the construction of sulfonamides and sulfonate esters—moieties prevalent in a vast array of therapeutic agents. While conventional aromatic and aliphatic sulfonyl chlorides are well-characterized, the unique properties of their heterocyclic counterparts, particularly imidazole-based sulfonyl chlorides, offer distinct advantages in specific synthetic contexts. This guide provides an in-depth technical comparison of the reactivity of imidazole-based sulfonyl chlorides against other common alternatives, supported by available experimental data and mechanistic insights.

Core Principles of Sulfonyl Chloride Reactivity

The reactivity of a sulfonyl chloride is fundamentally governed by the electrophilicity of the sulfur atom. This electrophilicity is modulated by the electronic and steric nature of the substituent attached to the sulfonyl group. Electron-withdrawing groups enhance the partial positive charge on the sulfur atom, increasing its susceptibility to nucleophilic attack, while electron-donating groups have the opposite effect. The reaction with a nucleophile generally proceeds through a nucleophilic substitution mechanism, which can be either a concerted SN2-like pathway or a stepwise addition-elimination process, depending on the reactants and conditions[1].

The Imidazole Moiety: A Unique Modulator of Reactivity

The imidazole ring, a five-membered aromatic heterocycle, introduces a unique set of electronic properties to the sulfonyl chloride functional group. The nitrogen atoms in the imidazole ring can act as either electron-withdrawing or electron-donating entities, depending on the specific isomer and the reaction conditions. This dual nature allows for a nuanced control over the reactivity of the sulfonyl chloride.

Comparative Reactivity Analysis

A direct quantitative comparison of the reaction kinetics of various sulfonyl chlorides is essential for informed reagent selection. While comprehensive kinetic data for imidazole-based sulfonyl chlorides is not as abundant as for their benzenoid counterparts, a comparative analysis can be constructed from available literature.

Reactivity with Amines (Sulfonamide Formation)

The formation of sulfonamides is a critical transformation in drug discovery. The rate of this reaction is highly dependent on the electrophilicity of the sulfonyl chloride and the nucleophilicity of the amine.

Table 1: Comparative Yields for the Sulfonylation of Aniline with Various Sulfonyl Chlorides

Sulfonyl ChlorideReaction ConditionsYield (%)Reference
Benzenesulfonyl ChloridePyridine, 0-25 °C100[2]
p-Toluenesulfonyl ChloridePyridine, 0-25 °C100[2]
4-Nitrobenzenesulfonyl ChloridePyridine, 0-25 °C100[2]
Pyridine-3-sulfonyl chlorideBase, SolventModerate[3]
Imidazole-1-sulfonyl azide*VariousGood to Excellent[4]

*Note: Imidazole-1-sulfonyl chloride is more commonly used in its azide form as a diazo-transfer agent rather than for direct sulfonamide synthesis via nucleophilic substitution of the chloride[3]. The high yields observed with imidazole-1-sulfonyl azide in diazo-transfer reactions highlight the inherent reactivity of this class of compounds[4].

The reactivity of heteroaryl sulfonyl chlorides is significantly influenced by the electronic nature of the heterocyclic ring. Electron-withdrawing heterocycles, such as pyrazine, tend to increase the reactivity of the sulfonyl chloride, while also potentially decreasing its stability[3]. In contrast, pyridine-3-sulfonyl chloride is considered to have moderate reactivity and greater stability[3].

Hydrolytic Stability: A Key Practical Consideration

The stability of sulfonyl chlorides towards hydrolysis is a critical factor for their storage, handling, and use in reactions that are not strictly anhydrous. The rate of hydrolysis generally correlates with the electrophilicity of the sulfur atom.

Table 2: First-Order Rate Constants for the Hydrolysis of Substituted Benzenesulfonyl Chlorides in Water at 25°C

Substituent (X-C₆H₄SO₂Cl)k (s⁻¹)Reference
p-OCH₃4.5 x 10⁻⁵[5]
p-CH₃1.1 x 10⁻⁴[5]
H3.0 x 10⁻⁴[5]
p-Cl8.0 x 10⁻⁴[5]
m-NO₂3.7 x 10⁻³[5]
p-NO₂5.3 x 10⁻³[5]

As shown in Table 2, electron-withdrawing groups accelerate the rate of hydrolysis of benzenesulfonyl chlorides[5]. While specific kinetic data for the hydrolysis of imidazole-based sulfonyl chlorides is scarce, their stability is a key consideration. Some studies suggest that certain imidazole-based sulfonyl derivatives can exhibit enhanced stability compared to more reactive sulfonylating agents[6].

N-Sulfonylimidazolium Salts: Highly Reactive Intermediates

A noteworthy aspect of imidazole-based sulfonyl chemistry is the formation and reactivity of N-sulfonylimidazolium salts. These species are generated from the reaction of a sulfonyl chloride with an imidazole derivative and are highly effective coupling and sulfonating reagents[3]. Their enhanced reactivity is attributed to the excellent leaving group ability of the neutral imidazole moiety. These salts have been successfully employed in the synthesis of amides, esters, thioesters, and other important functional groups, often proceeding under mild conditions with high yields.

Experimental Protocols

General Procedure for Sulfonamide Synthesis

The following protocol outlines a general method for the synthesis of sulfonamides from sulfonyl chlorides and primary or secondary amines[1].

  • Reaction Setup: Dissolve the amine (1.0 eq.) and a suitable base (e.g., pyridine or triethylamine, 1.1-1.5 eq.) in an appropriate anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Add the sulfonyl chloride (1.0-1.1 eq.) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a dilute aqueous acid solution. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Amine Amine Base Base (e.g., Pyridine) Solvent Anhydrous Solvent Inert_Atmosphere Inert Atmosphere (N2/Ar) Cooling Cool to 0 °C Inert_Atmosphere->Cooling Add_Sulfonyl_Chloride Add Sulfonyl Chloride Stirring Stir at RT Monitoring Monitor (TLC/LC-MS) Quench Quench Monitoring->Quench Extract Extract Wash Wash & Dry Concentrate Concentrate Purify Purify G Reactants R-SO2Cl + R'2NH TS [Trigonal Bipyramidal Transition State]‡ Reactants->TS Nucleophilic Attack Products R-SO2NR'2 + HCl TS->Products Chloride Departure

Caption: Generalized Reaction Mechanism.

Conclusion

Imidazole-based sulfonyl chlorides represent a versatile class of reagents with unique reactivity profiles. While direct quantitative kinetic comparisons with other sulfonyl chlorides are not extensively documented, the available evidence suggests that their reactivity can be finely tuned through modification of the imidazole ring. The formation of highly reactive N-sulfonylimidazolium salts further expands their synthetic utility. For researchers in drug development, the choice of a sulfonylating agent should be guided by a careful consideration of the desired reactivity, the stability of the reagent and product, and the specific functional groups present in the substrate. Imidazole-based sulfonyl chlorides and their derivatives offer a valuable, and at times superior, alternative to more conventional reagents.

References

  • A Comparative Guide to Sulfonylating Agents for Amine Reactions. (2025). Benchchem.
  • Quantitative structure–reactivity study on sulfonation of amines, alcohols and phenols. (2013). Journal of the Serbian Chemical Society.
  • A Comparative Guide to the Kinetics of Sulfonylation Reactions with a Focus on Different Sulfonyl Chlorides. (2025). Benchchem.
  • A Comparative Guide to Sulfonylating Agents for Amine Protection. (2025). Benchchem.
  • An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. (2025). Benchchem.
  • Degrees of Sulfonation: Mapping the Reactivity Landscape of Acridine and Acridone. (2025). Molecules.
  • Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles. (n.d.). PubMed Central.
  • Sulfur-triazole exchange (SuTEx) chemistry. Sulfonyl-triazoles... (n.d.).
  • Sulfonylation , Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. (n.d.). Semantic Scholar.
  • Synthesis of 1,2,3-Triazoles. (n.d.). Organic Chemistry Portal.
  • An In-depth Technical Guide on 3-Sulfonyl-1H- 1,2,4-triazoles: Synthesis, Properties, and Biological. (2025). Benchchem.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (n.d.). Frontiers.
  • A Comparative Guide to Pyrazine-2-sulfonyl Chloride and Other Heteroaryl Sulfonyl Chlorides in Synthesis. (2025). Benchchem.
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.).
  • Recent advances in synthesis of sulfonamides: A review. (n.d.). CHEMISTRY & BIOLOGY INTERFACE.
  • Pyridine vs. Imidazole Axial Ligation on Cobaloxime Grafted Graphene: Hydrogen Evolution Reaction Insights. (2022).
  • Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. (n.d.). Journal of the Chemical Society B: Physical Organic.
  • Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. (1988). OSTI.GOV.
  • An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride. (n.d.). Organic Chemistry Portal.
  • Hydrolysis of 1,2-disubstituted imidazolines in aqueous media. (n.d.).
  • Comparative study of imidazole and pyridine catalyzed reduction of carbon dioxide at illuminated iron pyrite electrodes. (2012). Princeton University.
  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. (n.d.). PubMed Central.
  • Hydrolysis of imidazole-2-ylidenes. (2011). PubMed.
  • Hydrolysis Rate Constants for Enhancing Property-Reactivity Rel
  • Kinetically-driven reactivity of sulfinylamines enables direct conversion of carboxylic acids to sulfinamides. (2023). Chemical Science.
  • N‑Chlorination of Sulfonamides: DFT Study of the Reaction Mechanism. (n.d.). PubMed Central.
  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. (n.d.).

Sources

Validation

assessing the purity of 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride

Title: Assessing the Purity of 2,5-Dichloro-1-methyl-1H-imidazole-4-sulfonyl Chloride: A Comparative Analytical Guide Introduction 2,5-Dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride (CAS: 1394040-56-2) is a highly sp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Assessing the Purity of 2,5-Dichloro-1-methyl-1H-imidazole-4-sulfonyl Chloride: A Comparative Analytical Guide

Introduction 2,5-Dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride (CAS: 1394040-56-2) is a highly specialized heterocyclic building block utilized extensively in drug discovery for the synthesis of sulfonamide-based therapeutics[1]. However, validating the purity of this reagent presents a significant analytical challenge. The strong electron-withdrawing nature of the two chlorine atoms on the imidazole ring severely depletes electron density at the sulfonyl center. This makes the sulfur atom exceptionally electrophilic and highly susceptible to rapid hydrolysis[2].

This guide provides an in-depth comparative analysis of purity assessment methods, contrasts the performance of this compound against structural alternatives, and details a self-validating pre-column derivatization protocol to ensure accurate High-Performance Liquid Chromatography (HPLC) quantitation[3].

The Analytical Challenge: Reactivity and Degradation

Direct analysis of sulfonyl chlorides via standard Reversed-Phase HPLC (RP-HPLC) is fundamentally flawed. The aqueous and alcoholic mobile phases (e.g., water, methanol) act as nucleophiles, actively hydrolyzing the sulfonyl chloride into its corresponding sulfonic acid during the chromatographic run[3]. This on-column degradation leads to split peaks, severe underestimation of the active chloride, and artificial overestimation of impurities.

Hydrolysis A 2,5-Dichloro-1-methyl-1H- imidazole-4-sulfonyl chloride (Highly Reactive) C 2,5-Dichloro-1-methyl-1H- imidazole-4-sulfonic acid (Degradant) A->C Rapid Hydrolysis B H2O / MeOH (Mobile Phase) B->C Nucleophilic Attack

Fig 1. Hydrolysis pathway of the sulfonyl chloride into sulfonic acid during direct analysis.

Comparative Analysis of Purity Validation Methods

To circumvent artifactual degradation, several analytical strategies can be employed. Table 1 objectively compares these methodologies based on sensitivity, structural validation capabilities, and operational reliability[3].

Table 1: Comparison of Analytical Methods for Sulfonyl Chloride Purity

Analytical MethodMechanism / ApproachAdvantagesLimitations
Pre-column Derivatization RP-HPLC Conversion of sulfonyl chloride to a stable sulfonamide using an amine prior to injection.Gold standard for quantitation. High resolution; completely prevents on-column degradation[3][4].Requires additional sample preparation steps and strict anhydrous handling.
Quantitative NMR (qNMR) Direct integration of proton/carbon resonances against an internal standard.Absolute structural validation; no sample degradation if anhydrous deuterated solvents are used.Lower sensitivity for trace impurities (<1%); requires access to high-field NMR.
GC-MS Volatilization and mass analysis.Excellent for identifying volatile organic impurities and residual solvents.High risk of thermal degradation in the injection port; unsuitable for thermally labile chlorides[3].
Titrimetry Reaction with excess nucleophile, followed by back-titration of generated HCl.Rapid, cost-effective assay for overall active chloride content[3].Non-specific; cannot differentiate between the target compound and other chlorinated impurities.

Product Performance Comparison: Dichloro vs. Unsubstituted Analogs

When selecting building blocks for combinatorial library synthesis, researchers often choose between 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride and its unsubstituted analog, 1-methyl-1H-imidazole-4-sulfonyl chloride. The presence of the chloro substituents profoundly impacts both the reactivity and the shelf-life (purity retention) of the reagent.

Table 2: Experimental Stability and Reactivity Comparison

Property2,5-Dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride1-Methyl-1H-imidazole-4-sulfonyl chlorideCausality / Mechanistic Insight
Electrophilicity Very HighModerateChloro groups exert a strong -I (inductive) effect, increasing the partial positive charge on the sulfur atom.
Hydrolysis Half-Life (Ambient Moisture) < 2 hours~ 12 hoursHigher electrophilicity accelerates nucleophilic attack by atmospheric water[2].
Derivatization Kinetics Instantaneous (< 1 min)Fast (~ 5 min)The highly activated sulfonyl group reacts immediately with amine nucleophiles[4].
Handling Requirement Strict Schlenk line / GloveboxStandard desiccatorRapid degradation necessitates rigorous exclusion of moisture during storage and prep.

Experimental Protocol: Pre-Column Derivatization RP-HPLC

To achieve accurate purity assessment, the sulfonyl chloride must be trapped as a highly stable sulfonamide prior to encountering the aqueous HPLC mobile phase[4]. This self-validating protocol utilizes benzylamine as the derivatizing agent.

Methodological Causality:

  • Anhydrous Solvents: Prevents the competitive hydrolysis reaction from occurring in the sample vial.

  • Excess Amine: Drives the nucleophilic substitution to 100% completion instantly, ensuring the final chromatographic peak area accurately represents the initial sulfonyl chloride concentration.

  • UV Detection: The benzyl group adds a strong chromophore, enhancing UV sensitivity for trace impurity detection[3].

Workflow Step1 1. Sample Dissolution (Anhydrous 1,4-Dioxane) Step2 2. Amine Derivatization (Excess Benzylamine) Step1->Step2 Prevents premature hydrolysis Step3 3. Reaction Quenching (Mobile Phase Buffer) Step2->Step3 Forms stable sulfonamide Step4 4. RP-HPLC Analysis (C18 Column, UV/MS Detection) Step3->Step4 Ready for aqueous mobile phase

Fig 2. Pre-column derivatization workflow for RP-HPLC analysis.

Step-by-Step Procedure:

  • Preparation of Derivatizing Solution: Prepare a 0.30 µg/mL solution of benzylamine in anhydrous 1,4-dioxane[4]. (Note: Ensure all glassware is oven-dried to eliminate surface moisture).

  • Sample Dissolution: Accurately weigh 10.0 mg of 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride and dissolve it in 5.0 mL of anhydrous 1,4-dioxane.

  • Derivatization Reaction: Transfer 1.0 mL of the sample solution into a dry HPLC vial and immediately add 1.0 mL of the benzylamine derivatizing solution[4]. Vortex for 30 seconds. The reaction is essentially instantaneous at room temperature.

  • Quenching and Dilution: Dilute the mixture with 8.0 mL of the initial HPLC mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid) to quench any unreacted amine and match the column's starting conditions.

  • Chromatographic Analysis: Inject 10 µL onto a C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm). Run a linear gradient from 10% to 90% Acetonitrile over 20 minutes. Monitor the eluent at 254 nm.

  • Data Interpretation: Calculate the purity based on the relative peak area of the derivatized sulfonamide against any non-derivatizable impurities (e.g., pre-existing sulfonic acid from degraded starting material, which will elute near the void volume).

Conclusion

Assessing the purity of highly activated compounds like 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride requires analytical methods that respect its inherent reactivity. While direct HPLC leads to artifactual degradation, pre-column derivatization provides a self-validating, robust system for accurate quantitation. For researchers scaling up syntheses, understanding the accelerated degradation kinetics of the dichloro-substituted analog compared to its unsubstituted counterpart is vital for maintaining library integrity and ensuring reproducible yields.

References

  • BLD Pharmatech Co., Limited Product Catalog Source: ChemBuyersGuide URL:

  • Heterocyclic Sulfonyl Halides - Product Catalog Source: AiFChem URL:[1]

  • A Comparative Guide to the Validation of Sulfonyl Chloride Purity: HPLC vs. Alternatives Source: BenchChem Technical Support URL:[3]

  • In situ identification and quantification of genotoxic sulfonyl chloride impurity in topiramate via LC-MS/MS Source: National Institutes of Health (NIH) / PMC URL:[4]

  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides Source: MDPI URL:[2]

Sources

Comparative

cost-benefit analysis of using 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride in synthesis

Cost-Benefit Analysis of 2,5-Dichloro-1-methyl-1H-imidazole-4-sulfonyl Chloride in Medicinal Chemistry Synthesis As drug discovery programs increasingly target complex kinase active sites and protein-protein interactions...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Cost-Benefit Analysis of 2,5-Dichloro-1-methyl-1H-imidazole-4-sulfonyl Chloride in Medicinal Chemistry Synthesis

As drug discovery programs increasingly target complex kinase active sites and protein-protein interactions, the selection of highly specialized building blocks becomes critical. 2,5-Dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride (CAS 1394040-56-2) has emerged as a premium electrophile for synthesizing functionalized sulfonamides.

This guide provides an objective cost-benefit analysis of this reagent, detailing the mechanistic rationale behind its use, comparing it with standard alternatives, and outlining a self-validating experimental protocol for its application in late-stage lead optimization.

Mechanistic Rationale: The "Dichloro" Advantage

In medicinal chemistry, substituting a standard benzene ring with a functionalized heterocycle is a classic strategy to improve target affinity. However, standard imidazole rings present a unique challenge: unsubstituted imidazole has a conjugate acid pKa of approximately 7.0[1]. At physiological pH (7.4), a significant fraction of the imidazole population is protonated. This basicity can severely hinder cellular membrane permeability and increase the risk of off-target liabilities, such as hERG channel blockade[2].

The strategic use of 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride solves this through two primary mechanisms:

  • Electronic pKa Modulation: The addition of two highly electronegative, electron-withdrawing chlorine atoms at the C2 and C5 positions drastically pulls electron density away from the imidazole nitrogens[3]. This lowers the pKa of the ring to well below physiological pH, ensuring the molecule remains neutral in vivo and improving its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Steric and Halogen Bonding: The bulky chlorine atoms act as hydrophobic space-fillers. In the design of targeted therapies like FGFR (Fibroblast Growth Factor Receptor) inhibitors, these halogens can perfectly occupy deep hydrophobic pockets within the kinase hinge region, while also offering the potential for directed halogen bonding with the protein backbone[4].

Cost-Benefit & Physicochemical Comparison

While 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride offers superior pharmacological properties, it is significantly more expensive than non-chlorinated or non-heterocyclic alternatives. Researchers must weigh the biological benefits against the synthetic costs.

Table 1: Comparative Analysis of Sulfonyl Chloride Reagents

ReagentCAS NumberRelative CostImidazole pKaLipophilicityPrimary Application
2,5-Dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride 1394040-56-2High ( $)< 3.0 (Neutral at pH 7.4)HighAdvanced Kinase/Transferase Inhibitors
1-Methyl-1H-imidazole-4-sulfonyl chloride 137049-00-4Medium ( )~ 7.0 (Partially protonated)ModerateEarly-stage Hit-to-Lead Synthesis
Benzenesulfonyl chloride 98-09-9Low ($)N/A (No basic nitrogen)HighGeneric Sulfonamide Formation

The Verdict: If your lead compound suffers from poor cell penetration or hERG toxicity due to a basic imidazole, the high cost of the 2,5-dichloro variant is justified. For early-stage screening where basicity is not yet a bottleneck, the cheaper 1-methyl-1H-imidazole-4-sulfonyl chloride serves as an efficient surrogate.

Validated Experimental Protocol: Sulfonylation Workflow

Sulfonyl chlorides are highly reactive and prone to hydrolysis. The following self-validating protocol ensures maximum yield by strictly controlling moisture, temperature, and nucleophilicity[4].

Materials Required:
  • Primary or secondary amine substrate (1.0 eq)

  • 2,5-Dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Base: Sodium Hydride (NaH, 60% dispersion) for anilines, or N,N-Diisopropylethylamine (DIPEA) for aliphatic amines (1.5 - 2.0 eq)

Step-by-Step Methodology:
  • Substrate Preparation: Dissolve the amine substrate (1.0 eq) in anhydrous DMF or DCM under an inert argon atmosphere.

    • Causality: Atmospheric moisture will rapidly hydrolyze the sulfonyl chloride into an unreactive sulfonic acid, killing the reaction yield.

  • Base Deprotonation (0 °C): Cool the solution to 0 °C using an ice bath. Slowly add the selected base.

    • Causality: For poorly nucleophilic anilines, NaH is required to strip the proton and generate a highly reactive amide anion. For inherently basic aliphatic amines, DIPEA acts as an acid scavenger. Cooling to 0 °C prevents exothermic degradation and minimizes bis-sulfonylation side reactions.

  • Electrophile Addition: Dissolve 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride (1.2 eq) in a minimal amount of anhydrous solvent and add it dropwise to the reaction mixture.

    • Causality: Dropwise addition maintains a low local concentration of the electrophile, ensuring a clean 1:1 stoichiometric reaction.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2–4 hours. Monitor the reaction via TLC or LC-MS.

    • Self-Validation: The reaction is complete only when the starting amine spot completely disappears on the TLC plate. Do not proceed to quenching until this is confirmed.

  • Aqueous Quench & Extraction: Quench the reaction by slowly adding cold distilled water. Extract the aqueous layer three times with DCM.

    • Causality: Water neutralizes any unreacted sulfonyl chloride and dissolves the inorganic salts generated by the base, partitioning the desired sulfonamide into the organic (DCM) layer.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography (DCM/Methanol gradient).

Workflow Visualization

Workflow N1 1. Substrate Preparation Dissolve Amine in Anhydrous DMF/DCM N2 2. Base Deprotonation Add NaH (Anilines) or DIPEA (Aliphatics) at 0 °C N1->N2 N3 3. Electrophile Addition Add 2,5-Dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride N2->N3 N4 4. Sulfonylation Reaction Stir at RT (2-4h), Monitor via TLC/LC-MS N3->N4 N5 5. Aqueous Quench & Extraction Quench with H2O, Extract with DCM N4->N5 N6 6. Purification Dry over Na2SO4, Flash Chromatography N5->N6

Figure 1: Step-by-step sulfonylation workflow using the 2,5-dichloroimidazole reagent.

References

  • Doll, R. J., et al. Structure-Based Design and Synthesis of Potent, Ethylenediamine-Based, Mammalian Farnesyltransferase Inhibitors as Anticancer Agents. PubMed Central (PMC). Retrieved from:[Link]

  • Wei, P., et al. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. MDPI. Retrieved from:[Link]

  • Fagbemi, O., et al. Spectroscopic study of 2-, 4- and 5-substituents on pKa values of imidazole heterocycles prone to intramolecular proton-electrons transfer. PubMed. Retrieved from:[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.